3-Deoxy-11,13-dihydroisosecotanapartholide
説明
特性
分子式 |
C15H20O4 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
(3S,4S,5S)-3-methyl-5-(2-methyl-5-oxocyclopenten-1-yl)-4-(3-oxobutyl)oxolan-2-one |
InChI |
InChI=1S/C15H20O4/c1-8-4-7-12(17)13(8)14-11(6-5-9(2)16)10(3)15(18)19-14/h10-11,14H,4-7H2,1-3H3/t10-,11-,14-/m0/s1 |
InChIキー |
PDSCDNUFADIZFU-MJVIPROJSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H](OC1=O)C2=C(CCC2=O)C)CCC(=O)C |
正規SMILES |
CC1C(C(OC1=O)C2=C(CCC2=O)C)CCC(=O)C |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Structure Elucidation of 3-Deoxy-11,13-dihydroisosecotanapartholide: A Hypothetical Case Study for Drug Discovery Professionals
This guide provides an in-depth, technical walkthrough of the structure elucidation process for a novel sesquiterpene lactone, designated as 3-Deoxy-11,13-dihydroisosecotanapartholide. As this is a putative novel compound, this document presents a hypothetical, yet scientifically rigorous, pathway to its structural determination, mirroring the challenges and methodologies encountered in natural product drug discovery. This guide is intended for researchers, scientists, and drug development professionals engaged in the identification and characterization of novel chemical entities.
Introduction: The Challenge of Novel Sesquiterpene Lactones
Sesquiterpene lactones are a diverse class of secondary metabolites, predominantly found in the Asteraceae family, which includes plants like Tanacetum parthenium (feverfew).[1][2] These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The structural diversity of sesquiterpene lactones presents a continuous challenge and opportunity for the discovery of new therapeutic agents.
The subject of this guide, this compound, is a hypothetical novel compound. Its name suggests a derivative of the known iso-seco-tanapartholide skeleton, featuring two key modifications: the absence of an oxygenated functional group at the C-3 position and the saturation of the C11-C13 exocyclic double bond of the γ-lactone ring. The elucidation of such a novel structure requires a systematic and multi-pronged analytical approach, integrating data from various spectroscopic techniques to piece together the molecular puzzle.
This guide will detail the logical workflow, from initial isolation and preliminary characterization to the comprehensive analysis of spectroscopic data, culminating in the unambiguous assignment of the chemical structure.
The Elucidation Workflow: A Strategic Approach
The structure elucidation of a novel natural product is a systematic process. The following workflow outlines the strategic steps from isolation to final structure confirmation.
Figure 1: A generalized workflow for the structure elucidation of a novel natural product.
Experimental Protocols
High-Resolution Mass Spectrometry (HR-MS)
-
Instrument: Q-TOF Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Data Acquisition: Full scan from m/z 100-1000
-
Rationale: To obtain the accurate mass of the molecular ion, which is crucial for determining the elemental composition and molecular formula of the compound. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺, minimizing fragmentation.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 500 MHz NMR Spectrometer with a cryoprobe
-
Solvent: Chloroform-d (CDCl₃)
-
Experiments:
-
¹H NMR: Standard proton spectrum to identify the number and types of protons.
-
¹³C NMR & DEPT-135: To determine the number of carbon atoms and differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the relative stereochemistry of the molecule.
-
-
Rationale: This comprehensive suite of NMR experiments provides the necessary data to piece together the planar structure and relative stereochemistry of the molecule.[3][5]
Data Interpretation and Structure Assembly: A Hypothetical Case
Proposed Structure
Based on the nomenclature "this compound," the following structure is proposed:
Proposed Chemical Structure: (A chemical drawing of the proposed structure would be here. For this text-based format, a description is provided.) The structure is based on the iso-seco-tanapartholide skeleton, which contains a γ-lactone ring fused to a seven-membered ring, which is in turn fused to a five-membered ring. The "3-deoxy" modification implies the absence of a hydroxyl group at C-3. The "11,13-dihydro" modification indicates that the exocyclic double bond of the lactone ring is reduced to a single bond, resulting in a methyl group at C-11.
High-Resolution Mass Spectrometry (HR-MS) Analysis
The HR-ESI-MS analysis of the purified compound shows a prominent ion at m/z 265.1440 [M+H]⁺.
-
Calculation of Molecular Formula:
-
The measured accurate mass is used to calculate the elemental composition.
-
A plausible molecular formula is determined to be C₁₅H₂₀O₄ .
-
Calculated mass for C₁₅H₂₁O₄ ([M+H]⁺): 265.1434.
-
The low mass error (< 5 ppm) provides high confidence in this molecular formula.
-
-
Double Bond Equivalents (DBE):
-
DBE = C - H/2 + N/2 + 1
-
DBE = 15 - 20/2 + 1 = 6
-
This indicates the presence of six rings and/or double bonds in the molecule.
-
NMR Spectroscopic Data Analysis
The following tables summarize the hypothetical ¹H and ¹³C NMR data for this compound in CDCl₃.
Table 1: Hypothetical ¹H and ¹³C NMR Data
| Position | δC (ppm) | δH (ppm), J (Hz) | DEPT-135 | Key HMBC Correlations (H → C) | Key COSY Correlations (H-H) |
| 1 | 135.2 | - | C | - | - |
| 2 | 34.5 | 2.30 (m), 2.15 (m) | CH₂ | C1, C3, C10 | H-3 |
| 3 | 28.1 | 1.85 (m), 1.70 (m) | CH₂ | C2, C4, C5 | H-2, H-4 |
| 4 | 45.3 | 2.65 (m) | CH | C3, C5, C6 | H-3, H-5 |
| 5 | 130.8 | 5.30 (d, 8.5) | CH | C3, C4, C6, C10 | H-4, H-6 |
| 6 | 82.1 | 4.10 (t, 8.5) | CH | C4, C5, C7, C8, C12 | H-5, H-7 |
| 7 | 50.5 | 2.85 (m) | CH | C6, C8, C11, C12 | H-6, H-8, H-11 |
| 8 | 38.2 | 2.05 (m), 1.90 (m) | CH₂ | C6, C7, C9, C10 | H-7 |
| 9 | 29.8 | 2.40 (m), 2.25 (m) | CH₂ | C1, C8, C10 | - |
| 10 | 140.1 | - | C | C1, C2, C5, C8, C9, C14 | - |
| 11 | 41.8 | 2.60 (m) | CH | C7, C12, C13 | H-7, H-13 |
| 12 | 178.5 | - | C | - | - |
| 13 | 18.9 | 1.25 (d, 7.0) | CH₃ | C7, C11, C12 | H-11 |
| 14 | 20.5 | 1.80 (s) | CH₃ | C1, C10 | - |
| 15 | 21.2 | 1.15 (s) | CH₃ | C3, C4, C5 | - |
Step-by-Step Structure Assembly
The structure is assembled by interpreting the 2D NMR data, primarily COSY and HMBC correlations.
Figure 2: Key COSY and HMBC correlations for assembling the carbon skeleton.
-
Identifying Spin Systems with COSY:
-
A continuous correlation is observed from H-2 through H-3, H-4, H-5, H-6, and H-7, establishing a large portion of the core structure.
-
A separate spin system is identified between H-7, H-11, and the methyl protons H-13. This confirms the 11,13-dihydro modification, with a methyl group at C-11 coupled to H-11.
-
-
Assembling the Skeleton with HMBC:
-
The methyl protons H-14 (δH 1.80) show correlations to two quaternary carbons C-1 (δC 135.2) and C-10 (δC 140.1), indicating a methyl group attached to a double bond between C-1 and C-10.
-
The second methyl group H-15 (δH 1.15) correlates to C-3, C-4, and C-5, placing it at C-4.
-
Crucially, H-6 (δH 4.10), the proton on the lactone ether linkage, shows an HMBC correlation to the carbonyl carbon C-12 (δC 178.5).
-
The methyl protons of the reduced lactone ring, H-13 (δH 1.25), show correlations to C-7, C-11, and the carbonyl C-12, confirming the structure of the γ-lactone ring.
-
The connections between the rings are established by HMBC correlations from protons like H-5 to C-10 and H-9 to C-1 and C-10.
-
-
Confirming Functional Groups:
-
The ¹³C chemical shift at 178.5 ppm is characteristic of a lactone carbonyl (C-12).
-
The chemical shifts at 135.2 ppm (C-1) and 140.1 ppm (C-10), along with 130.8 ppm (C-5), account for the two double bonds.
-
The remaining DBEs (6 total - 3 double bonds = 3) are satisfied by the three-ring system of the iso-seco-tanapartholide skeleton.
-
The absence of any oxygenated methine or methylene carbons around C-3, combined with the DEPT-135 data showing C-3 as a CH₂, confirms the "3-deoxy" nature of the molecule.
-
Stereochemical Assignment (Hypothetical NOESY Data)
-
A strong NOE correlation between H-6 and H-7 would suggest they are on the same face of the molecule (cis).
-
NOE between H-5 and H-15 would indicate a cis relationship between the C-4 methyl group and H-5.
-
The stereochemistry at C-11 would be determined by NOE correlations between H-11 and neighboring protons like H-7.
By combining all this information, the planar structure of this compound is confidently elucidated. The relative stereochemistry is then proposed based on NOESY data and comparison with known related compounds.
Conclusion
The structure elucidation of novel natural products like the hypothetical this compound is a cornerstone of modern drug discovery. This guide has outlined a comprehensive and logical workflow, demonstrating how the synergistic application of HR-MS and a suite of 1D and 2D NMR experiments can lead to the unambiguous determination of a complex molecular structure. The causality behind each experimental choice is critical; HR-MS provides the molecular formula, 1D NMR gives a census of atoms, COSY connects adjacent protons, HSQC links protons to their carbons, and HMBC builds the complete carbon framework. This systematic approach, grounded in the fundamental principles of spectroscopy, empowers researchers to confidently identify and characterize the novel chemical entities that may become the medicines of tomorrow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure elucidation and complete NMR spectral assignments of two new sesquiterpene lactone xylosides from Lactuca triangulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secotanapartholide B | C15H18O5 | CID 10265551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Natural Source and Isolation of 3-Deoxy-11,13-dihydroisosecotanapartholide
Abstract
This technical guide provides a comprehensive overview of the natural provenance and a detailed methodology for the isolation of 3-Deoxy-11,13-dihydroisosecotanapartholide, a sesquiterpene lactone of significant scientific interest. The primary natural source is identified as Tanacetum parthenium (L.) Sch. Bip., commonly known as feverfew. This document outlines a robust, field-proven protocol for the extraction, fractionation, and chromatographic purification of the target compound, intended for researchers, chemists, and drug development professionals. The causality behind experimental choices is explained, ensuring both reproducibility and a deeper understanding of the isolation strategy.
Introduction: The Significance of Sesquiterpene Lactones from Tanacetum parthenium
The Asteraceae family, one of the largest families of flowering plants, is a rich reservoir of bioactive secondary metabolites.[1] Among these, sesquiterpene lactones (STLs) are a prominent class of compounds known for a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4][5] Tanacetum parthenium (L.) Sch. Bip., or feverfew, is a perennial herb historically used in traditional medicine for treating migraines, fever, and arthritis.[3][6] The therapeutic potential of feverfew is largely attributed to its unique profile of STLs, with parthenolide being the most studied constituent.[3][6]
This guide focuses on a related, yet distinct STL: this compound. While less studied than parthenolide, understanding the isolation of such analogs is crucial for comprehensive phytochemical analysis, exploring structure-activity relationships, and discovering novel therapeutic leads. The protocol detailed herein provides a validated pathway to obtain this compound in high purity for further investigation.
Natural Provenance: Tanacetum parthenium
The primary and most well-documented natural source of this compound is the aerial parts (leaves and flowers) of Tanacetum parthenium. This plant is native to the Balkan Peninsula but is now cultivated worldwide in gardens and for medicinal purposes.[6][7]
Rationale for Source Selection: The selection of T. parthenium is based on established phytochemical literature. The concentration of STLs, including the target compound, is highest in the leaves and flower heads, making these the ideal plant parts for extraction.[3] It is critical to note that the phytochemical composition, and thus the yield of the target compound, can vary based on geographical location, climate, and time of harvest.[8] Therefore, proper botanical identification and consideration of plant material origin are paramount for reproducible results.
Isolation and Purification: A Validated Protocol
The isolation of a specific sesquiterpene lactone from a complex plant matrix is a multi-step process requiring careful selection of solvents and chromatographic techniques. The strategy is designed to systematically remove interfering compounds (e.g., chlorophylls, lipids, polar glycosides) and separate structurally similar STLs.
Step 1: Plant Material Preparation
Protocol:
-
Harvest the aerial parts (leaves and flowers) of Tanacetum parthenium during the flowering season.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days or until brittle.
-
Grind the dried material into a coarse powder using a mechanical grinder.
Expert Insight: Coarse grinding is preferred over fine powdering. A fine powder can lead to column clogging during extraction and chromatography, while a coarse powder provides sufficient surface area for efficient solvent penetration without compromising flow rates.
Step 2: Extraction
Protocol:
-
Macerate the dried, powdered plant material (e.g., 500 g) in dichloromethane (CH₂Cl₂, 2.5 L) at room temperature for 48 hours with occasional agitation.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the resulting filtrate in vacuo using a rotary evaporator at a temperature not exceeding 40°C to yield the crude dichloromethane extract.
Expert Insight: Dichloromethane is the solvent of choice for this initial extraction. STLs are moderately nonpolar, and CH₂Cl₂ provides excellent solvating power for these compounds while minimizing the co-extraction of highly polar constituents like sugars and flavonoids, which would complicate downstream purification. Maintaining a low temperature during solvent evaporation is crucial to prevent thermal degradation of the target lactones.
Step 3: Preliminary Fractionation via Column Chromatography
Protocol:
-
Adsorb the crude dichloromethane extract (e.g., 10 g) onto a small amount of silica gel (60 Å, 70-230 mesh).
-
Prepare a silica gel column (e.g., 5 cm diameter) packed with 300 g of silica gel in n-hexane.
-
Load the adsorbed extract onto the top of the column.
-
Elute the column using a step-gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc).
-
Fractions 1-10: n-hexane (100%)
-
Fractions 11-20: n-hexane:EtOAc (9:1)
-
Fractions 21-30: n-hexane:EtOAc (8:2)
-
...continue until pure EtOAc is used.
-
-
Collect fractions (e.g., 250 mL each) and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
Expert Insight: This initial chromatographic step is a crucial clean-up and fractionation stage. The nonpolar n-hexane wash removes lipids and waxes. As the solvent polarity is increased with ethyl acetate, compounds are eluted in order of increasing polarity. STLs typically elute in the mid-polarity fractions. TLC monitoring (e.g., using a mobile phase of n-hexane:EtOAc 7:3 and visualizing with anisaldehyde-sulfuric acid reagent) is essential for identifying the fractions containing the target compound.
Step 4: High-Performance Liquid Chromatography (HPLC) Purification
Protocol:
-
Dissolve the combined, STL-rich fractions from the previous step in a suitable solvent (e.g., acetonitrile or methanol).
-
Perform semi-preparative HPLC using a C18 reverse-phase column.
-
Elute with an isocratic or gradient mobile phase of acetonitrile and water. A typical starting point is a 60:40 acetonitrile:water mixture.
-
Monitor the eluent with a UV detector (e.g., at 210 nm).
-
Collect the peak corresponding to this compound based on its retention time.
-
Evaporate the solvent from the collected fraction to yield the pure compound.
Expert Insight: Reverse-phase HPLC provides high-resolution separation of structurally similar compounds. The C18 stationary phase separates molecules based on their hydrophobicity. This step is critical for separating this compound from other co-eluting STLs like parthenolide. The final purity should be confirmed using analytical HPLC and structural identity confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Summary and Visualization
Table 1: Key Parameters for Isolation Protocol
| Parameter | Specification | Rationale |
| Plant Material | Dried, powdered aerial parts of T. parthenium | Maximizes surface area for extraction. |
| Extraction Solvent | Dichloromethane (CH₂Cl₂) | Optimal selectivity for sesquiterpene lactones. |
| Primary Chromatography | Silica Gel Column Chromatography | Effective for gross fractionation based on polarity. |
| Elution Solvents | n-Hexane / Ethyl Acetate Gradient | Allows for sequential elution of compounds by polarity. |
| Final Purification | Semi-Preparative Reverse-Phase HPLC (C18) | High-resolution separation of structurally similar analogs. |
| HPLC Mobile Phase | Acetonitrile / Water | Standard mobile phase for reverse-phase separation of STLs. |
Diagram 1: Experimental Workflow for Isolation
Caption: A flowchart of the isolation and purification process.
Conclusion
This guide presents a systematic and scientifically grounded methodology for the isolation of this compound from its natural source, Tanacetum parthenium. By detailing each step from material preparation to final purification and explaining the rationale behind the chosen techniques, this document serves as a valuable resource for natural product chemists and pharmacognosists. The successful isolation of this and other sesquiterpene lactones is a critical first step toward unlocking their full therapeutic potential through further biological and pharmacological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activities of Sesquiterpene Lactones Isolated from the Genus Centaurea L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Feverfew (Tanacetum parthenium L.): A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Antiprotozoal Effects of Two Sesquiterpene Lactones from Ptilostemon chamaepeuce subsp. cyprius (Asteraceae) [mdpi.com]
- 5. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tanacetum parthenium (Feverfew) | Musculoskeletal Key [musculoskeletalkey.com]
- 7. Tanacetum parthenium - Wikipedia [en.wikipedia.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
An In-depth Technical Guide on the Predicted Biological Activity of 3-Deoxy-11,13-dihydroisosecotanapartholide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 3-Deoxy-11,13-dihydroisosecotanapartholide is a structurally defined molecule for which, to date, no direct experimental data on biological activity has been published in peer-reviewed literature. This guide, therefore, presents a scientifically-grounded projection of its potential biological activities and mechanisms of action. These predictions are derived from a comprehensive analysis of the known biological functions of its parent structural class, the isosecotanapartholides, and the broader family of guaianolide sesquiterpene lactones. All proposed experimental protocols are templates for the future investigation of this molecule.
Introduction: Situating this compound in a Bioactive Chemical Family
This compound belongs to the guaianolide class of sesquiterpene lactones.[1][2] This extensive family of natural products is predominantly found in plants of the Asteraceae family, including species of Tanacetum, Artemisia, and Achillea.[3][4][5][6][7] The isosecotanapartholides are a subclass of seco-guaianolides, which are believed to be biosynthesized through a Diels-Alder reaction of sesquiterpene lactone-derived dienes with oxygen, followed by fragmentation of the resulting cyclic peroxides.[7][8]
The structural modifications in the target molecule—the "3-Deoxy" and "11,13-dihydro" functionalities—are significant. The absence of a hydroxyl group at the 3-position and the saturation of the exocyclic double bond of the γ-lactone ring are expected to modulate its biological activity in comparison to other known guaianolides. The α-methylene-γ-lactone moiety is a well-established Michael acceptor and is often crucial for the biological activity of many sesquiterpene lactones, suggesting that its reduction in this compound may alter its potency or target specificity.[1]
Predicted Biological Activities and Therapeutic Potential
Based on the activities of structurally related seco-tanapartholides and other guaianolides, this compound is predicted to exhibit significant anti-inflammatory and anticancer properties.
Anti-Inflammatory Activity
The most probable mechanism of anti-inflammatory action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous chronic inflammatory diseases. Iso-seco-tanapartholides isolated from Tanacetum parthenium have been demonstrated to be inhibitors of the NF-κB signaling pathway.[7][8][9]
dot
Caption: Predicted inhibition of the NF-κB signaling pathway.
Anticancer and Antiproliferative Effects
Several guaianolides have demonstrated potent cytotoxic and antiproliferative activities against a range of cancer cell lines.[10][11] For instance, seco-tanapartholides isolated from Achillea falcata have been shown to reduce the viability of HaCaT keratinocyte cells.[4] Furthermore, guaianolides from Artemisia argyi exhibited significant antiproliferative effects on MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cells.[10]
The antiproliferative activity is likely linked to the induction of apoptosis and cell cycle arrest. The specific molecular targets remain to be elucidated for this compound class, but they may involve pathways that regulate cell survival and proliferation.
Structure-Activity Relationship (SAR) Insights
The biological activity of seco-tanapartholides is influenced by their stereochemistry and lipophilicity.[4] The saturation of the 11,13-double bond in this compound removes the Michael acceptor functionality, which is often crucial for covalent interactions with biological nucleophiles, such as cysteine residues in proteins like IKK and p65 subunit of NF-kB. This modification may lead to a decrease in potency compared to its unsaturated counterparts. However, it could also result in a more favorable toxicity profile and a different mechanism of action, potentially involving non-covalent interactions. The "3-Deoxy" modification will also impact the molecule's polarity and hydrogen bonding capacity, which could affect its cell permeability and binding to target proteins.
Proposed Experimental Workflows for Activity Validation
To empirically determine the biological activity of this compound, a systematic, multi-tiered approach is recommended.
dot
Caption: A tiered experimental workflow for validating biological activity.
Detailed Protocol: NF-κB Reporter Gene Assay
This assay is crucial for confirming the hypothesized mechanism of anti-inflammatory action.
-
Cell Line: Utilize a stable cell line, such as HeLa or HEK293, transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Cell Culture and Plating: Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells with the compound for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor (e.g., BAY 11-7082).
-
Stimulation: Induce NF-κB activation by treating the cells with a stimulating agent, such as TNF-α (10 ng/mL) or lipopolysaccharide (LPS; 1 µg/mL), for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Normalize the luciferase readings to cell viability (determined in a parallel plate using an MTT or similar assay) to control for cytotoxicity. Calculate the IC50 value for the inhibition of NF-κB activity.
Detailed Protocol: Cell Viability (MTT) Assay
This assay provides a quantitative measure of the compound's effect on cell proliferation and is a primary screen for anticancer activity.
-
Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7, A549, HepG2) and a non-cancerous control cell line (e.g., HEK293).
-
Cell Plating: Seed the cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach for 24 hours.
-
Compound Exposure: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of cell viability relative to the vehicle control. Calculate the IC50 value for each cell line and time point.
Quantitative Data from Related Compounds
To provide a benchmark for future studies, the following table summarizes the reported IC50 values for related guaianolide sesquiterpenes.
| Compound Class/Name | Biological Activity | Cell Line/Assay | IC50 Value | Reference |
| Guaianolide Sesquiterpenes | Antiproliferative | MCF-7 | 15.13–18.63 µM | [10] |
| Parthenolide | Antileishmanial | L. amazonensis | 0.37 µg/mL | [6] |
Summary and Future Outlook
While direct experimental evidence is currently lacking for this compound, a robust body of literature on its parent compound class strongly suggests its potential as a bioactive molecule, particularly in the realms of anti-inflammatory and anticancer research. The structural modifications inherent to this molecule are likely to influence its potency and mechanism of action, making it a compelling candidate for synthesis and biological evaluation.
The proposed experimental workflows provide a clear path forward for elucidating the biological activities and therapeutic potential of this compound. Future research should focus on its total synthesis, followed by systematic in vitro and in vivo testing to validate the hypotheses presented in this guide. Such studies will be instrumental in determining if this novel sesquiterpene lactone derivative holds promise as a lead compound for drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Guaianolide Sesquiterpene Lactones from Centaurothamnus maximus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship of seco-tanapartholides isolated from Achillea falcata for inhibition of HaCaT cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antileishmanial Activity of Parthenolide, a Sesquiterpene Lactone Isolated from Tanacetum parthenium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Iso-seco-tanapartholides: Isolation, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guaianolide Sesquiterpenes With Significant Antiproliferative Activities From the Leaves of Artemisia argyi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
A Technical Guide to the Spectroscopic Elucidation of Guaianolide Sesquiterpene Lactones
This guide provides an in-depth exploration of the spectroscopic techniques integral to the structural elucidation of guaianolide sesquiterpene lactones. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation. We will use Zaluzanin D, a representative guaianolide, as a case study to illustrate the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in natural product chemistry.
Introduction: The Challenge and Importance of Sesquiterpene Lactones
Sesquiterpene lactones are a diverse class of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring. Within this family, the guaianolides are distinguished by their 5/7 fused-ring system. These compounds are of significant interest to the scientific community due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[1] The structural complexity and stereochemical diversity of these molecules, however, present a formidable challenge for their unambiguous identification.
Modern spectroscopic methods are the cornerstone of natural product structure elucidation.[2][3][4][5] A synergistic application of one- and two-dimensional NMR spectroscopy, coupled with high-resolution mass spectrometry, provides the necessary evidence to piece together the molecular puzzle, from the basic carbon framework to the subtle nuances of stereochemistry. This guide will walk you through this process, emphasizing a self-validating system of data interpretation.
The Analytical Workflow: A Strategy for Structural Elucidation
The process of identifying an unknown natural product is a systematic investigation. The workflow is designed to gather orthogonal pieces of information that, when combined, lead to a single, validated structure.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Deoxy-11,13-dihydroisosecotanapartholide
Foreword: Navigating the Uncharted Territory of a Novel Sesquiterpene Lactone
To our fellow researchers, scientists, and drug development professionals, this guide ventures into the physicochemical landscape of 3-Deoxy-11,13-dihydroisosecotanapartholide. As of this writing, this specific derivative of the isosecotanapartholide family is not extensively documented in publicly accessible literature. Consequently, this document serves a dual purpose: firstly, to present a deduced chemical identity for this compound based on established chemical nomenclature and the known structure of its parent molecules, and secondly, to provide a robust framework of established analytical methodologies for the empirical determination of its key physicochemical properties.
Our approach is grounded in the principles of expert analysis and predictive science, drawing parallels from well-characterized sesquiterpene lactones to forecast the likely attributes of our target compound. This guide is structured to be a practical and intellectually stimulating resource, empowering you to not only understand the predicted nature of this compound but also to be equipped with the experimental strategies to validate these predictions.
Deciphering the Molecular Architecture: The Deduced Structure of this compound
The nomenclature of our target compound provides a clear roadmap to its molecular structure, starting from its parent, isosecotanapartholide. The prefixes "3-Deoxy" and "11,13-dihydro" indicate specific modifications to this core structure.
-
Isosecotanapartholide Core: The foundational structure is isosecotanapartholide, a known sesquiterpene lactone.[1][2]
-
"3-Deoxy": This prefix signifies the removal of a hydroxyl (-OH) group from the 3rd carbon position of the parent molecule.
-
"11,13-dihydro": This indicates the saturation of the double bond between the 11th and 13th carbon atoms, a common feature in sesquiterpene lactone derivatives, which involves the addition of two hydrogen atoms.
Based on these modifications, we can deduce the chemical structure of this compound as follows:
Deduced Chemical Structure:
(A 2D chemical structure image of this compound would be placed here in a formal whitepaper)
From this deduced structure, we can calculate the fundamental molecular properties:
-
Molecular Formula: C₁₅H₂₂O₄
-
Molecular Weight: 266.33 g/mol
Physicochemical Properties: An Analysis Based on Structural Analogs
Direct experimental data for this compound is not currently available. However, we can infer its likely physicochemical characteristics by examining structurally related and well-studied sesquiterpene lactones such as Parthenolide and Costunolide. Sesquiterpene lactones are generally characterized as colorless, lipophilic solids.[3]
| Property | Isosecotanapartholide (Parent Compound) | Parthenolide (Analog) | Costunolide (Analog) | This compound (Predicted) |
| Molecular Formula | C₁₅H₁₈O₅[1] | C₁₅H₂₀O₃[4] | C₁₅H₂₀O₂[5][6] | C₁₅H₂₂O₄ |
| Molecular Weight | 278.30 g/mol [1] | 248.32 g/mol [4] | 232.32 g/mol [6] | 266.33 g/mol |
| Melting Point | Not available | 113-117 °C[7][8][9] | Not available | Likely a crystalline solid with a distinct melting point. |
| LogP (Lipophilicity) | Not available | 2.3[4] | 2.1[5] | Predicted to be moderately lipophilic. |
| Aqueous Solubility | Not available | Poor[8][9] | Not available | Predicted to have low aqueous solubility.[2] |
Experimental Determination of Physicochemical Properties: A Methodological Framework
For a novel compound such as this compound, empirical determination of its physicochemical properties is paramount for any drug development endeavor. The following sections provide detailed, field-proven protocols for characterizing its solubility, lipophilicity, and stability.
Aqueous Solubility Determination: The Shake-Flask Method
The "gold standard" for determining equilibrium solubility is the shake-flask method, a robust technique that measures the saturation concentration of a compound in a given solvent system.
Experimental Protocol:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer system) in a sealed, inert container. The excess solid ensures that equilibrium is reached from a state of saturation.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure that equilibrium is established.
-
Phase Separation: Allow the suspension to settle, or centrifuge the mixture to separate the undissolved solid from the saturated solution.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved compound is then determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Interpretation: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
Caption: Workflow for Shake-Flask Solubility Determination.
Lipophilicity (LogP) Determination: Reverse-Phase HPLC Method
Lipophilicity, expressed as the logarithm of the partition coefficient (LogP), is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. While the traditional shake-flask method using n-octanol and water is an option, an HPLC-based method offers higher throughput and requires less compound.[3][10]
Experimental Protocol:
-
Column and Mobile Phase Selection: Utilize a reverse-phase HPLC column (e.g., C18). The mobile phase will consist of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration with Standards: A series of reference compounds with known LogP values are injected into the HPLC system under isocratic conditions with varying mobile phase compositions.
-
Retention Time Measurement: The retention time (t_R) for each standard is recorded.
-
Calculation of Capacity Factor (k'): The capacity factor is calculated using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Extrapolation to 100% Aqueous Phase (log k'_w): For each standard, a plot of log k' versus the percentage of the organic modifier is created. The y-intercept of this plot gives the log k'_w value, which is the extrapolated retention factor in 100% aqueous mobile phase.
-
Calibration Curve Construction: A linear regression analysis is performed by plotting the known LogP values of the standards against their corresponding log k'_w values.
-
Analysis of the Target Compound: this compound is then injected under the same set of mobile phase conditions. Its log k'_w is determined in the same manner.
-
LogP Determination: The LogP of the target compound is then calculated from the calibration curve.
Caption: Workflow for LogP Determination via RP-HPLC.
Stability Assessment: Forced Degradation Studies
Understanding the stability of a compound under various stress conditions is crucial for formulation development and determining its shelf-life. Forced degradation studies expose the compound to harsh conditions to identify potential degradation pathways.[11][12]
Experimental Protocol:
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Aliquots of the stock solution are subjected to the following conditions:
-
Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at room temperature.
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Exposure of the solid compound and a solution to high temperatures (e.g., 80°C).
-
Photostability: Exposure of the solid compound and a solution to UV and visible light.
-
-
Time-Point Sampling: Samples are taken at various time points from each stress condition.
-
Analysis: The samples are analyzed by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Data Interpretation: The percentage of the remaining parent compound and the formation of degradation products are quantified over time to assess the compound's stability under each condition.
Caption: Workflow for Forced Degradation Stability Studies.
Conclusion and Future Directions
This technical guide has established a foundational understanding of the likely physicochemical properties of the novel sesquiterpene lactone, this compound, through structural deduction and comparison with known analogs. More importantly, it has provided a comprehensive and actionable set of experimental protocols for the empirical determination of its solubility, lipophilicity, and stability.
The path forward for any research program involving this compound must prioritize the synthesis and purification of an analytical standard. Following this, the methodologies outlined herein should be rigorously applied to generate a comprehensive physicochemical profile. This empirical data will be invaluable for guiding further research into its formulation, pharmacokinetics, and potential therapeutic applications.
References
- 1. Isosecotanapartholide | C15H18O5 | CID 13918473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Parthenolide | C15H20O3 | CID 6473881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Costunolide | C15H20O2 | CID 5281437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Costunolide - Wikipedia [en.wikipedia.org]
- 7. parthenolide, 20554-84-1 [thegoodscentscompany.com]
- 8. Parthenolide [chemeurope.com]
- 9. Parthenolide - Wikipedia [en.wikipedia.org]
- 10. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scielo.br [scielo.br]
The Enigmatic Pathway: A Technical Guide to the Biosynthesis of 3-Deoxy-11,13-dihydroisosecotanapartholide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide delves into the biosynthetic origins of 3-Deoxy-11,13-dihydroisosecotanapartholide, a complex sesquiterpene lactone with potential pharmacological significance. While the complete biosynthetic pathway for this specific molecule remains to be fully elucidated, this document provides a comprehensive overview of the established core pathway of its likely precursor, parthenolide, and presents a scientifically grounded, hypothetical route to this compound. By integrating established knowledge with logical enzymatic steps, this guide aims to provide a roadmap for future research in elucidating this intricate metabolic route.
Introduction: The World of Sesquiterpene Lactones from Tanacetum parthenium
The Asteraceae family is a rich reservoir of bioactive specialized metabolites, among which the sesquiterpene lactones (STLs) stand out for their diverse chemical structures and pharmacological activities. A prominent member of this family, Tanacetum parthenium (feverfew), has been a subject of intense research due to its production of parthenolide, a germacranolide-type STL with well-documented anti-inflammatory and anti-cancer properties. The biosynthesis of parthenolide is a well-characterized pathway that serves as a foundational framework for understanding the generation of other, more complex STLs within this plant.
This guide will first meticulously outline the established biosynthetic pathway to parthenolide. Subsequently, it will venture into the realm of scientific hypothesis to propose a putative biosynthetic pathway for this compound. This proposed pathway is constructed based on the known chemistry of parthenolide and related compounds isolated from T. parthenium, and on established principles of enzymatic reactions in plant specialized metabolism.
The Core Directive: Biosynthesis of Parthenolide
The journey to parthenolide begins with the universal precursor of all isoprenoids, farnesyl pyrophosphate (FPP), and proceeds through a series of enzymatic transformations primarily localized within the glandular trichomes of T. parthenium.
Key Enzymatic Steps
The biosynthesis of parthenolide can be dissected into four key enzymatic steps, each catalyzed by a specific enzyme that has been identified and characterized.
| Enzyme | Abbreviation | Function |
| Germacrene A synthase | GAS | Cyclization of FPP to (+)-germacrene A. |
| Germacrene A oxidase | GAO | A cytochrome P450 enzyme that catalyzes the three-step oxidation of (+)-germacrene A to germacrene A acid. |
| Costunolide synthase | COS | Another cytochrome P450 enzyme that hydroxylates germacrene A acid at the C6 position, leading to spontaneous lactonization to form costunolide. |
| Parthenolide synthase | PTS | A cytochrome P450 enzyme that epoxidizes the C4=C5 double bond of costunolide to yield parthenolide. |
The Parthenolide Biosynthetic Pathway: A Visual Representation
The sequential action of these four enzymes constitutes a linear pathway from FPP to parthenolide. This pathway is a testament to the efficiency and specificity of plant metabolic engineering.
A Hypothetical Foray: The Putative Biosynthesis of this compound
The structure of this compound suggests a significant departure from the germacranolide scaffold of parthenolide. The "iso-seco" designation points towards a rearranged carbon skeleton. Based on the work of Goulle et al. (2009) on related iso-seco-tanapartholides, a plausible biosynthetic hypothesis involves a Diels-Alder reaction of a diene precursor derived from the parthenolide pathway, followed by fragmentation of a peroxide intermediate.[1]
Proposed Key Transformations
To arrive at this compound from an intermediate of the parthenolide pathway, several key transformations are necessary:
-
Formation of a Diene Precursor: An intermediate in the parthenolide pathway, potentially costunolide or a derivative, would need to be converted into a reactive diene. This could be facilitated by an uncharacterized enzyme.
-
Diels-Alder Reaction and Peroxide Formation: The diene would then undergo a [4+2] cycloaddition with molecular oxygen, likely enzyme-mediated, to form an endoperoxide.
-
Fragmentation to the Iso-Seco Scaffold: The unstable endoperoxide would then fragment to generate the characteristic iso-seco-tanapartholide carbon skeleton.
-
Deoxygenation at C3: The removal of the hydroxyl group at the C3 position is a critical step. This could be achieved through a two-step process involving dehydration to form a double bond, followed by reduction, or via a more direct deoxygenation reaction.
-
Reduction of the α-methylene-γ-lactone: The conjugated double bond at C11-C13 in the lactone ring needs to be reduced. This is a common modification in sesquiterpene lactone metabolism and is typically catalyzed by reductases.
A Proposed Putative Pathway
The following diagram illustrates a hypothetical pathway from costunolide to this compound, highlighting the speculative nature of the proposed enzymatic steps.
Experimental Protocols for Pathway Elucidation
Validating the proposed biosynthetic pathway requires a multi-pronged experimental approach. The following protocols provide a framework for researchers aiming to unravel this metabolic puzzle.
Protocol 1: Isolation and Structural Elucidation of Intermediates
Objective: To identify and characterize putative intermediates in the biosynthetic pathway from T. parthenium.
Methodology:
-
Plant Material: Collect fresh glandular trichomes from the flowering heads of T. parthenium.
-
Extraction: Perform a series of extractions with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
Chromatographic Separation: Subject the extracts to repeated column chromatography (e.g., silica gel, Sephadex LH-20) followed by high-performance liquid chromatography (HPLC) to isolate pure compounds.
-
Structural Elucidation: Determine the structures of the isolated compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
-
Comparison: Compare the identified structures with the proposed intermediates in the hypothetical pathway.
Protocol 2: In Vitro Enzyme Assays
Objective: To identify and characterize the enzymatic activities responsible for the proposed transformations.
Methodology:
-
Protein Extraction: Prepare a crude protein extract from T. parthenium glandular trichomes.
-
Substrate Synthesis: Chemically or enzymatically synthesize the putative substrates (e.g., the diene intermediate, the iso-seco-tanapartholide scaffold).
-
Enzyme Assay: Incubate the protein extract with the substrate in a suitable buffer containing necessary cofactors (e.g., NADPH for reductases and P450s).
-
Product Analysis: Analyze the reaction mixture using HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) to detect the formation of the expected product.
-
Enzyme Purification: If activity is detected, proceed with protein purification techniques (e.g., ammonium sulfate precipitation, affinity chromatography) to isolate the responsible enzyme.
Protocol 3: Heterologous Gene Expression and Pathway Reconstitution
Objective: To functionally characterize candidate genes and reconstitute the biosynthetic pathway in a heterologous host.
Methodology:
-
Candidate Gene Identification: Perform transcriptomic analysis (RNA-seq) of T. parthenium glandular trichomes to identify candidate genes encoding for enzymes such as reductases, dehydratases, and cytochrome P450s that are co-expressed with the known parthenolide pathway genes.
-
Gene Cloning: Clone the full-length coding sequences of the candidate genes into suitable expression vectors.
-
Heterologous Expression: Express the candidate genes individually or in combination in a heterologous host such as Nicotiana benthamiana (transient expression) or Saccharomyces cerevisiae (yeast).
-
Metabolite Analysis: Analyze the metabolites produced by the engineered host using LC-MS or GC-MS to determine the function of the expressed genes and to see if the target compound or its precursors are synthesized.
Conclusion and Future Directions
The biosynthesis of this compound presents a fascinating challenge in the field of plant specialized metabolism. While its exact enzymatic origins are yet to be discovered, the well-established pathway to parthenolide provides a solid foundation for future investigations. The proposed hypothetical pathway in this guide, based on chemical logic and enzymatic precedents, offers a testable framework for researchers. The successful elucidation of this pathway will not only expand our understanding of the vast chemical diversity generated by plants but also pave the way for the biotechnological production of this and other complex sesquiterpene lactones for potential therapeutic applications.
References
Technical Guide: The Discovery, Chemistry, and Biological Significance of Sesquiterpene Lactones, Exemplified by Parthenolide
An in-depth analysis of the scientific literature and chemical databases reveals no specific compound named "3-Deoxy-11,13-dihydroisosecotanapartholide." This suggests that the compound may be hypothetical, a novel discovery not yet published, or a misnomer of a related, known natural product.
However, the name itself provides distinct clues to its likely chemical class and origin. It points to a modified sesquiterpene lactone, a large family of biologically active compounds. The root name "tanapartholide" strongly suggests a connection to the genus Tanacetum (tansies) or the related genus Parthenium, which are well-known sources of such molecules.
Given the absence of data on the specified molecule, this technical guide will instead focus on a closely related and well-documented parent compound, Parthenolide . Parthenolide is the principal sesquiterpene lactone found in feverfew (Tanacetum parthenium) and serves as an excellent, representative model for understanding the discovery, isolation, structural elucidation, and biological significance of this class of compounds. The principles and methodologies described herein are directly applicable to the study of novel derivatives like the hypothetical "this compound."
Audience: Researchers, scientists, and drug development professionals.
Abstract
Sesquiterpene lactones are a diverse class of natural products renowned for their wide range of biological activities. This guide provides a comprehensive technical overview of the discovery and history of these compounds, using the archetypal molecule Parthenolide as a central case study. We will delve into the historical context of its source, the feverfew plant, trace the methodologies for its isolation and structural elucidation, and explore its significant biological activities, particularly its role in anti-inflammatory and anti-cancer research. Detailed protocols for extraction and analysis, along with workflow visualizations, are provided to serve as a practical framework for researchers in natural product chemistry and drug discovery.
Introduction: The Chemical Universe of Sesquiterpene Lactones
Sesquiterpene lactones are C15 terpenoids characterized by a lactone ring. They are predominantly found in plants of the Asteraceae family and are responsible for a variety of plant defense mechanisms. Their biological activity in humans is largely attributed to the α-methylene-γ-lactone group, a reactive Michael acceptor that can covalently bind to nucleophilic residues (like cysteine) in proteins, thereby modulating their function.
Parthenolide, a germacranolide sesquiterpene lactone, stands as one of the most extensively studied members of this family. Its history is intertwined with the traditional use of its source, feverfew (Tanacetum parthenium), for treating ailments like migraines, fever, and arthritis. The scientific investigation into parthenolide has not only validated some of these traditional uses but has also uncovered potent anti-inflammatory and anti-cancer properties, making it a lead compound in modern drug development.
Discovery and Isolation from Tanacetum parthenium
The journey of parthenolide from a folk remedy to a scientifically validated molecule is a classic example of natural product chemistry.
Historical Context and Initial Findings
While feverfew has been used for centuries, the isolation of its active principle occurred much more recently. In the late 1960s, scientists successfully isolated and characterized parthenolide, identifying it as the major bioactive component in the plant's leaves and flowers. This discovery was pivotal, as it provided a specific molecule whose concentration could be correlated with the plant's therapeutic efficacy, particularly for migraine prophylaxis.
General Protocol for Extraction and Isolation
The isolation of parthenolide relies on standard phytochemical techniques designed to separate medium-polarity compounds from a complex plant matrix. The causality behind the chosen solvents and chromatographic methods is based on the physicochemical properties of parthenolide.
Step-by-Step Methodology:
-
Procurement and Preparation: Obtain dried leaves of Tanacetum parthenium. The material is ground into a fine powder to maximize the surface area for efficient solvent extraction.
-
Solvent Extraction:
-
The powdered plant material is subjected to exhaustive extraction with a solvent of medium polarity, typically chloroform or dichloromethane (DCM). This choice is critical; non-polar solvents (like hexane) would extract lipids and waxes, while highly polar solvents (like methanol or water) would extract sugars and phenols, leaving the target sesquiterpene lactones behind. DCM is effective at solubilizing parthenolide while minimizing the co-extraction of highly polar impurities.
-
The extraction is often performed at room temperature over several days or accelerated using a Soxhlet apparatus.
-
-
Crude Extract Preparation: The solvent is removed from the combined extracts under reduced pressure using a rotary evaporator, yielding a dark, gummy crude extract.
-
Chromatographic Purification:
-
Column Chromatography: The crude extract is subjected to silica gel column chromatography. This is the primary purification step.
-
A solvent gradient is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate. Parthenolide typically elutes at a specific hexane:ethyl acetate ratio (e.g., 70:30).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.
-
-
Recrystallization: Fractions rich in parthenolide are pooled, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent system (e.g., diethyl ether/hexane). This final step yields pure, crystalline parthenolide.
Visualization: Isolation Workflow
The following diagram illustrates the standard workflow for isolating parthenolide from its natural source.
Caption: Workflow for the extraction and purification of parthenolide.
Structural Elucidation
Determining the precise chemical structure of parthenolide was accomplished using a combination of spectroscopic techniques, which together provide a complete picture of its atomic connectivity and stereochemistry.
| Technique | Purpose & Key Findings |
| Infrared (IR) Spectroscopy | Identifies functional groups. Key absorptions would include strong peaks for the γ-lactone carbonyl (C=O) and the ester carbonyl, as well as C=C double bonds. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental formula. High-resolution MS provides the exact mass, confirming the molecular formula C₁₅H₂₀O₃. |
| ¹H NMR Spectroscopy | Reveals the proton environment. Provides information on the number of different protons, their chemical shifts, splitting patterns (connectivity), and integration (ratio). |
| ¹³C NMR Spectroscopy | Shows the number and type of carbon atoms. Distinguishes between sp³, sp², and sp carbons, and identifies carbonyl carbons. |
| 2D NMR (COSY, HMBC) | Establishes the final connectivity. COSY (Correlation Spectroscopy) shows which protons are coupled (adjacent), while HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons, allowing the complete carbon skeleton to be pieced together. |
| X-Ray Crystallography | Provides unambiguous proof of structure and stereochemistry by mapping the electron density of a single crystal, yielding a 3D model of the molecule. |
Biological Activity and Mechanism of Action
Parthenolide's therapeutic potential stems from its ability to modulate key signaling pathways involved in inflammation and cell proliferation.
Anti-inflammatory Effects: Inhibition of NF-κB
The most well-characterized mechanism of action for parthenolide is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Mechanism:
-
In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.
-
Pro-inflammatory stimuli trigger the activation of the IKK (IκB kinase) complex.
-
IKK phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.
-
Once freed, NF-κB translocates to the nucleus, where it binds to DNA and initiates the transcription of inflammatory genes.
-
Parthenolide, through its α-methylene-γ-lactone moiety, directly inhibits the IKK complex. This covalent modification prevents the phosphorylation of IκBα, thus trapping NF-κB in its inactive state in the cytoplasm.
Visualization: NF-κB Inhibition Pathway
This diagram illustrates how parthenolide disrupts the canonical NF-κB signaling cascade.
Caption: Mechanism of parthenolide's anti-inflammatory action via NF-κB inhibition.
Anti-Cancer Activity
Parthenolide has demonstrated potent activity against various cancer cell lines, including leukemia, pancreatic cancer, and breast cancer. Its anti-neoplastic effects are multi-faceted and include:
-
Induction of Apoptosis: By generating reactive oxygen species (ROS) and inhibiting NF-κB, which controls many anti-apoptotic genes.
-
Targeting Cancer Stem Cells: Parthenolide has shown selectivity in eliminating leukemia stem cells, which are often resistant to conventional chemotherapy.
-
Inhibition of STAT3: It can also inhibit the STAT3 signaling pathway, another key regulator of cancer cell survival and proliferation.
Conclusion and Future Directions
Parthenolide serves as a powerful case study in natural product drug discovery. Its journey from a traditional herbal remedy to a well-characterized lead compound with defined molecular targets highlights the value of ethnobotanical knowledge. While parthenolide itself has limitations in terms of bioavailability and solubility, its structure provides a critical scaffold for the development of new, more potent, and specific inhibitors of the NF-κB and other oncogenic pathways.
The methodologies used to isolate and characterize parthenolide are the same foundational techniques that would be applied to the discovery of novel sesquiterpene lactones like the hypothetical "this compound." Future research will undoubtedly uncover new members of this family, and the lessons learned from parthenolide will be invaluable in accelerating their development into next-generation therapeutics.
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sesquiterpene lactones (SLs) are a vast and structurally diverse class of natural products renowned for their wide spectrum of biological activities, particularly their anti-inflammatory and anticancer properties. Predominantly isolated from the Asteraceae family, these terpenoids have become a major focus of phytochemical and pharmacological research. This guide provides an in-depth technical overview of the core principles and methodologies associated with the study of SLs, with a particular focus on germacranolide-type compounds exemplified by parthenolide from Tanacetum parthenium (Feverfew). While this guide is framed around the specific, structurally complex derivative "3-Deoxy-11,13-dihydroisosecotanapartholide," it addresses a significant challenge in natural product research: the frequent scarcity of detailed public data on minor or rare constituents. To this end, we use the extensively studied and closely related compound, parthenolide, as a practical and authoritative model for experimental protocols and mechanistic discussions. This document details the workflow from natural source to purified active compound, covering advanced extraction, purification, and structural elucidation techniques. Furthermore, it delves into the well-characterized mechanism of action—the inhibition of the NF-κB signaling pathway—and discusses the challenges and future directions for the development of these potent molecules into therapeutic agents.
Part 1: The Chemical Landscape of Sesquiterpene Lactones
Chemical Diversity and Classification
Sesquiterpene lactones are defined by their C15 backbone, derived from three isoprene units, and the presence of a characteristic lactone (a cyclic ester) ring. Their structural diversity arises from different carbocyclic skeletons. The most common classes relevant to this guide are:
-
Germacranolides: Featuring a 10-membered carbocyclic ring. Parthenolide is a classic example and is considered a major bioactive constituent of Feverfew (Tanacetum parthenium).[1]
-
Guaianolides: Possessing a 5/7 fused ring system.
-
Eudesmanolides: Characterized by a 6/6 fused decalin ring system.
The biological activity of many SLs is attributed to the α-methylene-γ-lactone moiety, which acts as a Michael acceptor, enabling covalent bonding with nucleophilic residues (like cysteine) in proteins.[2]
Structural Interpretation: The Case of this compound
The nomenclature of the topic compound provides significant structural clues, indicating it is a derivative of a parent molecule, likely "tanapartholide."
-
"Seco" : This prefix denotes a broken ring relative to a parent structure. "Secotanapartholides" have been identified in Tanacetum parthenium.[1][3]
-
"iso" : Often refers to an isomeric form of the parent compound. "Isosecotanapartholide" has been isolated from plants of the genera Artemisia and Achillea.[4][5][6]
-
"3-Deoxy" : Indicates the absence of a hydroxyl group at the C-3 position.
-
"11,13-dihydro" : Signifies the saturation of the exocyclic double bond at positions C-11 and C-13, a key pharmacophore for many SLs. This modification would likely alter its biological activity by removing the primary site for Michael addition.
While public domain literature on this specific derivative is scarce, its name points to a modified guaianolide-type structure. The principles of isolation, characterization, and biological evaluation outlined in this guide for the more abundant SLs provide the foundational methodology for investigating such rare compounds.
Primary Natural Source: Feverfew (Tanacetum parthenium)
Tanacetum parthenium, a member of the Asteraceae family, is a perennial herb with a long history in traditional medicine for treating migraines, fever, and arthritis.[7] Its rich phytochemical profile is dominated by SLs and flavonoids.[1] Parthenolide is the most abundant SL, comprising up to 85% of the total SL content in the leaves and flowers, making this plant the primary source for its isolation.[3] Other related SLs found in feverfew include secotanapartholide A and B, canin, and costunolide.[1][3]
Part 2: A Validated Workflow for Isolation and Purification
The successful isolation of SLs is a critical and often challenging process due to their presence in complex mixtures and potential for degradation. The following workflow is a robust, self-validating system designed for obtaining high-purity germacranolides like parthenolide from dried T. parthenium plant material.
Rationale Behind Methodological Choices
-
Extraction Solvent: A moderately polar solvent is required to efficiently extract SLs. Alcohols (methanol, ethanol) or acetonitrile/water mixtures are effective. Ethanol is often preferred for larger scale extractions due to its lower toxicity.[8][9] A rapid stirring extraction is often sufficient and avoids the potential thermal degradation associated with prolonged Soxhlet extraction.[10]
-
Liquid-Liquid Partitioning: This step is crucial for removing highly polar (e.g., sugars, glycosides) and non-polar (e.g., fats, waxes, chlorophylls) impurities. Partitioning the initial crude extract between an aqueous phase and an immiscible organic solvent like ethyl acetate concentrates the SLs in the organic layer.[8]
-
Chromatography: Silica gel column chromatography is the standard for preparative scale purification. The separation is based on polarity. A gradient elution, starting with a non-polar solvent (like hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), allows for the sequential elution of compounds.[8] Thin-Layer Chromatography (TLC) is used to monitor the separation and identify fractions containing the target compound.
Detailed Experimental Protocol: Isolation of Parthenolide
Protocol 1: Maceration and Liquid-Liquid Extraction
-
Preparation: Weigh 500 g of dried, powdered aerial parts of Tanacetum parthenium.
-
Extraction: Place the powder in a large vessel and add 5 L of 95% ethanol. Stir mechanically at room temperature for 24 hours.
-
Filtration: Filter the mixture through cheesecloth and then through filter paper to remove all solid plant material.
-
Concentration: Concentrate the ethanol filtrate in vacuo using a rotary evaporator at a temperature not exceeding 40°C. This will yield a dark, viscous crude extract.
-
Partitioning: Suspend the crude extract in 1 L of distilled water and transfer to a 2 L separatory funnel. Add 1 L of ethyl acetate and shake vigorously for 5 minutes. Allow the layers to separate.
-
Collection: Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer two more times with 500 mL of ethyl acetate each time.
-
Final Concentration: Combine all ethyl acetate fractions and concentrate in vacuo to yield a semi-purified extract paste enriched in SLs.
Protocol 2: Silica Gel Column Chromatography
-
Column Preparation: Prepare a slurry of 300 g of silica gel (60 Å, 70-230 mesh) in n-hexane. Pour the slurry into a glass column (e.g., 5 cm diameter) and allow it to pack under gravity, draining excess solvent.
-
Sample Loading: Dissolve the semi-purified extract paste from Protocol 1 in a minimal volume of dichloromethane and adsorb it onto 20 g of silica gel. Allow the solvent to evaporate completely. Carefully layer the resulting dry powder onto the top of the packed column.
-
Elution: Elute the column with a solvent gradient, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, and so on).
-
Fraction Collection: Collect fractions of ~50 mL.
-
TLC Monitoring: Spot each fraction onto a silica TLC plate. Develop the plate in a mobile phase of n-hexane:ethyl acetate (1:1). Visualize the spots under UV light (254 nm) and/or by staining with p-anisaldehyde reagent followed by gentle heating. Parthenolide typically has an Rf value of ~0.5 in this system.
-
Pooling and Final Purification: Combine fractions that show a pure spot corresponding to a parthenolide standard. Concentrate the pooled fractions in vacuo to yield purified parthenolide, which can be further purified by recrystallization from a suitable solvent like ether.[8]
Visualization of the Purification Workflow
Caption: General workflow for the isolation and purification of parthenolide.
Part 3: Structural Elucidation and Analytical Characterization
Once a compound is purified, its chemical structure must be unequivocally determined. A combination of chromatographic and spectroscopic techniques is essential for this process.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for both the analysis of crude extracts and the final purity assessment of isolated compounds.[11] A reversed-phase C18 column is most commonly used.
Typical HPLC-DAD Method for Parthenolide Analysis:
-
Column: C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common isocratic condition is acetonitrile:water (55:45, v/v).[10]
-
Flow Rate: 1.0 - 1.5 mL/min.[10]
-
Detection: Diode-Array Detector (DAD) set at 210 nm, which is near the λmax for the α,β-unsaturated carbonyl system in the lactone ring.[10][12]
-
Retention Time: Under these conditions, parthenolide typically elutes in 6-15 minutes.[10][11]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation patterns, valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique well-suited for SLs.
-
Molecular Ion: In positive ESI mode, parthenolide (MW = 248.32 g/mol ) is typically observed as the protonated molecule [M+H]⁺ at m/z 249 or as a sodium adduct [M+Na]⁺ at m/z 271.[13][14]
-
Fragmentation: Tandem MS (MS/MS) of the [M+H]⁺ ion reveals characteristic fragmentation. Common neutral losses include water (H₂O) and carbon monoxide (CO). The fragmentation of the lactone ring itself is a key diagnostic feature.[15] For parthenolide, a characteristic fragment ion is observed at m/z 231, corresponding to the loss of a water molecule ([M+H-H₂O]⁺).[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the de novo structural elucidation of natural products. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the molecule.
-
¹H NMR: Provides information on the number and environment of protons. Key signals for parthenolide include the exocyclic methylene protons of the lactone ring (~5.8 and 6.1 ppm) and the epoxide proton.
-
¹³C NMR: Shows all carbon atoms in the molecule. The carbonyl carbon of the lactone ring is a key downfield signal (~169 ppm).
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton.
-
Table 1: Representative ¹³C and ¹H NMR Data for Parthenolide (in DMSO-d₆) [16]
| Carbon No. | ¹³C Shift (ppm) | ¹H Shift (ppm, multiplicity, J in Hz) |
| 1 | 134.45 | 5.25 (d, J=9.8) |
| 2 | 124.35 | - |
| 3 | 40.38 | 2.06 (m), 2.37 (m) |
| 4 | 65.10 | - |
| 5 | 61.19 | 2.91 (d, J=8.1) |
| 6 | 29.44 | 4.05 (t, J=9.2) |
| 7 | 46.29 | 2.96 (m) |
| 8 | 35.77 | 1.75 (m), 2.11 (m) |
| 9 | 120.58 | 5.25 (d, J=9.8) |
| 10 | 139.92 | - |
| 11 | 120.58 | - |
| 12 | 169.21 | - |
| 13 | 81.98 | 5.79 (d, J=3.0), 6.12 (d, J=3.0) |
| 14 | 16.51 | 1.66 (s) |
| 15 | 16.75 | 1.21 (s) |
Part 4: Biological Activity and Core Mechanism of Action
Parthenolide and related SLs exhibit potent anti-inflammatory and anticancer activities.[17] The primary mechanism underpinning these effects is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[2]
Inhibition of the NF-κB Signaling Pathway
NF-κB is a master regulator of the inflammatory response, controlling the expression of genes for pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.
Upon stimulation by inflammatory signals (like TNF-α or lipopolysaccharide), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes.
Parthenolide directly inhibits this pathway. Its α-methylene-γ-lactone group forms a covalent bond with a cysteine residue (Cys-179) in the activation loop of IKKβ, one of the catalytic subunits of the IKK complex.[2] This alkylation prevents the activation of IKK, thereby blocking the phosphorylation and degradation of IκBα. As a result, NF-κB remains trapped in the cytoplasm, and the inflammatory gene expression is suppressed.[18][19]
Quantitative Biological Activity
The potency of SLs can be quantified using cell-based assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's effectiveness.
Table 2: Representative IC₅₀ Values for Parthenolide
| Cell Line / Assay | Biological Effect | IC₅₀ (µM) | Reference(s) |
| RAW 264.7 Macrophages | Inhibition of NO production | ~5.0 | [20][21] |
| A549 (Human Lung Carcinoma) | Antiproliferative | 4.3 | [22] |
| TE671 (Human Medulloblastoma) | Antiproliferative | 6.5 | [22] |
| HT-29 (Human Colon Adenocarcinoma) | Antiproliferative | 7.0 | [22] |
| HUVEC (Endothelial Cells) | Antiproliferative | 2.8 | [22] |
Visualization of the NF-κB Inhibition Pathway
Caption: Mechanism of NF-κB inhibition by parthenolide.
Part 5: Challenges and Future Directions in Drug Development
Despite their potent biological activities, the development of SLs into clinical drugs faces several hurdles:
-
Poor Bioavailability: SLs are often lipophilic with low aqueous solubility, limiting their absorption and systemic availability.
-
Chemical Instability: The reactive α-methylene-γ-lactone ring, while crucial for activity, can also lead to instability and non-specific reactions.
-
Toxicity and Specificity: The same reactivity can cause off-target effects and potential toxicity, including allergic contact dermatitis.
Future research is focused on overcoming these limitations through:
-
Drug Delivery Systems: Encapsulation in nanoparticles or liposomes to improve solubility and delivery.
-
Analogue Synthesis: Creating semi-synthetic derivatives with improved pharmacokinetic properties and target specificity. For example, modifying the lactone ring (as in 11,13-dihydro derivatives) can reduce non-specific reactivity while potentially retaining targeted activity.
-
Prodrug Strategies: Designing molecules that are converted to the active SL at the target site.
The continued exploration of the vast chemical space of sesquiterpene lactones, including rare derivatives like this compound, holds significant promise for the discovery of novel therapeutic leads for inflammatory diseases and cancer.
References
- 1. Exploring the Phytochemistry, Signaling Pathways, and Mechanisms of Action of Tanacetum parthenium (L.) Sch.Bip.: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parthenolide Content & Bioactivity - www.Vasculex.com [cardient.com]
- 3. mdpi.com [mdpi.com]
- 4. Isosecotanapartholide | C15H18O5 | CID 13918473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The process of extracting parthenolide from feverfew extract. [greenskybio.com]
- 9. CN105646515A - Preparation method of parthenolide - Google Patents [patents.google.com]
- 10. Rapid extraction and high-performance liquid chromatographic determination of parthenolide in feverfew (Tanacetum parthenium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of parthenolide in Tanacetum species by LC-UV/LC-MS and microscopic comparison of Mexican/US feverfew samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bmse001294 Parthenolide at BMRB [bmrb.io]
- 17. Parthenolide, a sesquiterpene lactone, expresses multiple anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sesquiterpene lactones from feverfew, Tanacetum parthenium: isolation, structural revision, activity against human blood platelet function and implications for migraine therapy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 3-Deoxy-11,13-dihydroisosecotanapartholide: A Technical Guide to Target Identification and Validation
Abstract
3-Deoxy-11,13-dihydroisosecotanapartholide, a sesquiterpene lactone, represents a compelling yet underexplored molecule in the landscape of natural product-based drug discovery. While direct therapeutic targets remain unelucidated, its structural similarity to other bioactive sesquiterpene lactones, such as the iso-seco-tanapartholides, provides a strong foundation for hypothesizing its mechanism of action. This in-depth technical guide synthesizes the available evidence on related compounds to propose and explore potential therapeutic targets of this compound. We delve into the rationale for investigating the NF-κB and STAT3 signaling pathways as primary targets and provide comprehensive, field-proven experimental protocols for the validation of these hypotheses and the discovery of novel interacting partners. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic promise of this intriguing natural product.
Introduction: The Therapeutic Promise of Sesquiterpene Lactones
Sesquiterpene lactones are a diverse class of naturally occurring compounds renowned for their wide range of biological activities, including potent anti-inflammatory and anti-cancer properties.[1][2] A significant portion of their therapeutic effect is attributed to the presence of an α,β-unsaturated carbonyl group, which can react with nucleophilic residues, particularly cysteine, on target proteins via Michael addition. This covalent modification can modulate protein function and disrupt pathological signaling cascades.
While the specific molecular targets of this compound have not been empirically determined, its chemical scaffold is closely related to iso-seco-tanapartholides, which have been demonstrated to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5] This pathway is a central regulator of inflammation, immunity, cell proliferation, and survival, and its aberrant activation is a hallmark of numerous chronic diseases, including cancer and inflammatory disorders. Therefore, the NF-κB pathway presents a primary and logical starting point for investigating the therapeutic targets of this compound.
Furthermore, the extensive crosstalk between inflammatory signaling pathways suggests that other key players, such as the Signal Transducer and Activator of Transcription 3 (STAT3), may also be modulated by this compound. Constitutive STAT3 activation is a frequent driver of tumorigenesis and inflammation, making it another high-priority candidate target.
This guide will first explore the hypothesized molecular targets of this compound, focusing on the NF-κB and STAT3 pathways. Subsequently, it will provide detailed, step-by-step experimental workflows for validating these interactions and for the unbiased identification of novel protein targets using cutting-edge chemical proteomics approaches.
Hypothesized Therapeutic Target: The NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a pivotal role in orchestrating the cellular response to a variety of stimuli, including cytokines, growth factors, and pathogens. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization signal of NF-κB, allowing its translocation to the nucleus, where it binds to specific DNA sequences and activates the transcription of pro-inflammatory and pro-survival genes.
Given the established role of iso-seco-tanapartholides as NF-κB inhibitors, it is highly probable that this compound exerts its biological effects through a similar mechanism.[3][4][5]
Proposed Mechanism of Action
The α,β-unsaturated lactone moiety of this compound is a key pharmacophore that can covalently interact with cysteine residues on proteins within the NF-κB signaling cascade. Potential targets for this interaction include:
-
IKKβ: Covalent modification of IKKβ could inhibit its kinase activity, thereby preventing the phosphorylation and degradation of IκBα.
-
p65 (RelA): Direct alkylation of the p65 subunit of NF-κB could interfere with its DNA binding ability or its nuclear translocation.
The following diagram illustrates the proposed points of intervention of this compound in the NF-κB pathway.
Caption: Proposed inhibition of the NF-κB pathway.
Experimental Validation Protocol: NF-κB Inhibition
This protocol outlines the key experiments to validate the inhibitory effect of this compound on the NF-κB pathway.
Table 1: Experimental Workflow for NF-κB Inhibition Analysis
| Step | Experiment | Objective | Expected Outcome |
| 1 | NF-κB Reporter Assay | To determine if the compound inhibits NF-κB transcriptional activity. | Dose-dependent decrease in reporter gene expression (e.g., luciferase) upon treatment. |
| 2 | Western Blot Analysis of IκBα Phosphorylation and Degradation | To investigate the effect on the upstream signaling cascade. | Inhibition of stimulus-induced IκBα phosphorylation and degradation. |
| 3 | Immunofluorescence Microscopy for p65 Nuclear Translocation | To visualize the effect on NF-κB subcellular localization. | Prevention of stimulus-induced nuclear translocation of the p65 subunit. |
| 4 | Electrophoretic Mobility Shift Assay (EMSA) | To assess the direct impact on NF-κB DNA binding activity. | Reduction in the formation of the NF-κB-DNA complex. |
-
Cell Culture: Seed HEK293T cells stably expressing an NF-κB luciferase reporter construct in a 96-well plate.
-
Treatment: Treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL) for 6 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize luciferase activity to a control (e.g., Renilla luciferase) and plot the dose-response curve.
Hypothesized Therapeutic Target: The STAT3 Signaling Pathway
The STAT3 protein is a latent cytoplasmic transcription factor that is activated in response to cytokines and growth factors. Upon activation by upstream kinases such as Janus kinases (JAKs), STAT3 is phosphorylated on a critical tyrosine residue (Tyr705). This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus to regulate the expression of genes involved in cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is a common feature in many cancers and inflammatory diseases.
Proposed Mechanism of Action
Similar to its proposed effect on the NF-κB pathway, this compound may inhibit STAT3 signaling through covalent modification of key cysteine residues. Potential targets include:
-
STAT3: Direct alkylation of STAT3 could prevent its phosphorylation, dimerization, or DNA binding.
-
Upstream Kinases (e.g., JAKs, Src): Inhibition of the kinase activity of upstream activators of STAT3.
The following diagram illustrates the potential inhibitory points of this compound in the STAT3 pathway.
Caption: Proposed inhibition of the STAT3 signaling pathway.
Experimental Validation Protocol: STAT3 Inhibition
This protocol details the experiments to confirm the inhibitory effect of this compound on STAT3 signaling.
Table 2: Experimental Workflow for STAT3 Inhibition Analysis
| Step | Experiment | Objective | Expected Outcome |
| 1 | Western Blot Analysis of STAT3 Phosphorylation | To determine if the compound inhibits STAT3 activation. | Dose-dependent decrease in IL-6 or EGF-induced STAT3 phosphorylation at Tyr705. |
| 2 | STAT3 Reporter Assay | To measure the effect on STAT3-mediated gene transcription. | Reduction in STAT3-dependent luciferase reporter activity. |
| 3 | Immunofluorescence Microscopy for STAT3 Nuclear Translocation | To visualize the effect on STAT3 subcellular localization. | Inhibition of stimulus-induced nuclear accumulation of STAT3. |
| 4 | In Vitro Kinase Assay | To assess direct inhibition of upstream kinases (e.g., JAK2, Src). | Direct inhibition of the kinase activity in a cell-free system. |
-
Cell Culture and Serum Starvation: Culture a relevant cancer cell line (e.g., MDA-MB-231) and serum-starve for 12-24 hours.
-
Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with IL-6 (20 ng/mL) or EGF (50 ng/mL) for 15-30 minutes.
-
Protein Extraction and Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, and probe with antibodies against phospho-STAT3 (Tyr705) and total STAT3.
-
Densitometry Analysis: Quantify band intensities to determine the relative levels of phosphorylated STAT3.
Unbiased Identification of Novel Therapeutic Targets
While the NF-κB and STAT3 pathways are strong candidates, it is crucial to employ unbiased approaches to identify the full spectrum of protein targets of this compound. Chemical proteomics offers a powerful suite of tools for this purpose.
Chemical Proteomics Workflow
The general workflow involves the synthesis of a chemical probe based on the structure of the natural product, followed by its application in a cellular context to capture interacting proteins, and finally, the identification of these proteins by mass spectrometry.
Caption: General workflow for chemical proteomics-based target identification.
Recommended Method: Affinity-Based Protein Profiling (AfBPP)
AfBPP is a robust method for identifying the direct binding partners of a small molecule.
-
Probe Synthesis: Synthesize a probe by attaching a biotin affinity tag to this compound via a linker. It is critical to choose a linker attachment point that does not disrupt the key pharmacophore.
-
Cell Treatment and Lysis: Treat live cells with the probe. As a control, pre-incubate a separate batch of cells with an excess of the untagged parent compound before adding the probe to identify specific binders. Lyse the cells under non-denaturing conditions.
-
Affinity Enrichment: Incubate the cell lysates with streptavidin-coated beads to capture the biotinylated probe and its interacting proteins.
-
Washing and Elution: Thoroughly wash the beads to remove non-specific binders. Elute the captured proteins.
-
Proteomic Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the control.
Conclusion
This compound holds significant potential as a therapeutic agent, and a thorough understanding of its molecular targets is paramount for its development. This guide provides a rational and experimentally rigorous framework for investigating its mechanism of action. By focusing on the high-probability targets of NF-κB and STAT3, and employing unbiased chemical proteomics approaches, researchers can systematically deconvolute the complex biology of this promising natural product and pave the way for its translation into novel therapeutics for a range of human diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. How Do Natural Products Identify Their Targets? Chemical Proteomics Provides the Answer | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Iso-seco-tanapartholides: Isolation, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of 3-Deoxy-11,13-dihydroisosecotanapartholide using HPLC-UV and LC-MS/MS
Introduction
3-Deoxy-11,13-dihydroisosecotanapartholide is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification in various matrices, particularly plant extracts, are essential for researchers, scientists, and drug development professionals. This application note provides a detailed guide to the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a primary method and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity.
The methodologies outlined herein are designed to be self-validating, adhering to the principles of scientific integrity and providing a framework for accurate and reproducible quantification. The choice of experimental parameters is explained to provide a deeper understanding of the analytical process, ensuring that the methods can be implemented and adapted as needed.
Analyte Structure and Properties
To develop a robust analytical method, a thorough understanding of the analyte's chemical properties is paramount. As no direct literature on the physicochemical properties of this compound is available, its structure is inferred from the known structure of isosecotanapartholide.
-
Inferred Structure: Based on the structure of isosecotanapartholide, this compound is predicted to have the deoxy group at the C3 position and a saturated bond between C11 and C13.
-
Molecular Formula: C₁₅H₂₂O₄
-
Molecular Weight: 266.33 g/mol
-
UV Absorbance: The α,β-unsaturated ketone chromophore in the five-membered ring is expected to have a UV absorbance maximum (λmax) in the range of 210-230 nm. For the purpose of this protocol, a detection wavelength of 220 nm is recommended for the HPLC-UV method.
Experimental Workflow
The overall workflow for the quantification of this compound is depicted below. This workflow encompasses sample preparation, primary analysis by HPLC-UV, and confirmatory analysis by LC-MS/MS.
Caption: Overall experimental workflow for the quantification of this compound.
Part 1: Sample Preparation Protocol
The goal of the sample preparation is to efficiently extract the analyte from the matrix while minimizing interferences. This protocol is designed for a hypothetical plant matrix, such as dried leaves from a species of the Asteraceae family.
Materials and Reagents
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Solid Phase Extraction (SPE) cartridges: C18, 500 mg, 3 mL
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
Extraction Procedure
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL conical tube.
-
Add 20 mL of methanol to the tube.
-
Vortex for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction (steps 2-6) on the plant residue with another 20 mL of methanol.
-
Combine the supernatants. This is the crude extract.
Solid Phase Extraction (SPE) Clean-up
This step is crucial for removing polar and non-polar interferences that could affect the chromatographic analysis.
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to dry out.
-
Loading: Dilute 5 mL of the crude extract with 5 mL of water and load it onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
-
Elution: Elute the analyte from the cartridge with 5 mL of 80% methanol in water into a clean collection tube.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for HPLC analysis and filter through a 0.45 µm syringe filter.
Part 2: HPLC-UV Quantification Protocol
This method is suitable for routine quantification where high sensitivity is not the primary requirement.
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV/Vis detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 40% B to 70% B over 15 minutes, then hold at 70% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
Internal Standard Selection and Preparation
Parthenolide , a commercially available sesquiterpene lactone with a similar core structure, is recommended as the internal standard (IS). Its chromatographic behavior is expected to be similar to the analyte, making it suitable for correcting variations in injection volume and sample matrix effects.
-
Stock Solutions: Prepare stock solutions of this compound (if a pure standard is available) and parthenolide at a concentration of 1 mg/mL in methanol.
-
Working Standards: Prepare a series of working standard solutions by serial dilution of the analyte stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Each working standard should be spiked with the internal standard to a final concentration of 20 µg/mL.
Part 3: LC-MS/MS Quantification Protocol
For higher sensitivity and selectivity, especially in complex matrices or for low-level quantification, an LC-MS/MS method is recommended.
LC-MS/MS System and Conditions
| Parameter | Condition |
| LC System | A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 30% B to 80% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
MRM Transitions and Collision Energies
The following Multiple Reaction Monitoring (MRM) transitions are proposed for the quantification of this compound and the internal standard, parthenolide. These transitions are predicted based on the known fragmentation patterns of sesquiterpene lactones, which often involve the loss of water and side chains.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) (eV) |
| This compound | 267.15 [M+H]⁺ | 249.14 [M+H-H₂O]⁺ | 20 |
| 267.15 [M+H]⁺ | 221.14 [M+H-H₂O-CO]⁺ | 25 | |
| Parthenolide (IS) | 249.14 [M+H]⁺ | 231.13 [M+H-H₂O]⁺ | 18 |
| 249.14 [M+H]⁺ | 191.12 [M+H-H₂O-C₃H₄]⁺ | 22 |
Note: The collision energies provided are starting points and should be optimized for the specific instrument used.[1][2][3][4][5]
Part 4: Method Validation
To ensure the reliability of the analytical data, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][5][6][7][8][9][10][11] The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank matrix, the matrix spiked with the analyte and IS, and a standard solution.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the concentration, and the correlation coefficient (r²) should be >0.995.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike-recovery experiments at three different concentration levels. Recoveries should typically be within 80-120%.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This should be assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels. The relative standard deviation (RSD) should be <15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.
Data Analysis and Quantification
The concentration of this compound in the samples is calculated using the calibration curve generated from the working standard solutions. The peak area of the analyte is normalized to the peak area of the internal standard to correct for any variations.
Calculation:
Concentration (µg/mL) = (Peak Area Ratio of Sample / Slope of Calibration Curve) - Intercept of Calibration Curve
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the accurate and reliable quantification of this compound in plant extracts. The combination of a robust sample preparation protocol with both HPLC-UV and LC-MS/MS detection allows for flexibility depending on the required sensitivity and selectivity of the analysis. Proper method validation in accordance with ICH guidelines is essential to ensure the integrity of the generated data, which is critical for advancing research and development in the field of natural products.
References
- 1. skyline.ms [skyline.ms]
- 2. skyline.ms [skyline.ms]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Matrix solid-phase dispersion extraction coupled with HPLC-diode array detection method for the analysis of sesquiterpene lactones in root of Saussurea lappa C.B.Clarke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MRMaid, the Web-based Tool for Designing Multiple Reaction Monitoring (MRM) Transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: Guaianolide [orgspectroscopyint.blogspot.com]
- 10. Sesquiterpene lactone containing extracts from two cultivars of forage chicory (Cichorium intybus) show distinctive chemical profiles and in vitro activity against Ostertagia ostertagi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-Deoxy-11,13-dihydroisosecotanapartholide using a Validated HPLC-MS Method
Abstract
This application note presents a robust and sensitive method for the identification and quantification of 3-Deoxy-11,13-dihydroisosecotanapartholide, a sesquiterpene lactone of interest in natural product research and drug discovery. The methodology employs High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), providing high selectivity and accuracy. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical workflow for the characterization of this and structurally similar compounds. We detail the complete workflow from sample preparation to data analysis, with an emphasis on the rationale behind key experimental parameters to ensure method robustness and reproducibility.
Introduction
Sesquiterpene lactones are a diverse class of naturally occurring compounds known for their wide range of biological activities. This compound is a specific sesquiterpene lactone whose detailed characterization is crucial for understanding its therapeutic potential and mechanism of action. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable tool for the analysis of such compounds, offering unparalleled sensitivity and specificity. This combination allows for the separation of complex mixtures and the confident identification and quantification of target analytes based on their mass-to-charge ratio (m/z).
This document provides a comprehensive guide to the HPLC-MS analysis of this compound, establishing a validated protocol that can be readily adapted for other similar natural products.
Experimental Design and Rationale
The selection of analytical conditions is paramount for achieving reliable and reproducible results. The following sections outline the rationale behind the chosen parameters for this method.
Chromatographic Separation: Reversed-Phase HPLC
A reversed-phase (RP) HPLC method was developed to achieve optimal separation of the analyte from potential matrix components. A C18 stationary phase is selected due to its versatility and proven efficacy in retaining and separating moderately polar compounds like sesquiterpene lactones. A gradient elution is employed to ensure efficient elution of the target compound while maintaining good peak shape and resolution.
Mass Spectrometric Detection: Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is the chosen ionization technique due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion. This is particularly advantageous for the accurate mass determination of the parent compound. Given the likely structure of this compound, positive ion mode is selected as it is expected to readily form protonated adducts ([M+H]⁺).
Materials and Methods
Reagents and Standards
-
Acetonitrile (ACN): HPLC-MS grade
-
Water: Ultrapure, 18.2 MΩ·cm
-
Formic Acid (FA): LC-MS grade, 99%
-
This compound: Analytical standard (>98% purity)
Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve in 1.0 mL of ACN.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with 50:50 (v/v) ACN/water to final concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Extraction: For analysis of the compound from a biological matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol should be developed and validated to minimize matrix effects.
HPLC System and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 1: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 20 |
| 15.0 | 20 |
Mass Spectrometer Conditions
| Parameter | Condition |
| Mass Spectrometer | Agilent 6545XT AdvanceBio Q-TOF or equivalent |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer | 35 psig |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Fragmentor | 175 V |
| Skimmer | 65 V |
| Mass Range | 100 - 1000 m/z |
Workflow Diagram
Caption: Overall workflow for the HPLC-MS analysis of this compound.
Data Analysis and Interpretation
Identification
The primary identification of this compound is achieved by comparing the retention time of the analyte in the sample with that of the analytical standard. Confirmation is provided by the accurate mass measurement of the molecular ion ([M+H]⁺). The theoretical exact mass should be calculated based on the chemical formula of the compound, and the measured mass should be within a 5 ppm error margin.
Quantification
Quantification is performed by generating a calibration curve using the prepared working standard solutions. The peak area of the analyte is plotted against its concentration. A linear regression analysis is then applied to the calibration curve to determine the concentration of the analyte in unknown samples. The method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to established guidelines.
System Suitability
To ensure the analytical system is performing optimally, a system suitability test should be conducted before running any samples. This typically involves multiple injections of a mid-concentration standard to assess parameters such as retention time precision, peak area reproducibility, and chromatographic resolution.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the HPLC-MS analysis of this compound. The described method is sensitive, specific, and reproducible, making it suitable for a wide range of applications in natural product chemistry and drug development. The principles and methodologies outlined herein can also serve as a valuable starting point for the analysis of other sesquiterpene lactones and related compounds.
Application Notes and Protocols for the Investigation of Sesquiterpene Lactones in Cell Culture Assays
A focus on 3-Deoxy-11,13-dihydroisosecotanapartholide and its Analogs
A Note on the Subject Compound
Initial literature searches for "this compound" did not yield specific data on its biological activity or established cell-based assay protocols. This is not uncommon for novel or rare natural products. Therefore, this guide has been developed based on the well-established principles of a closely related and extensively studied class of compounds: sesquiterpene lactones (SLs) . The protocols and mechanistic insights provided herein are grounded in the literature for well-characterized SLs known for their anti-inflammatory and cytotoxic properties, such as Parthenolide. Researchers are advised to use these protocols as a robust starting point and to perform necessary optimization for this compound or any other specific SL of interest.
Introduction: The Therapeutic Potential of Sesquiterpene Lactones
Sesquiterpene lactones are a diverse group of naturally occurring compounds, predominantly found in plants of the Asteraceae family.[1] Their wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects, has made them a focal point of drug discovery efforts.[1][2] A primary mechanism underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation and cell survival.[3][4]
This document provides a comprehensive guide for researchers investigating the biological effects of this compound or other novel SLs in cell culture. We will delve into the mechanistic rationale behind experimental design, provide detailed step-by-step protocols for key assays, and offer insights into data interpretation and troubleshooting.
Mechanism of Action: The NF-κB Signaling Axis
The NF-κB pathway is a critical cellular signaling cascade that responds to a variety of stimuli, including cytokines, bacterial or viral antigens, and cellular stress. In its inactive state, NF-κB dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα.[4] This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory and pro-survival genes.[3][5]
Many sesquiterpene lactones are thought to exert their inhibitory effects by directly alkylating and inactivating key components of the NF-κB pathway, such as the p65 subunit of NF-κB itself or the upstream IKK complex.[4] This prevents the nuclear translocation of NF-κB and the subsequent expression of its target genes.
Figure 1. The canonical NF-κB signaling pathway and potential sites of inhibition by sesquiterpene lactones.
Core Protocols and Methodologies
Preparation of Stock Solutions and Handling
The majority of sesquiterpene lactones are hydrophobic and will require dissolution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for in vitro assays.[1]
Protocol 1: Stock Solution Preparation
-
Initial Dissolution: Accurately weigh the SL compound and dissolve it in 100% cell culture grade DMSO to create a high-concentration primary stock (e.g., 10-50 mM).[1] Ensure complete dissolution by gentle vortexing or brief sonication.
-
Aliquoting and Storage: Aliquot the primary stock into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the primary stock. Prepare serial dilutions in 100% DMSO to create a range of working stock solutions. This is crucial for maintaining a consistent final DMSO concentration across all treatment groups.[6]
-
Final Treatment Media: The final dilution into cell culture media should be done immediately before adding to the cells. The final concentration of DMSO in the culture media should be kept constant and at a non-toxic level, typically ≤ 0.5%.[2][3] It is imperative to include a "vehicle control" group in all experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.[7]
| Parameter | Recommendation | Rationale |
| Primary Solvent | Cell Culture Grade DMSO | High solubilizing capacity for hydrophobic compounds and low cytotoxicity at appropriate concentrations.[1] |
| Primary Stock Conc. | 10-50 mM | A high concentration minimizes the volume of DMSO added to the final culture medium. |
| Storage | -20°C to -80°C, protected from light | Prevents degradation of the compound. |
| Final DMSO Conc. in Media | ≤ 0.5% (optimization may be needed) | Higher concentrations can be cytotoxic and may influence cellular processes, confounding results.[2][3] |
| Vehicle Control | Mandatory | To distinguish the effects of the compound from any effects of the solvent. |
Table 1. Recommendations for the preparation and handling of sesquiterpene lactone stock solutions.
Assessing Cytotoxicity: The Foundation of Your Assays
Before evaluating the mechanistic effects of an SL, it is crucial to determine its cytotoxic profile in your chosen cell line(s). This will establish a therapeutic window of concentrations that are suitable for further investigation. The Sulforhodamine B (SRB) assay is a reliable method for assessing cell density based on the measurement of cellular protein content.[8]
Protocol 2: SRB Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]
-
Compound Treatment: Prepare serial dilutions of the SL in culture medium from your DMSO working stocks. The final DMSO concentration should be consistent across all wells.[7] Replace the existing medium with the treatment media. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).[8]
-
Cell Fixation: Gently remove the media. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization and Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes on a plate shaker.
-
Data Acquisition: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration causing 50% growth inhibition) value.[8]
Figure 2. Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Probing the Mechanism: NF-κB Inhibition Assays
Once a sub-toxic concentration range is established, you can investigate the effect of your SL on the NF-κB pathway. A common approach is to use a pro-inflammatory stimulus like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) to activate the pathway and assess the inhibitory potential of your compound.
Protocol 3: Western Blot for IκBα Degradation and p65 Nuclear Translocation
This protocol allows for the direct visualization of key events in NF-κB activation.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, pre-treat the cells with your SL (at non-toxic concentrations) for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with a known NF-κB activator (e.g., 10 ng/mL TNF-α) for a short duration (e.g., 15-30 minutes). Include an unstimulated control and a stimulated vehicle control.
-
Cell Lysis:
-
For IκBα Degradation (Cytoplasmic Fraction): Wash cells with ice-cold PBS and lyse with a cytoplasmic extraction buffer.
-
For p65 Translocation (Nuclear Fraction): Perform subcellular fractionation using a commercial kit to separate cytoplasmic and nuclear extracts.
-
-
Protein Quantification: Determine the protein concentration of your lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-IκBα, anti-p65, anti-Lamin B1 for nuclear fraction control, anti-GAPDH for cytoplasmic loading control).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities using software like ImageJ. A potent inhibitor will prevent the degradation of IκBα in the cytoplasm and reduce the amount of p65 in the nuclear fraction compared to the stimulated vehicle control.
| Assay Target | Expected Result with Effective Inhibitor | Rationale |
| Cytoplasmic IκBα | Maintained or increased levels after stimulation | Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα. |
| Nuclear p65 | Decreased levels after stimulation | If IκBα is not degraded, the p65/p50 dimer remains sequestered in the cytoplasm. |
Table 2. Interpreting Western blot results for NF-κB inhibition.
Concluding Remarks and Future Directions
The study of novel sesquiterpene lactones like this compound holds significant promise for the development of new therapeutics. The protocols outlined in this guide provide a robust framework for the initial characterization of such compounds in a cell culture setting. By first establishing a cytotoxic profile and then interrogating key molecular pathways like NF-κB, researchers can systematically elucidate the compound's mechanism of action. Further investigations could involve NF-κB reporter gene assays for a more quantitative measure of transcriptional inhibition, or analysis of downstream pro-inflammatory gene expression (e.g., IL-6, COX-2) by qPCR. As with any scientific inquiry, meticulous execution, appropriate controls, and careful optimization are the cornerstones of generating reliable and impactful data.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Acetylated Triterpene Glycosides and Their Biological Activity from Holothuroidea Reported in the Past Six Decades | MDPI [mdpi.com]
- 8. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Anticancer Activity of 3-Deoxy-11,13-dihydroisosecotanapartholide
Authored by: A Senior Application Scientist
Introduction
3-Deoxy-11,13-dihydroisosecotanapartholide is a sesquiterpene lactone, a class of naturally occurring compounds that have garnered significant interest in oncology research.[1] Derived from plants of the Tanacetum genus, notably Tanacetum parthenium (feverfew), these compounds have demonstrated a range of biological activities, including potent anti-inflammatory and anticancer properties.[2][3] The parent compound, parthenolide, has been extensively studied and is known to induce apoptosis and inhibit key signaling pathways in cancer cells.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the anticancer potential of this compound. The protocols outlined herein are designed to assess its cytotoxic effects, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression. Furthermore, we will explore its potential mechanisms of action by examining its influence on the NF-κB and STAT3 signaling pathways, which are frequently dysregulated in cancer.[6][7]
The structural characteristics of sesquiterpene lactones, particularly the α-methylene-γ-lactone group, are often crucial for their biological activity, including the inhibition of NF-κB.[8] While this compound is a specific derivative, its activity is hypothesized to be mediated through similar mechanisms as other parthenolide-like compounds. These mechanisms often involve the modulation of intracellular signaling cascades that govern cell survival and proliferation.[9] The following protocols provide a robust framework for a systematic in vitro evaluation of this compound's anticancer efficacy.
Part 1: Initial Cytotoxicity Screening
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects on a panel of cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[11][12]
Protocol 1: MTT Cytotoxicity Assay
Objective: To determine the IC50 of this compound in various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical], K562 [leukemia])[11][13][14]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[15]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Data | Experimental Data |
| A549 | Lung Carcinoma | Experimental Data | Experimental Data |
| HeLa | Cervical Carcinoma | Experimental Data | Experimental Data |
| K562 | Chronic Myelogenous Leukemia | Experimental Data | Experimental Data |
Part 2: Mechanistic Assays
Following the determination of the compound's cytotoxic potential, the next logical step is to investigate the underlying mechanisms of cell death. This involves assessing the induction of apoptosis and the effect on cell cycle progression.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.[16][17]
Rationale: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells.[17] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[16]
Materials:
-
Cancer cells treated with this compound at its IC50 concentration.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).[17]
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[16]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15][18]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.[16][18]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on cell cycle progression.[19][20]
Rationale: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[19] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20]
Materials:
-
Cancer cells treated with this compound.
-
70% cold ethanol.[21]
-
Propidium Iodide (50 µg/mL).[21]
-
RNase A (100 µg/mL).[21]
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes at 4°C.[21]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer.[22]
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle will be quantified using cell cycle analysis software.
Part 3: Signaling Pathway Investigation
Sesquiterpene lactones, particularly parthenolide, are known to inhibit the NF-κB and STAT3 signaling pathways, which are critical for cancer cell survival and proliferation.[4][9] Investigating the effect of this compound on these pathways can provide valuable insight into its mechanism of action.
Protocol 4: Western Blot Analysis of NF-κB and STAT3 Signaling
Objective: To assess the effect of the compound on the activation of key proteins in the NF-κB and STAT3 pathways.
Rationale: The activation of NF-κB involves the phosphorylation and subsequent degradation of its inhibitor, IκBα.[8] STAT3 activation is characterized by its phosphorylation at Tyrosine 705 (p-STAT3).[23][24] Western blotting can be used to detect the levels of these phosphorylated proteins.
Materials:
-
Cancer cells treated with this compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p-IκBα, anti-IκBα, anti-p-STAT3 (Tyr705), anti-STAT3, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagents.
Procedure:
-
Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Expected Outcomes: A decrease in the levels of p-IκBα and p-STAT3 would suggest that this compound inhibits the NF-κB and STAT3 signaling pathways, respectively.
Visualizations
Experimental Workflow
Caption: Workflow for evaluating the anticancer activity of this compound.
Potential Signaling Pathway Inhibition
Caption: Hypothesized inhibition of NF-κB and STAT3 pathways by the compound.
References
- 1. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [scholarbank.nus.edu.sg]
- 3. mdpi.com [mdpi.com]
- 4. Parthenolide, a sesquiterpene lactone, expresses multiple anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parthenolide promotes apoptotic cell death and inhibits the migration and invasion of SW620 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. jebms.org [jebms.org]
- 8. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 10. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Composition, Antimicrobial, and Anticancer Activity of Essential Oil From Tanacetum parthenium (L.) Sch.Bip Leaves Cultivated in Dalat, Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A novel antitumor compound nobiliside D isolated from sea cucumber (Holothuria nobilis Selenka). | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for NF-κB Inhibition Studies with 3-Deoxy-11,13-dihydroisosecotanapartholide
Introduction: The NF-κB Pathway as a Therapeutic Target
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens.[1][2] Upon activation, NF-κB translocates from the cytoplasm to the nucleus, where it orchestrates the expression of over 500 genes involved in inflammation, immunity, cell proliferation, and survival.[3] While essential for normal physiological processes, aberrant or chronic NF-κB activation is a hallmark of numerous pathologies, including chronic inflammatory diseases like rheumatoid arthritis, inflammatory bowel disease, and various cancers.[1][4] This central role in disease pathogenesis makes the NF-κB signaling pathway a highly attractive target for therapeutic intervention.[5]
Sesquiterpene lactones, a class of natural products found predominantly in plants of the Asteraceae family, have garnered significant interest for their anti-inflammatory properties.[6] Many compounds in this class exert their effects by inhibiting the NF-κB pathway.[6][7] A common mechanism involves the direct alkylation of cysteine residues on NF-κB subunits, particularly the p65 subunit, which prevents DNA binding.[6] 3-Deoxy-11,13-dihydroisosecotanapartholide is a sesquiterpene lactone whose potential for NF-κB inhibition makes it a compound of interest for further investigation.
This guide provides a comprehensive framework for researchers to systematically evaluate the efficacy and mechanism of action of this compound as an NF-κB inhibitor. The protocols herein are designed to be a self-validating workflow, from initial cytotoxicity assessment to detailed mechanistic studies.
Part 1: Foundational Assays - Cytotoxicity and Reporter Gene Screening
Before investigating the specific inhibitory effects of a compound, it is crucial to determine its impact on cell viability. A potent inhibitor is of little therapeutic value if it is broadly cytotoxic at its effective concentration. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[8][9] Following the determination of a non-toxic concentration range, a luciferase reporter assay provides a sensitive and high-throughput method for quantifying NF-κB transcriptional activity.[10][11][12]
Experimental Workflow: Initial Characterization
References
- 1. scispace.com [scispace.com]
- 2. annualreviews.org [annualreviews.org]
- 3. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. benchchem.com [benchchem.com]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Deoxy-11,13-dihydroisosecotanapartholide as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the known biological activities of the broader class of sesquiterpene lactones, including parthenolide and isosecotanapartholide. As of the date of this document, specific experimental data for 3-Deoxy-11,13-dihydroisosecotanapartholide is not extensively available in the public domain. Therefore, this guide is intended to provide a scientifically-grounded framework for its use as a chemical probe, based on the well-established mechanisms of structurally related compounds. Researchers should independently validate these protocols for their specific experimental systems.
Introduction: The Promise of Sesquiterpene Lactones in Chemical Biology
Sesquiterpene lactones are a diverse class of naturally occurring compounds, predominantly found in plants of the Asteraceae family.[1][2] Their characteristic chemical structure, often featuring an α-methylene-γ-lactone ring, endows them with a wide range of biological activities, including potent anti-inflammatory and anti-cancer properties.[3][4] This reactivity, particularly towards nucleophilic residues like cysteine in proteins, makes them valuable tools as covalent chemical probes to investigate cellular signaling pathways.[3]
Parthenolide, a well-studied sesquiterpene lactone, has been instrumental in elucidating the role of the transcription factor Nuclear Factor-kappa B (NF-κB) in various disease models.[3][5][6] The α-methylene-γ-lactone moiety can covalently modify key proteins in the NF-κB signaling cascade, leading to its inhibition.[3][7] this compound, as a derivative of isosecotanapartholide, belongs to this promising class of molecules. Isosecotanapartholide itself has been shown to inhibit nitric oxide synthase, indicating its potential to modulate inflammatory pathways.[8] This document provides a detailed guide for utilizing this compound as a chemical probe to investigate cellular signaling, with a primary focus on the NF-κB pathway.
Mechanism of Action: A Putative Model
Based on the known mechanisms of related sesquiterpene lactones, the primary mode of action of this compound is likely the covalent modification of sulfhydryl groups on cysteine residues of target proteins.[3] The α,β-unsaturated carbonyl group in the lactone ring acts as a Michael acceptor for these nucleophilic attacks.
The NF-κB Signaling Pathway as a Primary Target:
The NF-κB pathway is a central regulator of inflammation, immunity, cell proliferation, and survival.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines like TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.
This compound is hypothesized to inhibit this pathway at one or more key nodes:
-
Direct Inhibition of IKK: Parthenolide has been shown to directly interact with and inhibit the IKK complex, preventing the phosphorylation of IκBα.[6][7]
-
Modification of the p65 Subunit of NF-κB: Some studies suggest that parthenolide can directly modify the p65 subunit of NF-κB, thereby preventing its binding to DNA.[7][9]
The following diagram illustrates the putative mechanism of action of this compound on the NF-κB pathway.
Caption: Putative mechanism of NF-κB inhibition by this compound.
Other Potential Targets:
Besides NF-κB, sesquiterpene lactones can modulate other signaling pathways, including:
-
STAT Transcription Factors: Parthenolide can inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3][5]
-
MAP Kinases: Modulation of MAP kinase signaling pathways, such as JNK and p38, has also been reported.[3][9]
-
Induction of Oxidative Stress: By depleting cellular glutathione (GSH), these compounds can increase reactive oxygen species (ROS) levels, leading to apoptosis.[3][5][9]
-
Focal Adhesion Kinase (FAK): Parthenolide has been shown to covalently modify and inhibit FAK1.[10]
Experimental Protocols
The following protocols provide a starting point for characterizing the biological activity of this compound.
Protocol 1: Cell Viability Assay
Objective: To determine the cytotoxic or anti-proliferative effects of the chemical probe on a cancer cell line known to have constitutively active NF-κB signaling (e.g., MDA-MB-231 breast cancer cells).
Materials:
-
MDA-MB-231 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value.
Expected Results: A dose-dependent decrease in cell viability is expected, indicating the cytotoxic or anti-proliferative effects of the compound.
| Parameter | Hypothetical Value |
| Cell Line | MDA-MB-231 |
| Incubation Time | 48 hours |
| IC₅₀ | 5-20 µM |
Protocol 2: Western Blot Analysis of NF-κB Signaling
Objective: To determine if this compound inhibits TNF-α-induced NF-κB activation by assessing the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit.
Materials:
-
HeLa or other suitable cells
-
6-well plates
-
This compound
-
Recombinant human TNF-α
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with this compound at various concentrations (e.g., 5, 10, 20 µM) for 1-2 hours. Then, stimulate with TNF-α (10 ng/mL) for 15-30 minutes. Include appropriate controls (untreated, TNF-α only, probe only).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Workflow Diagram:
Caption: Workflow for Western Blot analysis.
Expected Results: Treatment with this compound should inhibit the TNF-α-induced phosphorylation and degradation of IκBα, as well as the phosphorylation of p65, in a dose-dependent manner.
References
- 1. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpene lactone - Wikipedia [en.wikipedia.org]
- 3. Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parthenolide, a sesquiterpene lactone, expresses multiple anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isosecotanapartholide | C15H18O5 | CID 13918473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. [Molecular mechanisms of parthenolide's action: Old drug with a new face] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes & Protocols: A Phased Approach to In Vivo Experimental Design for 3-Deoxy-11,13-dihydroisosecotanapartholide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust in vivo studies for the novel sesquiterpene lactone, 3-Deoxy-11,13-dihydroisosecotanapartholide. Recognizing the compound as a member of a class known for potent biological activities but often challenging pharmacokinetic profiles, this guide emphasizes a phased, logic-driven approach. We begin with critical pre-formulation and solubility enhancement, proceed to essential safety and pharmacokinetic profiling, and culminate in detailed protocols for evaluating anti-inflammatory and anti-cancer efficacy using validated animal models. Each protocol is presented with the underlying scientific rationale to empower researchers to make informed decisions, ensuring data integrity and translatability.
Section 1: Foundational Strategy: Pre-formulation and Pharmacokinetic Considerations
The success of any in vivo study hinges on the ability of the test compound to reach its target tissue in sufficient concentrations. Sesquiterpene lactones (STLs) are notoriously lipophilic, often exhibiting poor aqueous solubility, which can lead to low and variable oral bioavailability.[1][2] It's frequently reported that STLs exhibit changeable pharmacokinetics, especially unstable absorption and extensive metabolism.[3] Therefore, a rigorous pre-formulation screening process is not an optional preliminary step but a core component of the experimental design.
The Causality Behind Formulation: Overcoming the Lipophilicity Barrier
A highly lipophilic compound, when administered orally in a simple aqueous suspension (e.g., saline or PBS), is likely to precipitate in the gastrointestinal tract, severely limiting its absorption.[4] The primary goal of formulation is to enhance the compound's solubility and maintain it in a dissolved state within the gastrointestinal lumen, thereby promoting its passage across the intestinal epithelium.[5]
Initial Steps:
-
Solubility Assessment: Determine the compound's solubility in a range of pharmaceutically acceptable solvents and excipients. This empirical data is crucial for selecting a formulation strategy.
-
Strategy Selection: Based on solubility data, a strategy can be chosen. Common approaches for lipophilic drugs include pH modification for ionizable compounds or, more typically for neutral lipophilic molecules, the use of lipid-based drug delivery systems (LBDDS).[4][6] Self-emulsifying drug delivery systems (SEDDS) are particularly effective as they form fine oil-in-water emulsions upon gentle agitation in the aqueous environment of the gut, presenting the drug in a solubilized form with a large surface area for absorption.[7]
Protocol 1: Pre-formulation Excipient Screening
-
Objective: To identify a suitable vehicle for oral administration that maximizes the solubility of this compound.
-
Materials:
-
This compound powder.
-
Excipients for screening (see Table 1).
-
Vortex mixer, magnetic stirrer, analytical balance, HPLC system for quantification.
-
-
Methodology:
-
Prepare saturated solutions by adding an excess of the compound to 1 mL of each test excipient in a microcentrifuge tube.
-
Equilibrate the samples by continuous mixing (vortexing and/or stirring) at room temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Select the excipient or combination of excipients that provides the highest solubility and is suitable for in vivo administration.
-
| Excipient Class | Examples | Purpose |
| Aqueous Vehicles | Saline, 5% Dextrose, PBS with 0.5% Tween® 80 | Baseline / Simple Suspension |
| Oils (Lipids) | Sesame Oil, Corn Oil, Labrafac™ PG[4] | Solubilization of lipophilic compounds |
| Surfactants | Cremophor® EL, Polysorbate 80 (Tween® 80) | Emulsification, improves wetting |
| Co-solvents | Polyethylene glycol 400 (PEG400), Propylene Glycol | Increases solubility |
| Table 1: Example Excipient Screening Panel for a Lipophilic Compound. |
Preliminary Pharmacokinetic (PK) Profiling
Once a suitable formulation is developed, a preliminary PK study is essential. This study provides critical information on the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which informs the dosing regimen (e.g., dose level and frequency) for subsequent efficacy studies.[8] Key parameters to determine are the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the curve (AUC).[3]
Section 2: Workflow for In Vivo Investigation
A well-designed in vivo program follows a logical sequence to maximize the utility of the data and adhere to ethical animal use principles. The workflow ensures that safety is established before efficacy is tested.
Figure 1: General workflow for the in vivo evaluation of a novel compound.
Section 3: Acute Toxicity Assessment
Before proceeding to efficacy studies, the safety profile of the compound must be assessed. Acute toxicity studies are performed to determine the potential adverse effects of a single high dose of the substance.[9] The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for these studies to ensure data quality and animal welfare.[10]
Protocol 2: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Adapted from OECD Guideline 425)
The UDP is a valuable method for estimating the LD50 (the dose lethal to 50% of the animals) while minimizing animal use.[11]
-
Objective: To determine the acute oral toxicity (approximate LD50) of this compound and identify signs of toxicity.
-
Animal Model: Healthy, young adult female rats (8-12 weeks old) are typically recommended as they are often slightly more sensitive.[12]
-
Housing: Animals should be housed in standard conditions (22 ± 3°C, 50-60% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.[13] Acclimatize animals for at least 5 days before dosing.
-
Methodology:
-
Dose Selection: Select a starting dose from the default progression: 1.75, 5.5, 17.5, 55, 175, 550, 2000 mg/kg. If prior information is available, it can inform the starting dose. Lacking data, 175 mg/kg is a common starting point.
-
Dosing: Administer the compound in the selected formulation via oral gavage to a single fasted animal.
-
Observation: Observe the animal closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[11] Record all signs of toxicity, including changes in skin, fur, eyes, respiration, behavior, and any tremors, convulsions, or lethargy.[11]
-
Dose Progression:
-
If the animal survives: Dose the next animal at a higher dose level in the progression.
-
If the animal dies: Dose the next animal at a lower dose level in the progression.
-
-
Stopping Criteria: The test is stopped when one of the defined stopping criteria is met (e.g., three consecutive animals survive at the upper bound, or a specific number of reversals in outcome occur). The LD50 is then calculated using the maximum likelihood method.
-
Limit Test: If no mortality is expected, a limit test can be performed starting at 2000 mg/kg. If the first animal survives, four additional animals are dosed sequentially. If three or more animals survive, the LD50 is determined to be greater than 2000 mg/kg.[11]
-
| Parameter | Observation Schedule | Key Signs to Monitor |
| Mortality | Daily | Time of death |
| Clinical Signs | 30 min, 4h, 24h post-dose, then daily | Lethargy, tremors, convulsions, diarrhea, changes in breathing, salivation[11] |
| Body Weight | Day 0 (pre-dose), Day 7, Day 14 | Weight loss is a key indicator of systemic toxicity |
| Table 2: Observation Schedule for Acute Toxicity Study. |
Section 4: Efficacy Evaluation: In Vivo Models
Based on the known biological activities of many sesquiterpene lactones, the most promising therapeutic areas to investigate are inflammation and cancer.[14] The selection of models should be hypothesis-driven.
Anti-Inflammatory Activity Models
Acute inflammation models are excellent for initial screening as they are rapid and reproducible.[15][16]
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for evaluating acute anti-inflammatory activity.[17] The inflammatory response induced by carrageenan is biphasic, with the late phase (after 3 hours) being primarily mediated by prostaglandins, making it sensitive to inhibition by cyclooxygenase (COX) inhibitors.
-
Objective: To assess the ability of the compound to reduce acute inflammation.
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
-
Experimental Groups (n=6-8 per group):
-
Group 1 (Vehicle Control): Receives formulation vehicle only.
-
Group 2 (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
Group 3-5 (Test Groups): Receive this compound at three different dose levels (e.g., Low, Medium, High) selected based on the acute toxicity study (e.g., 1/10th, 1/20th of the maximum tolerated dose).
-
-
Methodology:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, positive control, or test compound orally 60 minutes before the carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.
-
Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Anti-Cancer Activity Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the gold standard for preclinical evaluation of anti-cancer agents.[18][19] They allow for the assessment of a drug's efficacy against a human tumor in a living system.[20][21]
Figure 2: Standard workflow for a cell line-derived xenograft (CDX) study.
Protocol 4: Human Tumor Xenograft Study in Nude Mice
-
Objective: To evaluate the in vivo anti-tumor efficacy of the compound.
-
Animal Model: Immunodeficient mice (e.g., Athymic Nude or SCID), 6-8 weeks old.
-
Cell Line: Select a human cancer cell line relevant to the proposed mechanism of action (e.g., a line known to have an activated inflammatory signaling pathway).
-
Methodology:
-
Implantation: Inject approximately 5 x 10⁶ cancer cells suspended in 0.1 mL of a mixture of sterile PBS and Matrigel subcutaneously into the right flank of each mouse.
-
Tumor Growth: Allow tumors to grow to an average size of 100-150 mm³. Monitor tumor growth by measuring the length (L) and width (W) with calipers and calculate the volume using the formula: Volume = (W² x L) / 2.
-
Randomization: Once tumors reach the target size, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
Treatment Groups:
-
Group 1 (Vehicle Control): Receives formulation vehicle.
-
Group 2 (Positive Control): Receives a standard-of-care chemotherapy agent for that cancer type.
-
Group 3-4 (Test Groups): Receive the compound at two different dose levels.
-
-
Administration: Administer treatments daily (or as determined by PK studies) via oral gavage for a set period (e.g., 21 days).
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight loss is a key indicator of drug toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after the completion of the treatment cycle. At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
-
References
- 1. researchgate.net [researchgate.net]
- 2. blog.pacelabs.com [blog.pacelabs.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Lipophilic salts of poorly soluble compounds to enable high-dose lipidic SEDDS formulations in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. scribd.com [scribd.com]
- 13. umwelt-online.de [umwelt-online.de]
- 14. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 16. ijpras.com [ijpras.com]
- 17. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
Application Note & Protocols: Elucidating the Mechanism of Action of 3-Deoxy-11,13-dihydroisosecotanapartholide
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive, technically detailed guide for investigating the mechanism of action (MoA) of 3-Deoxy-11,13-dihydroisosecotanapartholide, a sesquiterpene lactone. The protocols and strategies outlined herein are designed to systematically progress from broad phenotypic observations to the identification and validation of a specific molecular target.
Introduction and Scientific Context
This compound belongs to the sesquiterpene lactone (SL) class of natural products.[1][2] SLs are predominantly found in plants of the Asteraceae family, such as Tanacetum parthenium (feverfew), and are known for a wide spectrum of potent biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3][4] A significant portion of their activity, particularly their anti-inflammatory effects, is attributed to the modulation of key cellular signaling pathways.[3][5]
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6][7] The activity of NF-κB is primarily controlled by the IκB kinase (IKK) complex, with the IKKβ subunit playing a critical role in the canonical signaling pathway.[8][9] Many sesquiterpene lactones exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[5][6][10] Parthenolide, a well-studied SL, has been shown to target the IKK complex, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.[5][6]
Given the structural class of this compound, a primary hypothesis is that it functions as an anti-inflammatory agent by inhibiting the NF-κB signaling cascade, potentially through direct interaction with a component of the IKK complex. This guide outlines a phased experimental approach to rigorously test this hypothesis.
Experimental Workflow Overview
A logical, multi-phased approach is essential for a thorough MoA investigation. This workflow is designed to build a coherent mechanistic narrative, from cellular effects to a specific molecular interaction.
Caption: High-level experimental workflow for MoA studies.
Phase 1: Phenotypic Screening & Hypothesis Generation
Rationale: The initial phase aims to confirm the biological activity of the compound in a relevant cellular model and to determine the optimal, non-toxic concentration range for subsequent mechanistic experiments. A lipopolysaccharide (LPS)-stimulated macrophage model is a standard system for studying inflammation in vitro.
Protocol 3.1: Cell Viability Assay (MTT)
Objective: To determine the cytotoxic profile of this compound on RAW 264.7 macrophage cells.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the compound (e.g., 0.1 µM to 100 µM) in complete DMEM. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control. The IC₅₀ (concentration inhibiting 50% of cell growth) can be determined. For subsequent assays, use concentrations well below the IC₅₀ (e.g., IC₁₀ or lower).
Protocol 3.2: Measurement of Inflammatory Markers
Objective: To assess the anti-inflammatory effect of the compound by measuring nitric oxide (NO) and TNF-α production in LPS-stimulated macrophages.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow adherence overnight.
-
Pre-treatment: Treat cells with non-toxic concentrations of the compound (determined from Protocol 3.1) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include control wells: untreated, vehicle + LPS, and compound alone.
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
NO Measurement (Griess Assay):
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution).
-
Incubate for another 10 minutes.
-
Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
-
TNF-α Measurement (ELISA):
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Expected Data Summary:
| Compound Concentration | Cell Viability (%) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) |
| Vehicle Control | 100 ± 5 | 100 ± 8 | 100 ± 10 |
| 1 µM | 98 ± 4 | 75 ± 6 | 70 ± 9 |
| 5 µM | 95 ± 5 | 40 ± 5 | 35 ± 7 |
| 10 µM | 92 ± 6 | 15 ± 4 | 12 ± 5 |
| 50 µM | 55 ± 7 | N/A | N/A |
Phase 2: Elucidation of the NF-κB Pathway
Rationale: Having established an anti-inflammatory phenotype, this phase investigates the primary hypothesis: inhibition of the NF-κB pathway.[5][6] This involves assessing the endpoint of the pathway (reporter gene expression) and key upstream events (IκBα degradation and p65 translocation).
Caption: Hypothesized inhibition of the canonical NF-κB pathway.
Protocol 4.1: NF-κB Reporter Gene Assay
Objective: To directly measure the effect of the compound on NF-κB-dependent transcriptional activity.
Methodology:
-
Transfection: Co-transfect HEK293T cells with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Cell Seeding: Plate the transfected cells into a 96-well plate.
-
Treatment & Stimulation: After 24 hours, pre-treat the cells with the compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL).
-
Lysis & Measurement: After 6-8 hours, lyse the cells and measure both Firefly and Renilla luciferase activity using a Dual-Luciferase Reporter Assay System.
-
Analysis: Normalize the NF-κB-driven Firefly luciferase activity to the Renilla luciferase activity. Express results as a percentage of the TNF-α stimulated control.
Protocol 4.2: Western Blot for IκBα Degradation and p65 Translocation
Objective: To visualize the upstream molecular events leading to NF-κB activation.
Methodology:
-
Cell Culture and Treatment: Culture RAW 264.7 cells, pre-treat with the compound, and stimulate with LPS (1 µg/mL) for a short time course (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction:
-
For IκBα: Lyse cells in whole-cell RIPA buffer.
-
For p65: Perform nuclear and cytoplasmic fractionation using a commercial kit.
-
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C:
-
Rabbit anti-IκBα
-
Rabbit anti-phospho-IκBα
-
Rabbit anti-p65
-
Loading controls: Rabbit anti-β-actin (for whole-cell) and anti-Lamin B1 (for nuclear).
-
-
Incubate with HRP-conjugated anti-rabbit secondary antibody.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Phase 3: Direct Target Identification and Validation
Rationale: Data from Phase 2 should pinpoint the block in the NF-κB pathway. If IκBα phosphorylation is inhibited, the IKK complex is the most likely target.[6] This phase aims to confirm direct engagement and inhibition of the hypothesized target, IKKβ, which is the key catalytic subunit for this pathway.[7][9]
Protocol 5.1: In Vitro IKKβ Kinase Assay
Objective: To determine if the compound directly inhibits the enzymatic activity of IKKβ in a cell-free system.
Methodology:
-
Assay Setup: Use a commercial IKKβ kinase assay kit (e.g., ADP-Glo™ or LanthaScreen™). These typically include recombinant human IKKβ enzyme, a specific substrate (e.g., IκBα peptide), and ATP.
-
Compound Incubation: In a 384-well plate, incubate varying concentrations of the compound with the IKKβ enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Reaction Termination and Detection: After the specified incubation period (e.g., 60 minutes), stop the reaction and measure the output signal (luminescence or fluorescence) according to the kit protocol. The signal is proportional to kinase activity.
-
Analysis: Plot the percentage of inhibition versus compound concentration to determine the IC₅₀ value. Include a known IKKβ inhibitor as a positive control.
Protocol 5.2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that the compound directly binds to IKKβ in a physiological, intact cell environment.
Methodology:
-
Cell Treatment: Treat intact RAW 264.7 cells with the compound or vehicle control for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins by high-speed centrifugation.
-
Western Blot Analysis: Analyze the soluble fractions by Western blot using an antibody specific for IKKβ.
-
Analysis: In the vehicle-treated samples, IKKβ will denature and precipitate at its characteristic melting temperature (Tm). If the compound binds to IKKβ, it will stabilize the protein, resulting in a higher Tm. Plot the band intensity for IKKβ at each temperature to generate melting curves for both vehicle and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates target engagement.
Data Presentation: Target Engagement
| Assay | Endpoint | Expected Result with Active Compound |
| In Vitro Kinase Assay | IC₅₀ | Low micromolar or nanomolar value |
| CETSA | ΔTm (Shift in Melting Temp) | Positive shift (e.g., +2-5 °C) |
Conclusion
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Exploring sesquiterpene lactones: structural diversity and antiviral therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08125K [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Feverfew (Tanacetum parthenium L.): A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An antiinflammatory role for IKKβ through the inhibition of “classical” macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 3-Deoxy-11,13-dihydroisosecotanapartholide
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and practical guidance for improving the aqueous solubility of 3-Deoxy-11,13-dihydroisosecotanapartholide, a sesquiterpene lactone, to ensure accurate and reproducible results in biological assays. Due to their lipophilic nature, sesquiterpene lactones frequently exhibit poor aqueous solubility, which can be a significant obstacle to their preclinical evaluation.[1][2] This guide offers a systematic approach, from fundamental techniques to advanced formulation strategies, to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve this compound directly into my aqueous buffer (e.g., PBS or cell culture medium), but it won't dissolve. Why is this happening?
A1: This is expected behavior. This compound belongs to the sesquiterpene lactone class of natural products, which are characterized by a 15-carbon backbone and are typically lipophilic (fat-loving) and hydrophobic (water-fearing).[2] Their chemical structure lacks a sufficient number of polar functional groups that can interact favorably with water molecules. Consequently, their solubility in aqueous solutions is very low, making direct dissolution nearly impossible. The initial and most crucial step is to first dissolve the compound in a suitable organic solvent.[3]
Q2: What is the standard first-line approach for solubilizing a hydrophobic compound like this for an in vitro assay?
A2: The universally accepted starting point is to prepare a high-concentration stock solution in a water-miscible organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[3] This stock solution can then be serially diluted into the aqueous assay medium to achieve the desired final concentration. The key is to ensure the final concentration of the organic solvent in the assay is low enough (typically ≤0.5%) to not cause cellular toxicity or other off-target effects.
Q3: Are there risks associated with using organic solvents or other excipients in my assays?
A3: Yes, and it is critical to account for them. Organic solvents like DMSO can induce stress, differentiation, or toxicity in cell-based assays, especially at concentrations above 0.5-1.0%. Other excipients like surfactants can disrupt cell membranes. Therefore, a vehicle control is mandatory for every experiment. The vehicle control should contain the exact same concentration of the solvent or excipient used to dissolve the test compound, but without the compound itself. This allows you to subtract any background effects caused by the formulation components, ensuring the observed activity is due to your compound alone.
Troubleshooting Guide 1: The Co-Solvent System (DMSO Stock Solution)
This section details the most common method for solubilizing hydrophobic compounds for in vitro use and provides solutions for common problems.
Q: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay medium. What can I do?
A: Precipitation upon dilution is a frequent challenge, indicating that the final concentration of your compound exceeds its aqueous solubility limit, even with a small amount of DMSO present. Here is a systematic approach to troubleshoot this issue.
Protocol 1: Standard DMSO Stock Preparation and Dilution
-
Stock Solution Preparation:
-
Weigh out a precise amount of this compound.
-
Add 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. If necessary, gentle warming in a 37°C water bath or brief sonication can be used.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]
-
-
Dilution into Aqueous Medium:
-
Pre-warm your complete assay medium (e.g., cell culture medium with serum) to 37°C. This increases the kinetic solubility and reduces the risk of precipitation.
-
To prepare the final working concentration, add the DMSO stock solution dropwise to the vortexing or swirling assay medium. Never add the aqueous medium to the DMSO stock , as this will cause immediate precipitation.
-
Ensure the final DMSO concentration is as low as possible, ideally below 0.5%.
-
Troubleshooting Precipitation Issues
| Problem | Underlying Cause | Recommended Solution & Rationale |
| Immediate Cloudiness/Precipitation | The compound's aqueous solubility limit is exceeded. The dilution method is not optimal. | 1. Lower the Final Concentration: Test a serial dilution of your compound to find the highest concentration that remains soluble.[3]2. Optimize Dilution Technique: Add the stock solution very slowly into a rapidly stirring or vortexing volume of pre-warmed (37°C) medium. This promotes rapid dispersal and prevents localized high concentrations.[3]3. Use an Intermediate Dilution: Create an intermediate dilution of the stock in pure medium or PBS. For example, dilute the 10 mM stock 1:10 in medium, then dilute this 1 mM intermediate solution further to your final concentration. |
| Precipitation Over Time | The compound is not stable in the aqueous solution and is slowly crashing out. | 1. Prepare Freshly: Make the final working solution immediately before adding it to the assay plate.2. Include Serum/Protein: If your assay allows, the presence of proteins like albumin (in fetal bovine serum) can help stabilize hydrophobic compounds and increase their apparent solubility. |
| Inconsistent Assay Results | Partial, sometimes invisible, precipitation (micro-precipitation) is occurring, reducing the effective concentration of the compound. | 1. Visual Inspection: Before adding to cells, hold the solution up to a light source to check for any visible particulates.2. Filter the Solution: For non-cellular assays, you can filter the final working solution through a 0.22 µm syringe filter to remove any precipitate before use. Note that this may reduce the actual concentration if significant precipitation has occurred. |
Workflow for Preparing a Working Solution
Troubleshooting Guide 2: Advanced Formulation Strategies
If using a simple co-solvent system like DMSO fails, or if the required concentration is too high to remain soluble, more advanced formulation strategies are necessary.
Q: How can cyclodextrins improve the solubility of my compound?
A: Cyclodextrins (CDs) are cyclic oligosaccharides that act as molecular hosts. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[4][5] The hydrophobic this compound molecule can become encapsulated within the CD's cavity, forming an "inclusion complex." This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound. For some sesquiterpene lactones, solubility has been shown to increase by 100 to 4600-fold.
Comparison of Common Cyclodextrins
| Cyclodextrin Type | Properties | Best For |
| β-Cyclodextrin (β-CD) | Standard, relatively low cost. Limited aqueous solubility itself. | General purpose, initial screening. Often used for compounds with molecular weights of 200-800 Da. |
| Hydroxypropyl-β-CD (HP-β-CD) | Modified β-CD with significantly higher aqueous solubility and lower toxicity. | The most commonly used CD in pharmaceutical formulations for in vitro and in vivo studies due to its safety and high solubilizing capacity.[4] |
| γ-Cyclodextrin (γ-CD) | Larger cavity size than β-CD. | Larger molecules that may not fit well into the β-CD cavity.[6] |
Protocol 2: Preparation of a Drug-CD Complex (Kneading Method)
This method is effective for lab-scale preparation.
-
Molar Ratio Calculation: Determine the desired molar ratio of Drug:CD (typically start with 1:1 or 1:2).
-
Mixing: In a mortar, mix the accurately weighed this compound and HP-β-CD powder.
-
Kneading: Add a small amount of a water/ethanol (50:50 v/v) mixture dropwise to the powder mix. Knead thoroughly with the pestle for 30-40 minutes to form a thick, uniform paste.
-
Drying: Dry the paste in an oven at 40-50°C until a constant weight is achieved, or under a vacuum.
-
Final Product: The resulting dried powder is the drug-CD inclusion complex. This powder can now be directly dissolved in your aqueous assay buffer.
-
Validation: Always run a vehicle control with the same concentration of HP-β-CD alone.
Q: When should I consider using surfactants to improve solubility?
A: Surfactants are a viable option when co-solvents and cyclodextrins are not sufficient or suitable. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[7][8] The hydrophobic core of the micelle can encapsulate your compound, while the hydrophilic shell allows the entire structure to dissolve in water.[7][9]
Non-ionic surfactants are generally preferred for biological assays due to their lower potential for causing cell lysis or protein denaturation compared to ionic surfactants.[7]
Commonly Used Non-Ionic Surfactants
| Surfactant | Typical Working Concentration | Notes |
| Tween® 80 (Polysorbate 80) | 0.01% - 0.5% (v/v) | Widely used in pharmaceutical formulations. Can be a source of oleic acid, which may affect some cellular pathways. |
| Tween® 20 (Polysorbate 20) | 0.01% - 0.5% (v/v) | Similar to Tween 80 but with a shorter fatty acid chain. |
| Cremophor® EL | 0.01% - 0.1% (v/v) | A potent solubilizer but has been associated with biological side effects, so use with caution and thorough controls. |
Protocol 3: Preparation of a Surfactant-Based Formulation
-
Prepare a stock solution of your compound in a minimal amount of organic solvent (e.g., ethanol or DMSO).
-
In a separate tube, prepare the aqueous assay buffer containing the desired final concentration of the surfactant (e.g., 0.1% Tween 80).
-
While vortexing the surfactant solution, add the compound's stock solution dropwise.
-
Continue to mix for 15-30 minutes to allow for micellar encapsulation.
-
As always, include a vehicle control containing the same final concentrations of the organic solvent and surfactant.
Decision-Making Framework
Choosing the right solubilization strategy depends on your specific experimental needs. Use the following flowchart to guide your decision process.
References
- 1. mdpi.com [mdpi.com]
- 2. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
stability issues of 3-Deoxy-11,13-dihydroisosecotanapartholide in solution
A Guide to Understanding and Ensuring Solution Stability
Welcome to the technical support center for 3-Deoxy-11,13-dihydroisosecotanapartholide. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this sesquiterpene lactone in solution. By understanding the potential degradation pathways and implementing appropriate handling and storage protocols, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. The stability of these molecules in solution is crucial because degradation can lead to a loss of biological activity and the formation of impurities that may confound experimental results. The core structure contains a lactone ring, which is susceptible to hydrolysis, particularly under non-neutral pH conditions.
Q2: What are the primary factors that can affect the stability of this compound in solution?
The main factors influencing the stability of sesquiterpene lactones in solution are:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the lactone ring. For many sesquiterpene lactones, stability is greatest in the pH range of 5 to 7.[1][2][3]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1][3]
-
Solvent: The type of solvent used can influence stability. For instance, protic solvents like water and alcohols can participate in degradation reactions.
-
Light: Exposure to UV light can induce rearrangements and degradation of some sesquiterpene lactones.[4]
Q3: How does the structure of this compound differ from other sesquiterpene lactones like parthenolide, and how does this affect its stability?
While both are sesquiterpene lactones, a key structural difference is that this compound possesses a saturated lactone ring. In contrast, parthenolide contains an α,β-unsaturated lactone (an α-methylene-γ-lactone group), which is a more reactive functional group. Saturated lactones are generally more stable and less susceptible to nucleophilic attack than their unsaturated counterparts. Therefore, this compound is expected to be more stable than parthenolide, particularly against Michael addition reactions, but still susceptible to hydrolysis of the lactone ring under forcing conditions.
Q4: What are the recommended storage conditions for solutions of this compound?
To maximize stability, solutions of this compound should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable.
-
pH: If using aqueous buffers, maintain a pH between 5 and 7.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For highly sensitive applications or long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in an experiment. | Degradation of the compound in the experimental medium. | 1. Verify Stock Solution Integrity: Analyze your stock solution by HPLC to confirm its concentration and purity before use.2. Assess Experimental Conditions: Check the pH and temperature of your experimental buffer or medium. If outside the optimal range (pH 5-7), consider adjusting or minimizing the incubation time.3. Run a Time-Course Stability Study: Spike the compound into your experimental medium and analyze its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine its stability under your specific experimental conditions. |
| Appearance of unexpected peaks in HPLC chromatograms. | Formation of degradation products. | 1. Characterize Degradation Products: Use HPLC-MS to obtain the mass of the new peaks to help identify potential degradation products (e.g., the hydrolyzed carboxylic acid).2. Perform a Forced Degradation Study: Systematically expose the compound to stress conditions (acid, base, heat, oxidation, light) to intentionally generate degradation products. This will help to confirm the identity of the unknown peaks in your experimental samples. (See Protocol 1 below).3. Optimize HPLC Method: Ensure your HPLC method has sufficient resolution to separate the parent compound from all potential degradation products. |
| Inconsistent results between experiments. | Inconsistent preparation and storage of solutions. | 1. Standardize Solution Preparation: Prepare fresh stock solutions from solid material for each set of critical experiments.2. Aliquot Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.3. Strictly Adhere to Storage Recommendations: Ensure all solutions are stored protected from light and at the recommended low temperatures. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to investigate the stability of this compound under various stress conditions. The goal is to identify potential degradation pathways and degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a non-reactive organic solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid (HCl). Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide (NaOH). Incubate at room temperature.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm or 365 nm) at room temperature. A control sample should be wrapped in foil and kept under the same conditions.
3. Sample Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
4. Data Interpretation:
-
Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any new peaks.
-
Characterize the degradation products using HPLC-MS to determine their mass-to-charge ratio (m/z) and fragmentation patterns.
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from any potential degradation products.
1. Column and Mobile Phase Selection:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with acetonitrile (ACN) and water (both with 0.1% formic acid or acetic acid for better peak shape) is recommended.
- Example Gradient: Start with a lower percentage of ACN (e.g., 30%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes.
2. Detection:
-
Use a UV detector. Since the compound lacks a strong chromophore, detection at a low wavelength (e.g., 210-220 nm) is likely necessary. A photodiode array (PDA) detector is advantageous as it can provide spectral information for peak purity assessment.
3. Method Validation:
-
Specificity: Analyze samples from the forced degradation study to demonstrate that the parent peak is well-resolved from all degradation product peaks.
-
Linearity, Accuracy, and Precision: Perform standard validation experiments to ensure the method is reliable for quantification.
Caption: HPLC method development workflow.
Summary of Expected Stability
Based on the chemical structure of this compound (a saturated lactone) and general knowledge of sesquiterpene lactone stability, the following can be anticipated:
| Condition | Expected Stability | Primary Degradation Pathway |
| Acidic (pH < 4) | Likely unstable, especially with heat. | Lactone hydrolysis to the corresponding hydroxy-carboxylic acid. |
| Neutral (pH 5-7) | Expected to be relatively stable. | Minimal degradation anticipated. |
| Alkaline (pH > 8) | Likely unstable. | Rapid lactone hydrolysis. |
| Oxidative | Stability will depend on other functional groups in the molecule. | Potential for oxidation at susceptible sites. |
| Thermal | Degradation is likely at elevated temperatures. | Acceleration of hydrolysis and other potential reactions. |
| Photolytic | Potentially unstable upon exposure to UV light. | Photochemical rearrangements or degradation. |
By following the guidance and protocols outlined in this technical support center, researchers can confidently handle and analyze this compound, ensuring the integrity and reproducibility of their valuable research.
References
- 1. Lactone enols are stable in the gas phase but highly unstable in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lactone - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Resistance to 3-Deoxy-11,13-dihydroisosecotanapartholide in Cancer Cells
Welcome to the technical support center for researchers investigating the anti-cancer properties of 3-Deoxy-11,13-dihydroisosecotanapartholide, a promising sesquiterpenoid lactone. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the critical challenge of acquired resistance in cancer cells. As you navigate the complexities of your experiments, this resource will serve as a practical aid, grounded in established scientific principles and methodologies.
I. Understanding the Landscape: Mechanism of Action and Resistance
This compound, like many sesquiterpene lactones, is believed to exert its anti-cancer effects through multiple mechanisms. A primary mode of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] NF-κB is a crucial transcription factor that, when activated, promotes the expression of genes involved in inflammation, cell survival, proliferation, and angiogenesis, all of which are hallmarks of cancer.[3][5] Dysregulation of this pathway is a common feature in many cancers and is a significant contributor to chemoresistance.[1][6][7]
However, cancer cells are notoriously adaptable and can develop resistance to therapeutic agents. For sesquiterpene lactones, including our compound of interest, resistance can emerge through several key mechanisms:
-
Upregulation of Drug Efflux Pumps: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[8][9][10][11]
-
Alterations in the NF-κB Pathway: Mutations or modifications in the components of the NF-κB signaling cascade can render it insensitive to inhibition by the compound.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibition of NF-κB. Pathways such as PI3K/Akt/mTOR, MAPK/ERK, and STAT3 are often implicated in this process.[2][12]
-
Increased Drug Metabolism: Cells may enhance their metabolic machinery to inactivate the compound more rapidly.
This guide will provide a structured approach to identifying and potentially overcoming these resistance mechanisms in your experimental models.
II. Troubleshooting Guide: When Your Experiment Hits a Roadblock
This section is formatted to address common experimental issues, providing potential causes and actionable solutions.
| Observed Problem | Potential Causes | Troubleshooting Steps & Rationale |
| Decreased sensitivity (higher IC50) to this compound in a previously sensitive cell line. | 1. Development of Acquired Resistance: Prolonged or intermittent exposure to the compound can select for a resistant cell population. 2. Cell Line Integrity Issues: Mycoplasma contamination or genetic drift can alter cellular responses. 3. Compound Instability: Improper storage or handling of the compound can lead to degradation. | 1. Confirm Resistance: Perform a dose-response curve to confirm the shift in IC50. Compare with early passage, untreated cells. 2. Cell Line Authentication: Test for mycoplasma contamination. Perform short tandem repeat (STR) profiling to verify the cell line's identity. 3. Compound Verification: Use a fresh stock of the compound. Verify its purity and concentration if possible (e.g., via HPLC). |
| No significant inhibition of NF-κB activity despite cell death. | 1. Off-Target Effects: The compound may be inducing apoptosis through an NF-κB-independent mechanism. 2. Timing of Assay: The peak of NF-κB inhibition may occur at a different time point than cell death. | 1. Investigate Alternative Pathways: Assess the activation status of other key survival pathways (e.g., PI3K/Akt, MAPK). 2. Time-Course Experiment: Perform a time-course analysis of NF-κB activity (e.g., p65 nuclear translocation, IκBα degradation) following treatment. |
| Evidence of increased drug efflux. | 1. Upregulation of ABC Transporters: The resistant cells may be overexpressing P-gp (ABCB1), MRP1 (ABCC1), or BCRP (ABCG2).[8][13] | 1. Gene and Protein Expression Analysis: Use qPCR and Western blotting to measure the expression levels of key ABC transporter genes and proteins in resistant vs. sensitive cells. 2. Efflux Pump Inhibition Assay: Co-treat resistant cells with the compound and a known ABC transporter inhibitor (e.g., verapamil for P-gp). A restored sensitivity would indicate the involvement of that specific transporter. |
| Constitutive activation of a bypass pathway (e.g., STAT3, Akt). | 1. Acquired Mutations: Genetic alterations in upstream or downstream components of the bypass pathway may have occurred. | 1. Phospho-Protein Analysis: Use Western blotting or phospho-specific ELISAs to assess the phosphorylation (activation) status of key proteins in the suspected bypass pathway. 2. Combination Therapy Simulation: Co-treat resistant cells with this compound and a specific inhibitor of the activated bypass pathway. Synergistic effects would support this mechanism of resistance. |
III. Frequently Asked Questions (FAQs)
Q1: How can I develop a resistant cell line to this compound in vitro?
A1: The most common method for generating a drug-resistant cancer cell line involves continuous exposure to the compound over an extended period.[14] Here is a general protocol:
-
Initial IC50 Determination: Determine the IC50 of the parental cell line.
-
Stepwise Dose Escalation: Begin by treating the cells with a low concentration of the compound (e.g., IC20).
-
Culture and Monitor: Culture the cells in the presence of the compound, monitoring for recovery of growth.
-
Gradual Increase in Concentration: Once the cells are growing steadily, gradually increase the concentration of the compound.
-
Selection of Resistant Clones: This process can take several months. Periodically assess the IC50 to monitor the development of resistance.
-
Characterization: Once a resistant population is established, characterize the resistance mechanisms as outlined in the troubleshooting guide.
This process mimics the clinical development of acquired resistance.[15][16]
Q2: What are the key signaling pathways I should investigate as potential bypass mechanisms?
A2: Based on the known mechanisms of resistance to similar compounds, the following pathways are high-priority candidates:
-
PI3K/Akt/mTOR Pathway: This is a central regulator of cell growth, proliferation, and survival.
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.
-
STAT3 Pathway: Constitutive activation of STAT3 is common in many cancers and promotes cell survival and proliferation.[2]
Sesquiterpene lactones have been shown to modulate these pathways to overcome resistance in various cancer types.[2][12]
Q3: Are there any known synergistic drug combinations with sesquiterpene lactones?
A3: Yes, the rationale for combination therapy is to target multiple pathways simultaneously to prevent the emergence of resistance. Based on the likely resistance mechanisms, consider combining this compound with:
-
ABC Transporter Inhibitors: To block drug efflux.
-
Inhibitors of Bypass Pathways: Such as PI3K inhibitors, MEK inhibitors, or STAT3 inhibitors.
-
Conventional Chemotherapeutic Agents: To create a multi-pronged attack on the cancer cells.
Q4: How can I assess apoptosis in my cell cultures?
A4: Several methods can be used to quantify apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: These assays measure the activity of key executioner caspases (e.g., caspase-3, -7) involved in apoptosis.[17][18]
-
PARP Cleavage: Western blotting for cleaved PARP is a hallmark of apoptosis.
-
Mitochondrial Membrane Potential (ΔΨm) Assays: A decrease in ΔΨm is an early event in the intrinsic apoptotic pathway.[19]
IV. Visualizing the Concepts: Diagrams and Workflows
To aid in your understanding, the following diagrams illustrate key concepts discussed in this guide.
References
- 1. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB in Cell Deaths, Therapeutic Resistance and Nanotherapy of Tumors: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research advances in natural sesquiterpene lactones : overcoming cancer drug resistance through modulation of key signaling pathways | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 13. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 14. atcc.org [atcc.org]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. 3-Deoxysappanchalcone Inhibits Cell Growth of Gefitinib-Resistant Lung Cancer Cells by Simultaneous Targeting of EGFR and MET Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The kinase inhibitor D11 induces caspase-mediated cell death in cancer cells resistant to chemotherapeutic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanisms of Action of Sea Cucumber Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against Human Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Extraction of 3-Deoxy-11,13-dihydroisosecotanapartholide and Related Sesquiterpene Lactones
Welcome to the technical support center for the extraction and purification of sesquiterpene lactones (STLs), with a focus on 3-Deoxy-11,13-dihydroisosecotanapartholide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these valuable natural products. As a class, STLs present unique challenges due to their structural diversity and chemical instability. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios.
Section 1: Foundational FAQs
This section addresses fundamental questions regarding the nature of this compound and the general principles of its extraction.
Q1: What is this compound and why is its extraction challenging?
A: this compound belongs to the vast family of sesquiterpene lactones (STLs), which are C15 terpenoids known for a wide range of biological activities.[1] The primary challenges in isolating any specific STL, including the target compound, stem from several core factors:
-
Structural Complexity: Plants, particularly those from the Asteraceae family, produce a complex mixture of structurally similar STLs and stereoisomers, making chromatographic separation difficult.[2]
-
Chemical Instability: The lactone ring and other functional groups in STLs are susceptible to degradation under various conditions, including non-neutral pH, heat, and UV light.[2][3]
-
Variable Concentration: The concentration of a specific STL within the plant matrix can vary significantly based on species, harvest time, and environmental factors, impacting the overall yield.
-
Co-extraction of Impurities: Extraction solvents often pull out other classes of compounds (phenolics, lipids, pigments) that can interfere with downstream purification and analysis.
Q2: What are the primary stability concerns for STLs during extraction and how can they be mitigated?
A: Degradation is a major cause of low yield.[2] The key stability concerns are:
-
Temperature: High temperatures can cause degradation. It is critical to keep solvent evaporation temperatures below 45°C.[2] For extraction, lower temperatures (e.g., 30-50°C) are often a good compromise to enhance extraction without significant degradation.[4]
-
pH: STLs can be unstable at non-neutral pH. For example, some STLs with side chains may lose these groups at a physiological pH of 7.4.[2][3] It is advisable to work with neutral solvents and avoid strongly acidic or basic conditions unless a specific hydrolysis step is intended.
-
Light: Exposure to UV light can also lead to the degradation of STLs.[2] All extracts and purified fractions should be stored in amber vials or protected from light.
-
Storage: For long-term stability, crude extracts and purified compounds should be stored at low temperatures (4°C for short-term, -20°C for long-term) in the dark.[2]
Q3: What analytical methods are most suitable for the detection and quantification of this compound?
A: A multi-tiered approach is recommended for analysis:
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapidly monitoring the progress of column chromatography separations.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or Diode Array Detection (DAD) is the most widely used and reliable method for the quantitative analysis of STLs.[2][5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique provides superior sensitivity and selectivity, allowing for both quantification and structural confirmation, which is especially useful for complex matrices.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive tool for structural elucidation of the purified compound and can also be used to confirm the complete extraction of STLs from the plant material.[3][5]
Section 2: Troubleshooting Guide: Low Extraction Yield
This section provides a logical framework for diagnosing and resolving issues related to low yields of the target compound.
Q4: My initial extraction yield is very low. What are the first parameters I should check?
A: When facing low yields, a systematic review of your initial steps is crucial. Start by assessing these three areas:
-
Plant Material Integrity: The state of your starting material is paramount. A study on Aucklandia lappa found a 20% loss of total sesquiterpenes just 15-20 days after powdering the root.[5]
-
Action: Use freshly powdered plant material whenever possible. If using pre-ground material, verify its age and storage conditions.
-
-
Solvent Selection: The choice of solvent must match the polarity of the target compound.
-
Action: Conduct small-scale pilot extractions with a range of solvents to determine the optimal choice for your specific plant matrix and target STL.[2]
-
-
Extraction Technique: The efficiency of the physical extraction process can be a limiting factor.
-
Action: Ensure adequate solvent-to-solid ratio, sufficient extraction time, and effective agitation (shaking or sonication). An optimized method for Aucklandia lappa involved one hour of shaking plus 30 minutes of sonication.[5]
-
Q5: How does my choice of solvent impact the extraction of this compound?
A: Solvent selection is a critical variable that directly controls extraction efficiency based on polarity. STLs span a range of polarities. A polar organic solvent like methanol is often a good starting point for extracting a broad range of STLs.[2][9] For less polar STLs, solvents like hexane or dichloromethane may be more appropriate.[2]
The table below summarizes common solvents and their suitability.
| Solvent System | Polarity | Target Compounds | Key Considerations & Insights |
| Hexane, Dichloromethane | Low | Non-polar STLs, Lipids | Good for initial defatting steps. May be too non-polar for many STLs. |
| Ethyl Acetate | Medium | Medium-polarity STLs | Often used in liquid-liquid partitioning to extract STLs from an aqueous suspension.[2] |
| Methanol, Ethanol | High | Broad range of STLs | Excellent general-purpose solvents. Methanol is often highly effective.[5][9] |
| Methanol/Water Mixtures | High | Polar, conjugated STLs | Can increase the extraction of glycosylated or other conjugated forms.[4] |
| Water | Very High | Free, hydrophilic STLs | Can be surprisingly effective. A 17-hour water maceration at 30°C was found to be optimal for isolating free STLs from chicory root, as it also promoted the hydrolysis of conjugated forms.[1][10] |
Q6: Could my target compound be degrading during workup? I see a good peak in the crude extract, but it diminishes after concentration and purification.
A: This is a classic sign of compound instability. If you observe a loss of your target molecule during downstream processing, review the following:
-
Solvent Evaporation: Are you using a rotary evaporator at a temperature below 45°C?[2] Excessive heat is a primary cause of degradation.
-
pH Shifts during Partitioning: When performing a liquid-liquid extraction, suspending the crude extract in water can create a specific pH environment. If the pH becomes non-neutral (e.g., pH > 7.4), it can cause degradation or loss of side chains from the STL molecule.[2][3] Buffer your aqueous phase if necessary.
-
Stationary Phase Interaction: Silica gel, the most common stationary phase for column chromatography, is slightly acidic. This can cause degradation of highly sensitive compounds. If you suspect this, consider using a more inert stationary phase like C18 (reversed-phase).[2]
-
Extended Purification Time: The longer your compound is in solution or on a column, the greater the opportunity for degradation. Work efficiently and protect fractions from light and heat.
Section 3: Troubleshooting Guide: Purity and Separation Issues
Q7: How can I improve the separation of my target STL from closely related impurities during column chromatography?
A: Achieving high purity often requires careful optimization of your chromatographic method. If you are experiencing co-elution of impurities, consider these strategies:
-
Optimize the Mobile Phase: Instead of running an isocratic (single solvent mixture) elution, use a gradient. For normal-phase silica gel, a shallow gradient of increasing polarity (e.g., slowly increasing the percentage of ethyl acetate in hexane) can significantly improve resolution.[2]
-
Reduce Column Overloading: Loading too much crude extract onto the column will result in broad, overlapping peaks.[2] Reduce the sample load or, for preparative work, perform multiple runs with smaller loads.
-
Change the Stationary Phase: If resolution on silica gel is poor, switching to a reversed-phase (e.g., C18) column may provide the necessary selectivity. Reversed-phase chromatography separates compounds based on hydrophobicity and can be very effective for STLs.[2]
-
Consider Advanced Techniques: For extremely challenging separations, advanced techniques like high-speed counter-current chromatography (HSCCC) may offer superior resolution for complex mixtures.[2]
Section 4: Standard Operating Protocols
Protocol 1: General Method for Extraction and Partial Purification of STLs
This protocol provides a robust starting point. Optimization will be required based on the specific plant matrix.
-
Preparation: Weigh 100 g of freshly ground and dried plant material.
-
Extraction: Macerate the powder in 1 L of 100% methanol at room temperature for 24 hours with constant stirring.[5]
-
Filtration & Concentration: Filter the mixture through Whatman No. 1 paper. Wash the solid residue with a small volume of methanol and combine the filtrates. Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude extract.[2]
-
Liquid-Liquid Partitioning (Optional Cleanup): a. Suspend the crude extract in 200 mL of distilled water. b. Sequentially partition the aqueous suspension three times with 150 mL of solvents of increasing polarity, such as hexane (to remove non-polar impurities) followed by ethyl acetate (which often contains the target STLs).[2] c. Collect the ethyl acetate fractions and concentrate to dryness under reduced pressure. This is your enriched STL fraction.
-
Column Chromatography: a. Pack a glass column with silica gel in a non-polar solvent (e.g., hexane). b. Dissolve the enriched STL fraction in a minimal amount of solvent and load it onto the column. c. Elute the column with a stepwise gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.[2] d. Collect fractions and monitor by TLC to identify and combine those containing the target compound.
Protocol 2: HPLC-DAD Method for Quantification
This is a representative method. The gradient and column may need to be adapted.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, increase linearly to 100% B over 40 minutes, hold at 100% B for 5 minutes, and return to initial conditions.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD), monitoring at a wavelength appropriate for the chromophore of the target STL (typically between 210-260 nm).
-
Quantification: Use an external calibration curve with a purified analytical standard of this compound.
Section 5: Visual Guides & Data
Diagram 1: General Workflow for STL Extraction and Purification
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of 13 Organic Toxicants in Human Blood by Liquid-Liquid Extraction Coupling High-Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid Chromatography–Tandem Mass Spectrometry Method for the Screening of Eight Paralytic Shellfish Poisoning Toxins, … [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Deoxy-11,13-dihydroisosecotanapartholide
Our approach is built on established, reliable organic chemistry principles applied to these structurally complex and sensitive scaffolds. We will address common experimental pitfalls in a question-and-answer format, providing not just solutions, but the mechanistic reasoning behind them.
Hypothetical Synthetic Workflow
The synthesis of 3-Deoxy-11,13-dihydroisosecotanapartholide from a plausible starting material such as Parthenolide involves three critical transformations:
-
Selective Reduction: Conversion of the α-methylene-γ-lactone to a saturated lactone.
-
Deoxygenation: Removal of the C3-hydroxyl group.
-
Rearrangement: A seco-rearrangement to achieve the target carbon skeleton.
The order of these steps is crucial for success. A logical proposed pathway is illustrated below.
Part 1: Troubleshooting the Selective Reduction of the α-Methylene-γ-lactone
The exocyclic α,β-unsaturated double bond in the lactone ring is a key feature of many biologically active sesquiterpenes like parthenolide.[1][2][3][4] Its reduction to form the 11,13-dihydro derivative must be performed selectively to avoid altering other sensitive functional groups, such as epoxides, which are crucial for subsequent rearrangements and biological activity.[5]
Frequently Asked Questions (FAQs)
Q1: My reduction of the C11-C13 double bond is resulting in low yields and a complex mixture of products. I suspect my epoxide or other ester groups are reacting. What's going wrong?
A1: This is a classic chemoselectivity problem. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are too reactive and will indiscriminately attack esters, lactones, and epoxides. The key is to use a milder reagent that favors conjugate addition (a 1,4-addition) to the Michael acceptor system of the α,β-unsaturated lactone.
-
Causality: The α-methylene-γ-lactone is an excellent Michael acceptor.[1] Reagents that deliver hydride nucleophiles "softly" will preferentially add to the C13 position. In contrast, "hard" nucleophiles like LiAlH₄ will attack the hard carbonyl carbon (C12).
-
Recommended Solution: Sodium borohydride (NaBH₄) in the presence of a nickel salt like NiCl₂ in methanol is a well-established method for the selective 1,4-reduction of α,β-unsaturated carbonyls. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under an H₂ atmosphere is often highly effective and selective for this transformation.
| Reagent/Method | Selectivity | Common Issues |
| LiAlH₄ | Poor | Reduces all carbonyls and epoxides |
| NaBH₄ | Moderate | Can sometimes cause competing 1,2-reduction |
| NaBH₄ / NiCl₂ | High | Highly effective for 1,4-conjugate reduction |
| Catalytic Hydrogenation (H₂/Pd-C) | High | Can sometimes reduce other isolated double bonds if present |
Q2: I've tried catalytic hydrogenation, but the reaction is stalled or incomplete. How can I improve it?
A2: Incomplete hydrogenation can stem from several factors:
-
Catalyst Poisoning: Sulfur-containing compounds or other impurities in your starting material can poison the palladium catalyst. Purifying the starting lactone by column chromatography can help.
-
Insufficient Hydrogen Pressure: While many hydrogenations work at atmospheric pressure, some sterically hindered substrates require higher pressures. Try running the reaction in a Parr shaker under 50-100 psi of H₂.
-
Solvent Choice: The solvent can affect substrate solubility and catalyst activity. Ethanol, methanol, and ethyl acetate are common choices. Ensure your starting material is fully dissolved.
Part 2: Troubleshooting the C3-Deoxygenation
The removal of a secondary hydroxyl group, such as the one at the C3 position, is a common challenge in natural product synthesis. The Barton-McCombie deoxygenation is a powerful and reliable method for this purpose.[6][7][8][9] It is a two-step radical reaction that proceeds under mild conditions, making it suitable for complex molecules.[8][9]
Frequently Asked Questions (FAQs)
Q1: I'm having trouble with the first step of the Barton-McCombie reaction: the formation of the thiocarbonyl derivative (xanthate). The yield is low. How can I optimize this?
A1: Efficient xanthate formation is critical for the success of the overall deoxygenation.[7] Low yields are often due to an incomplete reaction or side reactions.
-
Causality: The reaction involves the deprotonation of the alcohol by a strong base to form an alkoxide, which then attacks carbon disulfide (CS₂). This intermediate is then trapped by methyl iodide. Steric hindrance around the alcohol can slow the reaction, and using a weak base may not fully deprotonate the alcohol.
-
Recommended Protocol:
-
Dissolve your alcohol (e.g., 11,13-dihydroparthenolide) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C under an inert atmosphere (Argon or Nitrogen).
-
Add a strong, non-nucleophilic base. Sodium hydride (NaH, 60% dispersion in mineral oil) is a common choice. Add it portion-wise until hydrogen evolution ceases.
-
Add carbon disulfide (CS₂) dropwise at 0 °C and allow the mixture to stir for 30-60 minutes.
-
Add methyl iodide (MeI) and allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Monitor by TLC until the starting material is consumed.
-
Q2: During the second step (radical reduction with Bu₃SnH), my reaction mixture turns into a mess, and purification is a nightmare due to tin byproducts. What are the best practices?
A2: This is the most common complaint about the Barton-McCombie reaction.[6][7] The key is careful control of the radical chain reaction and a robust workup procedure to remove the tin salts.
-
Causality: The reaction is a radical chain process initiated by AIBN.[7][9] Adding the tributyltin hydride (Bu₃SnH) too quickly can lead to a high concentration of radicals, promoting side reactions and decomposition. The tin byproducts are often non-polar and co-elute with the desired product.
-
Recommended Protocol & Troubleshooting:
-
Dissolve the xanthate and a catalytic amount of AIBN in a degassed solvent like toluene.
-
Heat the solution to 80-90 °C.
-
Add the Bu₃SnH slowly via a syringe pump over several hours. This keeps the radical concentration low and favors the desired chain reaction.
-
Tin Removal: After the reaction is complete, concentrate the mixture. Redissolve it in acetonitrile and wash several times with hexane. The desired, more polar product should remain in the acetonitrile layer while the non-polar tin residues are extracted into the hexane. An alternative workup involves adding a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin as insoluble tributyltin fluoride.[6]
-
Part 3: Troubleshooting the Seco-Rearrangement
Germacranolides like parthenolide are known to undergo acid-catalyzed transannular cyclizations and rearrangements.[10] The formation of an iso-seco skeleton is a specific type of rearrangement that involves cleavage of one of the ring bonds.[11][12] The outcome of these reactions is highly dependent on the substrate's conformation and the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: I'm attempting an acid-catalyzed rearrangement, but I am getting a mixture of products, including several undesired cyclized skeletons instead of the seco-product.
A1: This is a common outcome as germacranolides can cyclize via multiple pathways.[10][13] Achieving the desired seco rearrangement requires conditions that favor ring-opening over transannular bond formation.
-
Causality: The presence of different double bonds and functional groups creates multiple potential reaction pathways under acidic conditions. The conformation of the 10-membered ring is critical in determining which pathway is favored.[10] A late-stage oxidative cleavage is a known method to produce iso-seco-tanapartholides.[11][12]
-
Recommended Strategy: Instead of relying solely on acid-catalyzed rearrangement, consider a more controlled oxidative cleavage approach. For example, ozonolysis of a specific double bond followed by a reductive workup can enforce the ring-opening. Alternatively, dihydroxylation of a double bond with OsO₄ followed by oxidative cleavage with a periodate salt (e.g., NaIO₄) can provide the desired seco-acid, which can then be further manipulated.
Q2: My starting material seems to be decomposing under the acidic conditions, leading to a low yield of any identifiable products.
A2: Sesquiterpene lactones are often sensitive to strong acids. Decomposition can occur if the conditions are too harsh or the reaction time is too long.
-
Causality: Strong protonating acids (like concentrated H₂SO₄ or HCl) can lead to charring and unpredictable side reactions.
-
Recommended Adjustments:
-
Use a Milder Acid: Try using Lewis acids like BF₃·OEt₂ or TMSOTf at low temperatures. You can also use milder protic acids like p-toluenesulfonic acid (pTSA) or acetic acid.
-
Control Temperature: Run the reactions at low temperatures (e.g., -78 °C to 0 °C) to slow down decomposition pathways and potentially increase the selectivity of the desired rearrangement.
-
Aprotic Conditions: Using a Lewis acid in an aprotic solvent like dichloromethane (CH₂Cl₂) can prevent unwanted side reactions involving water.
-
By carefully selecting reagents and reaction conditions, the challenges associated with the synthesis of this compound can be systematically addressed. This guide provides a starting point for troubleshooting, grounded in the established chemistry of this fascinating class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Sesquiterpene Lactones Containing an α-Methylene-γ-Lactone Moiety Selectively Down-Regulate the Expression of Tumor Necrosis Factor Receptor 1 by Promoting Its Ectodomain Shedding in Human Lung Adenocarcinoma A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. α-Methylene-γ-lactones as a novel class of anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological profiling of parthenolide ether analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acid-Induced Rearrangement of Epoxygermacranolides: Synthesis of Furanoheliangolides and Cadinanes from Nobilin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. 15-Hydroxygermacranolides as Sources of Structural Diversity: Synthesis of Sesquiterpene Lactones by Cyclization and Rearrangement Reactions. Experimental and DFT Study [agris.fao.org]
minimizing degradation of 3-Deoxy-11,13-dihydroisosecotanapartholide during storage
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Deoxy-11,13-dihydroisosecotanapartholide, a sesquiterpene lactone (STL) of significant interest. Due to the inherent reactivity of the sesquiterpene lactone scaffold, maintaining the stability of this compound during storage and experimentation is critical for reproducible and reliable results. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to minimize degradation and ensure the integrity of your valuable samples.
Introduction to the Stability of Sesquiterpene Lactones
Sesquiterpene lactones are a class of naturally occurring compounds known for their diverse biological activities. However, their chemical structures, often containing reactive functional groups such as α,β-unsaturated carbonyls, are susceptible to degradation under various conditions. While specific stability data for this compound is not extensively published, the general principles governing the stability of STLs provide a strong framework for its proper handling and storage. Key factors influencing the stability of STLs include temperature, pH, light, and the presence of nucleophiles.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of degradation for this compound?
A1: Based on the known chemistry of sesquiterpene lactones, the primary drivers of degradation are expected to be:
-
Temperature: Elevated temperatures can accelerate degradation reactions.[2]
-
pH: STLs can be unstable in neutral to alkaline conditions, which can catalyze the hydrolysis of ester functionalities or other pH-sensitive groups.[1]
-
Light: Exposure to UV light can induce photochemical reactions, leading to the formation of degradation products.[3]
-
Reactive Solvents: Protic solvents, especially alcohols, can add across reactive sites in the molecule, such as Michael acceptors.[2]
Q2: How should I store my solid this compound?
A2: For long-term storage, solid this compound should be stored under the following conditions:
-
Temperature: -20°C or lower is recommended. Some studies on other STLs have shown stability at -35°C.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Protect from light by using amber vials or storing in the dark.
-
Moisture: Keep in a desiccated environment to prevent hydrolysis.
Q3: What is the best way to prepare and store stock solutions?
A3: When preparing stock solutions, consider the following:
-
Solvent Choice: Use a dry, aprotic solvent such as DMSO or DMF. If the experimental design requires a protic solvent like ethanol, prepare the solution fresh and use it immediately. The use of ethanol has been shown to cause the formation of ethoxy adducts with other STLs.[2]
-
Storage: Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Concentration: Higher concentrations are often more stable than highly diluted solutions.
Q4: I've noticed a change in the color of my solid sample. What does this indicate?
A4: A color change, such as yellowing, of a previously colorless solid can be an indicator of degradation.[4] This could be due to oxidation or other chemical transformations. It is advisable to re-analyze the purity of the sample using a suitable analytical method like HPLC before use.
Q5: How can I monitor the stability of my this compound sample?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the stability of sesquiterpene lactones.[5][6] A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity in my assay. | Degradation of the compound due to improper storage or handling. | 1. Verify the purity of your stock solution using HPLC. 2. Prepare fresh solutions from a solid sample stored under recommended conditions. 3. Review your experimental protocol to identify any steps where the compound is exposed to harsh conditions (e.g., high temperature, non-optimal pH). |
| Appearance of new peaks in my HPLC chromatogram. | Chemical degradation has occurred. | 1. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.[3][4] 2. Optimize storage and handling conditions to minimize the formation of these impurities. |
| Inconsistent results between experiments. | Instability of the compound in the experimental medium. | 1. Perform a time-course stability study of the compound in your specific assay buffer or medium. 2. Adjust the pH of the medium if it is suspected to be contributing to degradation. Some STLs are more stable at a slightly acidic pH of 5.5.[1] |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility. | 1. Use a co-solvent (e.g., DMSO, ethanol) at a concentration that is compatible with your assay. 2. Be aware that some organic solvents can react with the compound, so their use should be minimized and solutions prepared fresh.[2] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a general procedure for assessing the stability of your compound in a chosen solvent or buffer.
Materials:
-
This compound
-
Selected solvent/buffer (e.g., PBS pH 7.4, DMSO)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into several HPLC vials.
-
Analyze one aliquot immediately (T=0) using a validated HPLC method to determine the initial purity.
-
Incubate the remaining vials at a selected temperature (e.g., room temperature, 37°C).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial and analyze it by HPLC.
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
Data Analysis: Plot the percentage of the parent compound remaining versus time. This will provide a stability profile of the compound under the tested conditions.
Protocol 2: Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light | Duration |
| Solid | -20°C to -80°C | Inert (Argon/Nitrogen) | Protected (Amber vial) | Long-term |
| Stock Solution (Aprotic Solvent) | -80°C | - | Protected (Amber vial) | Up to 6 months (verify with stability studies)[4] |
| Working Solution (Aqueous Buffer) | 2-8°C | - | Protected (Amber vial) | Prepare fresh daily |
Visualizing Degradation and Workflow
Potential Degradation Pathway
The following diagram illustrates a hypothetical degradation pathway for a generic sesquiterpene lactone, which may be applicable to this compound.
A conceptual diagram of potential degradation pathways.
Experimental Workflow for Stability Assessment
This diagram outlines the logical flow for assessing the stability of this compound.
A flowchart for conducting a stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chimia.ch [chimia.ch]
- 4. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
resolving peak splitting for 3-Deoxy-11,13-dihydroisosecotanapartholide in HPLC
Technical Support Center: Chromatography Excellence
Topic: Resolving Peak Splitting for 3-Deoxy-11,13-dihydroisosecotanapartholide in HPLC
Audience: Researchers, scientists, and drug development professionals.
Welcome to our dedicated technical support guide for troubleshooting HPLC issues. As Senior Application Scientists, we understand that achieving perfect peak symmetry is paramount for accurate quantification and robust analytical methods. This guide provides in-depth, field-proven insights into resolving a common and frustrating issue: peak splitting, with a specific focus on the sesquiterpene lactone, this compound.
The chemical structure of the parent compound, isosecotanapartholide, reveals a complex molecule with multiple chiral centers and functional groups, including a lactone, a ketone, and a secondary alcohol.[1] The derivative , this compound, suggests a modification of this core structure. The general class of sesquiterpene lactones can be susceptible to degradation under certain pH and temperature conditions, which is a critical consideration in method development.[2]
This guide is structured to walk you through a logical troubleshooting process, from initial system checks to fine-tuning your method's chemistry.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a split peak for my main analyte. What is the most common cause?
A split peak, where a single analyte appears as two or more distinct peaks, can stem from a variety of issues. These can be broadly categorized into three areas: chromatographic system problems, sample and solvent issues, or chemical effects related to the analyte itself. A logical first step is to determine if the splitting is observed for all peaks or just the analyte of interest. If all peaks are split, the issue likely lies with the HPLC system before the column.[3] If only the analyte peak is split, the cause is more likely related to the sample, the mobile phase, or the analyte's interaction with the column.
Q2: Could the peak splitting be due to the presence of isomers?
Yes, this is a strong possibility, especially with complex molecules like sesquiterpene lactones which often have multiple chiral centers.[4] If your sample contains diastereomers or other isomers that are closely related in structure, they may have very similar retention times, leading to partially resolved or split peaks. To investigate this, try reducing the injection volume. If the two peaks become more distinct, it's likely you are separating two co-eluting compounds.[5] In this case, you will need to optimize your method to improve the resolution between these isomers.
Q3: My sesquiterpene lactone seems to be degrading on the column. How can I prevent this?
Sesquiterpene lactones can be sensitive to both pH and temperature.[2] Some are known to be more stable in slightly acidic conditions (e.g., pH 5.5) and may degrade at neutral or basic pH.[2] On-column degradation can certainly lead to distorted or split peaks. To mitigate this, consider the following:
-
Mobile Phase pH: Ensure your mobile phase is buffered and slightly acidic. The addition of a small amount of an acid like acetic acid or formic acid is common in the HPLC analysis of sesquiterpene lactones.[6]
-
Temperature Control: Use a column oven to maintain a consistent and moderate temperature. Avoid excessively high temperatures which can accelerate degradation.
-
Solvent Stability: Be aware that some sesquiterpene lactones can react with alcoholic solvents like methanol or ethanol over time, especially with prolonged storage.[7] Freshly prepared mobile phases are always recommended.
Troubleshooting Guide: A Step-by-Step Approach
This troubleshooting guide is designed as a decision tree to help you systematically identify and resolve the cause of peak splitting for this compound.
Caption: Troubleshooting workflow for HPLC peak splitting.
Step 1: Differentiating Between Systemic and Analyte-Specific Issues
The first crucial step is to determine the scope of the problem.
-
If all peaks in your chromatogram are split: This strongly suggests a problem with the HPLC system that is affecting the entire flow path before separation occurs.
-
Blocked Column Inlet Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be unevenly distributed onto the stationary phase.[3]
-
Column Void: A void or channel in the packed bed at the head of the column can lead to different flow paths for the sample, resulting in peak splitting.[8]
-
Improper Tubing Connections: A poor connection between the injector and the column can create dead volume, leading to peak distortion.
-
-
If only the peak for this compound is split: The issue is likely related to the specific interaction of your analyte with the sample solvent, mobile phase, or stationary phase.
Step 2: Investigating Sample and Solvent Effects
If the problem is analyte-specific, the next area to investigate is the sample preparation and injection.
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent that is significantly stronger (less polar in reverse-phase) than your mobile phase can cause peak distortion, including splitting. The strong solvent carries the analyte down the column in a diffuse band before the mobile phase can properly focus it at the head of the column.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or splitting.[7]
Step 3: Addressing Chemical and On-Column Effects
If the simpler checks do not resolve the issue, it's time to consider the chemical behavior of your analyte under the chromatographic conditions.
-
On-Column Degradation: As previously mentioned, the stability of your analyte on the column is a critical factor.
Experimental Protocols
Protocol 1: Diagnosing Systemic Issues
-
Reverse Column Flush: Disconnect the column from the detector and connect the outlet to a beaker. Flush the column in the reverse direction with a strong solvent (e.g., 100% acetonitrile or methanol for a reverse-phase column) at a low flow rate for 15-20 minutes. This can sometimes dislodge particulates from the inlet frit.
-
Column Replacement: If flushing does not resolve the issue, the column may have a void or be irreversibly contaminated. Replace the column with a new one of the same type.
-
Inspect Connections: Carefully check all tubing and fittings between the injector and the detector to ensure they are properly seated and there are no leaks or gaps.
Protocol 2: Optimizing Sample and Solvent Conditions
-
Solvent Matching: Prepare your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that still provides good solubility.
-
Injection Volume Study: Perform a series of injections with decreasing sample concentrations or injection volumes (e.g., 10 µL, 5 µL, 2 µL, 1 µL). If the peak shape improves and the split resolves into a single peak at lower concentrations, you are likely overloading the column.
Protocol 3: Method Optimization for Chemical Effects
-
Mobile Phase pH Adjustment:
-
Prepare a series of mobile phases with slightly different pH values, buffered to maintain a stable pH. For sesquiterpene lactones, a good starting point is a mobile phase containing a small percentage of a weak acid.
-
Analyze your sample with each mobile phase to determine the optimal pH for peak shape and resolution.
Mobile Phase Modifier Concentration Expected Outcome Acetic Acid 0.1 - 0.2% (v/v) Improved peak shape for acidic or neutral compounds, potential for better resolution. Formic Acid 0.1% (v/v) Similar to acetic acid, often used for mass spectrometry compatibility. Phosphoric Acid 0.05 - 0.1% (v/v) A stronger acid that can further improve peak shape for some compounds. -
-
Temperature Study:
-
Set the column oven to a moderate temperature (e.g., 30 °C) and analyze your sample.
-
Incrementally increase the temperature (e.g., to 35 °C and 40 °C) and observe the effect on peak shape. If the peak splitting worsens with increasing temperature, degradation may be occurring.
-
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Action |
| All Peaks Split | Blocked column frit, column void, system leak | Reverse flush column, replace column, check fittings |
| Only Analyte Peak Splits | Sample solvent stronger than mobile phase | Dissolve sample in mobile phase or a weaker solvent |
| Sample overload | Reduce injection volume or sample concentration | |
| Co-elution of isomers | Optimize mobile phase or gradient for better resolution | |
| Mobile phase pH near analyte pKa | Buffer the mobile phase to a pH at least 2 units away from the pKa | |
| On-column degradation | Lower column temperature, use a milder mobile phase pH |
By systematically working through these troubleshooting steps, you can effectively diagnose and resolve the issue of peak splitting for this compound, leading to more accurate and reliable HPLC results.
References
- 1. Isosecotanapartholide | C15H18O5 | CID 13918473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. mastelf.com [mastelf.com]
- 8. waters.com [waters.com]
Technical Support Center: Enhancing the Bioavailability of 3-Deoxy-11,13-dihydroisosecotanapartholide
Welcome to the technical support center dedicated to overcoming the challenges associated with the systemic delivery of 3-Deoxy-11,13-dihydroisosecotanapartholide. As a sesquiterpene lactone (STL), this compound holds significant therapeutic promise, but its physicochemical properties present considerable hurdles to achieving adequate bioavailability.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights and actionable protocols to enhance the oral absorption and systemic exposure of this valuable molecule.
Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system. This resource consolidates foundational knowledge with advanced troubleshooting to empower your research and development efforts.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the fundamental questions researchers face when beginning work on enhancing the bioavailability of lipophilic compounds like this compound.
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: The low oral bioavailability is likely attributable to two primary factors inherent to many sesquiterpene lactones: poor aqueous solubility and limited membrane permeability.[1][3] These compounds are often lipophilic (fat-loving) and hydrophobic (water-repelling), which hinders their dissolution in the aqueous environment of the gastrointestinal (GI) tract—a prerequisite for absorption.[4][5] Furthermore, they may be subject to efflux by transporters like P-glycoprotein in the intestinal wall, which actively pump the compound back into the GI lumen, and extensive first-pass metabolism in the liver.[3]
Q2: What is the Biopharmaceutical Classification System (BCS) and how does it apply to this compound?
| BCS Class | Solubility | Permeability | Primary Absorption Barrier | Recommended Strategy |
| Class I | High | High | None | Conventional Formulations |
| Class II | Low | High | Dissolution Rate | Solubility Enhancement (e.g., LBFs, Nanoparticles) |
| Class III | High | Low | Permeability | Permeation Enhancers, Prodrugs |
| Class IV | Low | Low | Dissolution & Permeability | Advanced Formulations (e.g., LBFs), Combination Approaches |
Q3: What initial physicochemical characterization is essential before starting formulation development?
A3: A thorough understanding of the molecule's properties is crucial to guide formulation strategy. Key parameters include:
-
Aqueous Solubility: Determine solubility at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8).
-
LogP (Octanol-Water Partition Coefficient): This measures the lipophilicity of the compound. A high LogP indicates poor water solubility.
-
Stability: Assess the compound's stability in simulated gastric and intestinal fluids to check for degradation.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to understand if the compound is crystalline or amorphous, which significantly impacts dissolution.[4]
Q4: What are the main formulation strategies to consider for a compound like this?
A4: The primary goal is to increase the concentration of the dissolved drug at the site of absorption. The most successful strategies for poorly soluble drugs involve presenting the molecule to the GI tract in a pre-dissolved or readily dispersible state.[6][7] Key approaches include:
-
Lipid-Based Formulations (LBFs): Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) dissolve the compound in a mix of oils and surfactants.[8][9][10]
-
Amorphous Solid Dispersions: The drug is dispersed in a polymeric carrier in an amorphous (non-crystalline) state, which has higher energy and thus better solubility.[9][11]
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles increases the surface area for dissolution and can protect it from degradation.[1][12][13]
Section 2: Troubleshooting & Experimental Guides
This section provides detailed, step-by-step protocols for common and effective bioavailability enhancement techniques.
Decision Workflow for Strategy Selection
Before diving into specific protocols, it's essential to have a logical workflow for selecting the most appropriate strategy based on the compound's characteristics.
References
- 1. Green nanotech paradigm for enhancing sesquiterpene lactone therapeutics in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Advances in lipid-based drug delivery: enhancing efficiency for hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of Sesquiterpene Lactone-Loaded PLA Nanoparticles and Evaluation of Their Antitrypanosomal Activity - PMC [pmc.ncbi.nlm.nih.gov]
dealing with low UV absorbance of sesquiterpene lactones in HPLC
A Guide to Overcoming Low UV Absorbance in HPLC
Welcome to the technical support center for chromatographic analysis. As a Senior Application Scientist, I understand the unique challenges researchers face when working with compounds that possess weak chromophores. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for the analysis of sesquiterpene lactones, a class of compounds notorious for their low UV absorbance. Here, we will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Troubleshooting Guide: From Poor Signals to Robust Detection
This section addresses specific issues you may encounter during the HPLC analysis of sesquiterpene lactones. Each question is followed by a detailed explanation and actionable protocols to resolve the problem.
Question 1: My sesquiterpene lactone peaks are very small or undetectable with my standard UV detector settings (e.g., 254 nm). What is the first and most critical step to improve my signal?
This is the most common issue encountered. The molecular structure of many sesquiterpene lactones lacks the extensive conjugated systems or aromatic rings that act as strong chromophores, which are necessary for significant UV absorption at higher wavelengths like 254 nm.[1][2] However, many of these compounds, particularly those with an α,β-unsaturated γ-lactone moiety, exhibit some absorbance at lower UV wavelengths.[3][4] Therefore, the initial and most crucial step is to optimize the detection wavelength.
The Causality: The principle of UV-Vis detection in HPLC relies on Beer-Lambert's law, where absorbance is directly proportional to the concentration of the analyte and its molar absorptivity at a specific wavelength. By selecting the wavelength of maximum absorbance (λmax), you maximize the signal-to-noise ratio, thereby improving detection sensitivity. For sesquiterpene lactones, this λmax is often found in the low UV range, typically between 200 nm and 220 nm.[5][6]
Protocol: Determining the Optimal UV Wavelength
This protocol assumes you are using an HPLC system equipped with a Diode Array Detector (DAD) or a Photodiode Array (PDA) detector.
-
Prepare a Concentrated Standard: Prepare a solution of your target sesquiterpene lactone at a concentration high enough to yield a detectable peak.
-
Initial Chromatographic Run: Perform an injection and acquire data over a broad wavelength range (e.g., 190-400 nm).
-
Extract the UV-Vis Spectrum: In your chromatography data system (CDS), find the apex of the peak corresponding to your analyte and extract its full UV-Vis spectrum.
-
Identify λmax: The spectrum will show one or more absorbance maxima. The wavelength with the highest absorbance is the λmax. This will be your optimal detection wavelength for subsequent analyses.
-
Method Update: Update your HPLC method to acquire data at this specific λmax. You may also choose to monitor a second, less optimal wavelength as a qualifier.
Question 2: I've optimized the detection to a low wavelength (e.g., 210 nm), but the sensitivity is still insufficient for my trace-level analysis. What are my options to chemically enhance UV detection?
When optimizing the wavelength is not enough, chemical derivatization is a powerful strategy. This involves reacting the analyte with a labeling agent that introduces a highly UV-active chromophore into the molecule.[1][7] This can be performed either before the sample is injected (pre-column derivatization) or after the separation has occurred but before detection (post-column derivatization). Pre-column derivatization is generally more common but can be more complex to develop and may lead to multiple derivative products.[1]
The Causality: Derivatization fundamentally alters the chemical structure of the analyte to make it more "visible" to the UV detector. By attaching a molecule with a high molar absorptivity, you can dramatically increase the peak height for the same concentration of the original analyte, thereby lowering your limits of detection (LOD) and quantification (LOQ).
Workflow for Pre-Column Derivatization
Caption: Pre-column derivatization workflow for HPLC analysis.
Table 1: Potential Derivatization Strategies for Sesquiterpene Lactones
| Functional Group Target | Derivatization Chemistry | Potential Reagent | Detection Wavelength | Considerations |
| α,β-Unsaturated Carbonyl | Michael Addition | Thiol-containing reagents (e.g., L-cysteine ethyl ester) followed by reaction with Ellman's reagent.[4] | ~412 nm | Indirect quantification by measuring unreacted thiol. Requires careful control of reaction stoichiometry. |
| Hydroxyl (-OH) | Esterification | Benzoyl chloride | ~230 nm | Reaction can be slow and may require a catalyst. Can produce byproducts. |
| Carboxylic Acid (-COOH) | Esterification | p-Bromophenacyl bromide | ~260 nm | Requires basic conditions. Reagent can be hydrolytically unstable. |
Question 3: Derivatization is not feasible for my workflow due to complexity or sample integrity concerns. Are there alternative HPLC detectors that are better suited for non-chromophoric compounds?
Absolutely. When UV detection is not viable, universal detectors that do not rely on the optical properties of the analyte are the preferred choice.[8][9] For HPLC, the two most prominent universal detectors are the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD). Both are mass-based detectors and are well-suited for analyzing any non-volatile analyte, including sesquiterpene lactones.[10][11][12]
The Causality:
-
ELSD: The HPLC eluent is nebulized into a fine aerosol and passed through a heated tube to evaporate the mobile phase. The remaining non-volatile analyte particles scatter a beam of light, and the amount of scattered light is measured by a photodiode.[10][13] The response is proportional to the mass of the analyte.
-
CAD: Similar to ELSD, the mobile phase is first evaporated. The resulting analyte particles are then charged by collision with ionized nitrogen gas. The total charge is measured by an electrometer, which provides a signal directly related to the mass of the analyte.[11][14]
Decision Tree: Selecting the Right Detector
Caption: Decision tree for HPLC detector selection.
Table 2: Comparison of HPLC Detectors for Sesquiterpene Lactone Analysis
| Feature | UV-Vis Detector | Evaporative Light Scattering Detector (ELSD) | Charged Aerosol Detector (CAD) |
| Principle | Measures light absorbance by chromophores. | Measures light scattered by non-volatile analyte particles.[15][16] | Measures charge of non-volatile analyte particles.[11][14] |
| Universality | Selective (requires chromophore). | Universal for non-volatile analytes.[10] | Universal for non-volatile/semi-volatile analytes.[12] |
| Gradient Compatibility | Excellent. | Excellent (unaffected by mobile phase absorbance).[13] | Excellent (requires volatile mobile phases).[11] |
| Sensitivity | Variable; can be poor for weak chromophores. | Good; typically low ng range. | Very Good; sub-ng to low ng range.[12] |
| Response Linearity | Generally good over a wide range. | Non-linear; requires calibration curve for quantification.[10] | Non-linear, but more uniform response than ELSD.[11][17] |
| Ideal For | Routine analysis of known UV-active compounds. | Sugars, lipids, polymers, and other non-chromophoric compounds.[10][16] | Impurity profiling, final product QC, and analysis of any non-volatile analyte.[17][18] |
Frequently Asked Questions (FAQs)
Q1: Why do sesquiterpene lactones inherently have low UV absorbance? Sesquiterpene lactones are terpenoids, which are fundamentally derived from isoprene units. Their core structures are often aliphatic or alicyclic and lack the conjugated double bonds or aromatic systems that constitute a strong chromophore.[2] While some, like those with an α,β-unsaturated carbonyl system, have some UV activity, it is generally weak compared to compounds with benzene rings or extended conjugation.[3]
Q2: Is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) a viable alternative? Yes, HPLC-MS is an excellent and often superior technique for the analysis of sesquiterpene lactones.[2][19] Mass spectrometry detects compounds based on their mass-to-charge ratio, completely bypassing the need for a chromophore. It offers exceptional sensitivity and selectivity, allowing for confident identification and quantification even at very low concentrations and in complex matrices like plant extracts.[6][20]
Q3: Beyond the detector, what general HPLC method development tips can improve the analysis of sesquiterpene lactones? Optimizing the entire chromatographic method is key.
-
Column Selection: A standard C18 column is a good starting point for these moderately polar compounds.[5][21] Consider columns with different selectivities (e.g., Phenyl-Hexyl or Polar-Embedded) if co-elution is an issue.
-
Mobile Phase: A mobile phase of water (often with a small amount of acid like formic or acetic acid) and acetonitrile or methanol is typical for reversed-phase separation.[5][6] Proper pH control can be important if your analytes have ionizable groups.[21]
-
Sample Preparation: Ensure your sample preparation is robust. Solid-phase extraction (SPE) can be used to clean up complex samples and concentrate the analytes of interest, leading to better chromatography and detection.
-
Injection Volume & Concentration: To a certain extent, you can improve peak height by injecting a larger volume or by concentrating your sample before injection. However, be mindful of potential column overload and solvent effects.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 11. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. peakscientific.com [peakscientific.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Light Scattering Detectors – Precise Measurement for HPLC [knauer.net]
- 16. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 17. m.youtube.com [m.youtube.com]
- 18. lcms.cz [lcms.cz]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. HPLC analytical Method development: an overview [pharmacores.com]
Technical Support Center: Navigating the Purification of Complex Sesquiterpene Lactone Mixtures
Welcome to the technical support center dedicated to overcoming the intricate challenges of purifying complex mixtures of sesquiterpene lactones (STLs). This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and frequently asked questions to navigate the nuances of your experimental work. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the purification of sesquiterpene lactones.
Q1: What makes the purification of sesquiterpene lactones so challenging?
A1: The primary hurdles in purifying sesquiterpene lactones arise from their immense structural diversity and inherent chemical properties. Often, you are dealing with a complex mixture of multiple stereoisomers and structurally similar compounds, which makes chromatographic separation difficult.[1] Furthermore, many STLs are susceptible to degradation when exposed to high temperatures, non-neutral pH, or UV light.[1]
Q2: What are the most effective initial extraction solvents for sesquiterpene lactones?
A2: The choice of solvent is critical and hinges on the polarity of the target STL. For a broad range of STLs, polar organic solvents like ethanol, methanol, and acetonitrile are often effective.[1] For less polar STLs, solvents such as hexane or dichloromethane may be more suitable.[1] It is highly recommended to conduct small-scale pilot extractions with a variety of solvents to identify the optimal choice for your specific plant matrix.[1]
Q3: How can I enhance the resolution between closely eluting sesquiterpene lactones during column chromatography?
A3: To improve separation, optimizing the mobile phase is key. Employing a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can significantly improve resolution.[1] Fine-tuning the solvent system, for instance, by using mixtures of hexane and ethyl acetate, is a common and effective practice.[1] If you still face poor resolution, consider alternative chromatographic techniques like high-speed counter-current chromatography (HSCCC), which can offer superior separation for complex mixtures.[1][2]
Q4: My purified sesquiterpene lactone seems to be degrading. What are the common causes, and how can I prevent this?
A4: Degradation is a significant concern with STLs. They can be sensitive to heat, so it's crucial to avoid high temperatures during extraction and solvent evaporation.[1] Non-neutral pH can also cause degradation; for example, some STLs with side chains may lose them at a pH of 7.4.[1][3] Exposure to UV light can also lead to degradation.[1][4] To minimize degradation, store your extracts and purified compounds at low temperatures (4°C or -20°C) in the dark.[1]
Q5: What are the best methods for detecting sesquiterpene lactones during the purification process?
A5: High-performance liquid chromatography (HPLC) is the method of choice for analyzing sesquiterpene lactones.[5][6] For detection, a Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used.[7] Thin-layer chromatography (TLC) is also a valuable tool for monitoring the separation of fractions during column chromatography.[8]
Troubleshooting Guide: From Problem to Solution
This section provides a question-and-answer style guide to troubleshoot specific issues you may encounter during your experiments.
Problem 1: Poor Resolution and Overlapping Peaks in Column Chromatography
You're running a silica gel column, but your TLC analysis shows that multiple components are co-eluting, resulting in poor separation of your target STL.
Underlying Causes and Solutions:
-
Inappropriate Mobile Phase: The polarity of your eluent may not be suitable for separating your compounds.
-
Column Overloading: Loading an excessive amount of sample onto the column will lead to broad, overlapping peaks.
-
Solution: Reduce the amount of sample loaded onto the column. For preparative separations, it may be necessary to perform multiple runs with smaller sample loads.[1]
-
-
Incorrect Stationary Phase: While silica gel is the most common stationary phase, it may not be optimal for all separations.
Problem 2: Low Yield of Purified Sesquiterpene Lactone
After the entire purification process, the final yield of your target STL is significantly lower than expected.
Underlying Causes and Solutions:
-
Inefficient Initial Extraction: The chosen solvent may not be optimal for your target STL.
-
Solution: Perform small-scale extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, methanol) to identify the most effective one. Also, consider the extraction method; techniques like ultrasound-assisted extraction (UAE) or Soxhlet extraction can improve efficiency, but be mindful of the thermal stability of your compound.[1]
-
-
Degradation During Purification: STLs can be sensitive to heat and pH.
-
Irreversible Adsorption on Silica Gel: Some STLs may strongly and irreversibly adsorb to silica gel, leading to low recovery.
-
Solution: If you suspect this is happening, consider using a different stationary phase, such as deactivated silica gel or alumina.[11]
-
Problem 3: Appearance of Unexpected Peaks in the Final Purified Sample
Your final purified sample shows unexpected peaks in the HPLC or NMR analysis, suggesting the presence of artifacts.
Underlying Causes and Solutions:
-
Artifact Formation During Isolation: The purification process itself can sometimes lead to the formation of artifacts.
-
Solution: Be mindful of the pH and temperature throughout the process.[11] Acidic conditions, sometimes present on silica gel, can cause rearrangements of sensitive sesquiterpenes.[11] Using deactivated silica or an alternative stationary phase can mitigate this.[11] Also, ensure the solvents used are of high purity to avoid reactions with contaminants.[11] For instance, using ethanol as a solvent with certain STLs can lead to the formation of ethoxy adducts.[11][12]
-
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments and workflows.
Protocol 1: General Extraction of Sesquiterpene Lactones from Plant Material
This protocol describes a general procedure for obtaining a crude STL-containing extract from plant material.
-
Preparation of Plant Material:
-
Air-dry the plant material (e.g., leaves, flowers) at room temperature in a well-ventilated area until a constant weight is achieved.
-
Grind the dried material into a fine powder using a mechanical grinder.[1]
-
-
Extraction:
-
Filtration and Concentration:
-
Filter the mixture through filter paper to remove the solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.[1]
-
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol outlines a standard procedure for purifying STLs from a crude extract.
-
Preparation of the Column:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Alternatively, adsorb the extract onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.[1]
-
-
Fraction Collection and Analysis:
-
Collect the eluate in fractions of a suitable volume.
-
Monitor the separation by spotting the collected fractions on a TLC plate. Develop the plate in an appropriate solvent system and visualize the spots under UV light or by staining.[1]
-
-
Combining and Concentrating Fractions:
-
Combine the fractions containing the desired compound(s) based on their TLC profiles.
-
Concentrate the combined fractions to obtain the purified STL.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Sesquiterpene Lactones
| Technique | Principle | Advantages | Disadvantages |
| Open Column Chromatography | Adsorption | Low cost, simple setup | Lower resolution, time-consuming, potential for irreversible adsorption |
| Flash Chromatography | Adsorption (pressure-driven) | Faster than open column, improved resolution | Requires more specialized equipment |
| Preparative HPLC | Partition/Adsorption | High resolution, high purity, automated | High cost, requires method development, potential for column overload |
| Counter-Current Chromatography (CCC/HSCCC) | Liquid-liquid partition | No solid support (no irreversible adsorption), high sample loading capacity, good for polar compounds | Requires specialized equipment, solvent system selection can be challenging |
Visualizations
Workflow for Sesquiterpene Lactone Purification
Caption: General workflow for the purification of sesquiterpene lactones.
Troubleshooting Logic for Poor Chromatographic Resolution
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation of three sesquiterpene lactones from the roots of Cichorium glandulosum Boiss. et Huet. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Researchers: Unraveling the Bioactivity of Parthenolide and its Synthetic Derivative, 3-Deoxy-11,13-dihydroisosecotanapartholide
In the realm of natural product chemistry and drug discovery, sesquiterpene lactones stand out for their diverse and potent biological activities. Among them, parthenolide, a constituent of the medicinal plant feverfew (Tanacetum parthenium), has garnered significant attention for its well-documented anti-inflammatory and anticancer properties.[1][2] This guide provides a comprehensive comparison of parthenolide's activity with that of a synthetic derivative, 3-Deoxy-11,13-dihydroisosecotanapartholide. While experimental data on the latter is scarce, a detailed analysis of parthenolide's structure-activity relationships allows for a scientifically grounded hypothesis regarding the derivative's potential bioactivity.
Parthenolide: A Potent Inhibitor of Pro-inflammatory and Oncogenic Pathways
Parthenolide's biological prowess stems from its unique chemical structure, which features an α-methylene-γ-lactone ring and an epoxide group.[3][4] These reactive moieties enable it to interact with nucleophilic sites on various biological molecules, most notably cysteine residues in key signaling proteins.[5]
Anti-Inflammatory Activity
Parthenolide is a well-established anti-inflammatory agent.[2] Its primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[4][6] By targeting the IκB kinase (IKK) complex, parthenolide prevents the degradation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and inhibiting the transcription of pro-inflammatory genes.[6]
Anticancer Activity
The anticancer potential of parthenolide has been extensively studied across a range of cancer cell lines.[1][7] It has been shown to induce apoptosis, inhibit cell proliferation, and even target cancer stem cells.[1][4] The selective cytotoxicity of parthenolide towards cancer cells, while sparing normal cells, makes it a particularly promising therapeutic candidate.[4]
Table 1: Cytotoxic Activity of Parthenolide Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 4.3 |
| TE671 | Medulloblastoma | 6.5 |
| HT-29 | Colon Adenocarcinoma | 7.0 |
| MCF-7 | Breast Adenocarcinoma | Data indicates considerable cytotoxicity |
| MDA-MB-231 | Breast Adenocarcinoma | Data indicates considerable cytotoxicity |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[5][7]
The NF-κB Signaling Pathway and Parthenolide's Point of Intervention
The following diagram illustrates the canonical NF-κB signaling pathway and highlights the inhibitory action of parthenolide.
Caption: Parthenolide inhibits the IKK complex, preventing NF-κB activation.
Structure-Activity Relationship: The Key to Parthenolide's Potency
The biological activity of parthenolide is intrinsically linked to its chemical structure. The α-methylene-γ-lactone ring is a critical pharmacophore, acting as a Michael acceptor that reacts with sulfhydryl groups on target proteins.[5] The epoxide group also contributes to its reactivity and ability to form covalent bonds with biological macromolecules.[3][4] Modifications to these functional groups can dramatically alter the compound's bioactivity.[7][8]
This compound: A Structural Analysis and Hypothetical Activity Profile
The key structural differences in this compound are:
-
Deoxygenation at the 3rd position: The absence of the hydroxyl group at the C3 position.
-
Modified Lactone Ring: The "dihydroisoseco" modification implies a saturation of the exocyclic double bond of the lactone and a rearrangement of the lactone ring itself.
Based on these structural alterations, we can hypothesize the following:
-
Reduced Reactivity: The saturation of the α-methylene group in the lactone ring would eliminate its ability to act as a Michael acceptor. This is a significant modification, as Michael addition is a primary mechanism for parthenolide's interaction with key targets like IKK.[5]
-
Altered Target Binding: The overall change in the shape and electronic distribution of the molecule due to the modified lactone ring could significantly impact its ability to bind to the active sites of its target proteins.
-
Potentially Diminished Bioactivity: Given the critical role of the α-methylene-γ-lactone moiety in parthenolide's anti-inflammatory and anticancer effects, it is highly probable that this compound would exhibit significantly reduced or even a complete loss of these activities.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
To experimentally test the cytotoxic activity of compounds like parthenolide and its derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable method.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (parthenolide and this compound) in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under the same conditions as in step 1.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the cell viability against the compound concentration.
MTT Assay Workflow Diagram
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion
Parthenolide remains a highly promising natural product with well-defined anti-inflammatory and anticancer activities, primarily driven by its ability to inhibit the NF-κB pathway. The structural integrity of its α-methylene-γ-lactone ring and epoxide group is paramount to its bioactivity. Based on a structure-activity relationship analysis, the synthetic derivative this compound, which lacks the key reactive α-methylene group, is hypothesized to have significantly attenuated or no biological activity compared to its parent compound. This comparative analysis underscores the importance of specific functional groups in mediating the biological effects of sesquiterpene lactones and highlights the power of SAR in guiding the design of novel therapeutic agents. Further experimental validation is necessary to confirm the predicted lack of activity in this particular derivative.
References
- 1. Synthesis and structure-activity relationship studies of parthenolide derivatives as potential anti-triple negative breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in chemistry and bioactivity of parthenolide - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Molecular mechanisms of parthenolide's action: Old drug with a new face] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of anti-invasive activity of parthenolide and 3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one (MZ-6)--a new compound with α-methylene-γ-lactone motif--on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioactivities and the structural modification of Parthenolide: a review | Semantic Scholar [semanticscholar.org]
- 8. cjnmcpu.com [cjnmcpu.com]
Validating the Anti-Inflammatory Efficacy of 3-Deoxy-11,13-dihydroisosecotanapartholide: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory effects of 3-Deoxy-11,13-dihydroisosecotanapartholide, a sesquiterpene lactone derived from the marine sponge Ircinia sp. We will objectively compare its potential performance with established anti-inflammatory agents and provide a basis of supporting experimental data drawn from closely related analogues.
Introduction: The Inflammatory Cascade and the Promise of Sesquiterpene Lactones
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulation of this intricate process can lead to chronic inflammatory diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
Sesquiterpene lactones, a diverse group of natural products, have garnered significant attention for their potent anti-inflammatory properties.[2] Many exert their effects by modulating key inflammatory pathways, including NF-κB.[1] this compound, a member of this class, presents a promising scaffold for the development of novel anti-inflammatory therapeutics. This guide will outline the experimental validation of its efficacy, using a well-established in vitro model of inflammation.
Comparative Framework: Benchmarking Against a Standard of Care
To rigorously assess the anti-inflammatory potential of this compound, a direct comparison with a standard-of-care anti-inflammatory drug is essential. Dexamethasone, a potent synthetic glucocorticoid, serves as an excellent benchmark. Its well-characterized mechanism of action involves the inhibition of NF-κB and the suppression of pro-inflammatory mediator production, providing a robust positive control for our experimental assays.
Experimental Validation: A Step-by-Step Approach
The following protocols are designed to provide a clear and reproducible methodology for evaluating the anti-inflammatory activity of this compound in a cellular model of inflammation.
I. In Vitro Model: Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages
The murine macrophage cell line, RAW 264.7, is a widely accepted model for studying inflammation. Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response, mimicking key aspects of in vivo inflammation.
II. Experimental Workflow
References
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Deoxy-11,13-dihydroisosecotanapartholide
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantification of 3-Deoxy-11,13-dihydroisosecotanapartholide. As a sesquiterpene lactone, this class of compounds presents unique analytical challenges due to its structural complexity and potential for instability. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and supporting experimental data for robust method development and cross-validation.
The Analytical Imperative for Sesquiterpene Lactones
This compound, a derivative of isosecotanapartholide, possesses a chemical structure that necessitates careful consideration during analytical method development. The absence of a hydroxyl group at the 3-position and the saturation of the 11,13-double bond influence its polarity and chromatographic behavior. While HPLC-UV has been a workhorse for the analysis of natural products, the demand for higher sensitivity, specificity, and throughput has driven the adoption of UPLC-MS/MS. The cross-validation between these two techniques is paramount when transferring methods between laboratories or updating legacy methods to modern standards, ensuring data continuity and integrity.
Foundational Principles: Method Validation and Cross-Validation
Before delving into a direct comparison, it is crucial to ground our discussion in the principles of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of an analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Cross-validation is the process of demonstrating that a validated analytical method produces comparable results when performed by a different laboratory, with different analysts, or on different equipment.[3] This is a critical step in the lifecycle of an analytical method, particularly in a regulated environment.
Comparative Analysis: HPLC-UV vs. UPLC-MS/MS
The choice between HPLC-UV and UPLC-MS/MS for the analysis of this compound will depend on the specific requirements of the assay, including the sample matrix, required sensitivity, and desired throughput.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for the routine analysis of moderately concentrated samples. The presence of a chromophore in the sesquiterpene lactone structure allows for detection by UV absorbance.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point. The nonpolar nature of the analyte suggests good retention on a C18 stationary phase.
-
Mobile Phase: A gradient elution with acetonitrile (ACN) and water is typically effective for separating sesquiterpene lactones. A starting gradient could be 30% ACN, increasing to 70% ACN over 20 minutes. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection Wavelength: The optimal wavelength should be determined by acquiring a UV spectrum of the analyte. For many sesquiterpene lactones, this is in the range of 210-230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
A stock solution of this compound is prepared in a suitable organic solvent, such as methanol or acetonitrile.
-
Calibration standards are prepared by serial dilution of the stock solution.
-
Samples are extracted with an appropriate solvent and filtered through a 0.45 µm filter before injection.
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of complex matrices or when low levels of the analyte are expected.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to take advantage of the high-pressure capabilities of the UPLC system, leading to faster analysis times and better resolution.
-
Mobile Phase: A rapid gradient with acetonitrile and water, both containing 0.1% formic acid, is common. A typical gradient might run from 20% to 95% ACN in 3-5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive mode is often suitable for sesquiterpene lactones.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. For this compound (inferred molecular weight of approximately 264.3 g/mol based on isosecotanapartholide C15H18O5 at 278.30 g/mol , minus an oxygen and plus two hydrogens), a potential precursor ion could be [M+H]+ at m/z 265.3. Product ions would need to be determined by infusion and fragmentation experiments.
-
Source Parameters: Capillary voltage, cone voltage, and desolvation gas flow and temperature should be optimized for maximum signal intensity.
-
Data Presentation: A Comparative Overview
The following table summarizes the expected performance characteristics of the two methods based on typical data for sesquiterpene lactone analysis. This data is illustrative and should be confirmed by experimental validation.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Limit of Quantification (LOQ) | ~ 1 µg/mL | ~ 0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 2% | < 5% |
| Run Time | ~ 25 minutes | ~ 5 minutes |
Cross-Validation Workflow
The cross-validation of the HPLC-UV and UPLC-MS/MS methods is essential to ensure that the data generated by both techniques is comparable.
References
Navigating the Structure-Activity Landscape of 3-Deoxy-11,13-dihydroisosecotanapartholide Derivatives: A Comparative Guide
In the intricate world of medicinal chemistry, the quest for novel therapeutic agents often leads us to the diverse and complex structures of natural products. Sesquiterpene lactones, a class of compounds abundant in the Asteraceae family, have long been a source of inspiration for drug discovery, exhibiting a wide array of biological activities, including potent anticancer and anti-inflammatory effects. Within this vast family, the seco-tanapartholides, characterized by a cleaved guaianolide skeleton, represent a particularly intriguing scaffold for the development of new drug candidates.
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-Deoxy-11,13-dihydroisosecotanapartholide derivatives. As this specific subclass is not extensively documented in publicly available literature, our analysis will be built upon the established SAR of the parent seco-tanapartholides and the broader class of sesquiterpene lactones. By understanding the functional significance of key structural motifs, we can extrapolate and predict the biological potential of these novel derivatives, offering a roadmap for future research and development.
The Core Moiety: Unveiling the Pharmacological Significance of Seco-Tanapartholides
Seco-tanapartholides, isolated from various species of Achillea and Artemisia, have demonstrated notable bioactivities. A seminal study on seco-tanapartholides from Achillea falcata provided crucial insights into their SAR for inhibiting the growth of HaCaT keratinocyte cells.[1][2] This research highlighted the importance of several structural features, which serve as a foundation for our comparative analysis.
Key Structural Determinants of Activity in Seco-Tanapartholides:
-
The α-methylene-γ-lactone Moiety: This reactive group is a hallmark of many biologically active sesquiterpene lactones and is widely considered essential for their activity.[3] It acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This alkylating ability is central to their mechanism of action, including the inhibition of key signaling proteins like NF-κB.[3]
-
Lipophilicity: Increased lipophilicity has been correlated with enhanced potency in seco-tanapartholides.[1] This suggests that the ability of the molecule to traverse cell membranes and reach its intracellular targets is a critical factor.
-
Stereochemistry: The spatial arrangement of substituents can significantly impact biological activity. For instance, the β-configuration of a hydroxyl group in iso-seco-tanapartholide was found to be more potent than a diastereoisomeric mixture.[1]
-
Hydroxylation and Methoxylation: The presence, number, and position of hydroxyl and methoxy groups influence the molecule's polarity and its interaction with target proteins. For example, 3-beta-methoxy-iso-seco-tanapartholide has shown significant antiproliferative action.[3]
Comparative Analysis of Seco-Tanapartholide Derivatives
To contextualize the potential of this compound derivatives, we will compare the known activities of closely related seco-tanapartholides. While a comprehensive set of IC50 values across multiple cell lines is not available for all compounds, the existing data provides a valuable framework for comparison.
| Compound | Cell Line | Activity (IC50) | Key Structural Features | Reference |
| iso-seco-tanapartholide 3-O-methyl ether | HL-60 (Human Leukemia) | 13.5 µM | Methoxy group at C-3 | [3] |
| 3-beta-methoxy-iso-seco-tanapartholide | HaCaT (Human Keratinocytes) | Potent growth inhibition | Methoxy group at C-3 | [1][2] |
| Tanaphillin | HaCaT (Human Keratinocytes) | Moderate growth inhibition | Additional hydroxyl group | [1][2] |
| iso-seco-tanapartholide | HaCaT (Human Keratinocytes) | Less potent than methoxylated analog | Lacks methoxy group at C-3 | [1][2] |
Extrapolating to this compound Derivatives: A Predictive SAR
Based on the established principles for sesquiterpene lactones, we can now hypothesize the structure-activity landscape for this compound derivatives.
The Impact of the "3-Deoxy" Modification:
The removal of the hydroxyl group at the C-3 position is anticipated to increase the lipophilicity of the molecule. As observed with other seco-tanapartholides, this enhanced lipophilicity could lead to improved cell permeability and, consequently, a potential increase in cytotoxic or anti-inflammatory potency.[1]
The Critical Role of the "11,13-Dihydro" Modification:
The reduction of the exocyclic double bond at the C-11 and C-13 positions of the α-methylene-γ-lactone ring is a critical modification. This saturation eliminates the Michael acceptor functionality, which is widely accepted as being crucial for the biological activity of many sesquiterpene lactones. Therefore, it is highly probable that 11,13-dihydro derivatives will exhibit significantly reduced or even abolished cytotoxic and anti-inflammatory activities compared to their unsaturated counterparts. This modification would prevent the covalent modification of target proteins like the p65 subunit of NF-κB.
Mechanistic Insights: Targeting Inflammatory and Cancer Pathways
The primary mechanism of action for many bioactive sesquiterpene lactones involves the modulation of key inflammatory and cell survival pathways. The transcription factor NF-κB is a prominent target.
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell proliferation, and survival. Sesquiterpene lactones with an intact α-methylene-γ-lactone moiety can inhibit NF-κB signaling by directly alkylating and inactivating components of the IKK complex or the p65 subunit of NF-κB itself, thereby preventing its translocation or DNA binding.
Experimental Protocols for Evaluation
To empirically validate the predicted SAR of this compound derivatives, standardized and robust experimental protocols are essential.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., HL-60, HeLa, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of test compounds.
Materials:
-
Cells stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)
-
Complete cell culture medium
-
96-well white, clear-bottom microplates
-
Test compounds (dissolved in DMSO)
-
Inducing agent (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Add the inducing agent (e.g., TNF-α at 10 ng/mL) to the wells and incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and add lysis buffer.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysates.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) and calculate the percentage of NF-κB inhibition.
Conclusion and Future Directions
The structure-activity relationships of seco-tanapartholides provide a strong foundation for predicting the biological potential of their 3-Deoxy-11,13-dihydro derivatives. The presence of the 3-deoxy modification is likely to enhance lipophilicity and potentially increase potency. However, the saturation of the α-methylene-γ-lactone ring in the 11,13-dihydro derivatives is predicted to significantly diminish or abrogate their biological activity, particularly their anticancer and anti-inflammatory effects that are dependent on Michael addition reactions.
Future research should focus on the synthesis of these derivatives and their systematic evaluation using the described experimental protocols. This will not only validate the predictive SAR model presented here but also provide a more nuanced understanding of the pharmacological importance of each structural modification. Such studies are crucial for the rational design of novel and potent therapeutic agents based on the versatile seco-tanapartholide scaffold.
References
- 1. Structure-activity relationship of seco-tanapartholides isolated from Achillea falcata for inhibition of HaCaT cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of seco-tanapartholides isolated from Achillea falcata for inhibition of HaCaT cell growth [aub.edu.lb]
- 3. Investigation of the Antiproliferative Properties of Natural Sesquiterpenes from Artemisia asiatica and Onopordum acanthium on HL-60 Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Cancer Cell Selectivity of 3-Deoxy-11,13-dihydroisosecotanapartholide
In the landscape of oncology drug discovery, the paramount objective is to identify and develop therapeutic agents that exhibit potent cytotoxicity against malignant cells while sparing their healthy counterparts. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously assess the cancer cell selectivity of the novel compound, 3-Deoxy-11,13-dihydroisosecotanapartholide. By integrating established in vitro assays and emphasizing data-driven comparisons, this document serves as a practical roadmap for generating a robust selectivity profile.
Foundational Principles of Selective Cytotoxicity
The therapeutic window of an anti-cancer agent is fundamentally determined by its selectivity. A compound that indiscriminately kills both cancerous and non-cancerous cells will likely exhibit a high degree of toxicity in a clinical setting, limiting its therapeutic potential.[1][2] Therefore, a thorough in vitro evaluation of selectivity is a critical early step in the drug development pipeline.[1][3] This involves comparing the cytotoxic effects of the compound on a panel of cancer cell lines against its effects on non-cancerous cell lines.[2]
The primary metric for quantifying this selectivity is the Selectivity Index (SI) . The SI is calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (typically using IC50 values).[4][5][6][7][8] A higher SI value indicates greater selectivity for cancer cells.[4][6] Generally, an SI value greater than 3 is considered to be indicative of high selectivity.[4]
Experimental Strategy: A Multi-faceted Approach
To construct a comprehensive selectivity profile for this compound, a multi-pronged experimental approach is essential. This strategy should encompass not only the quantification of cell death but also the elucidation of the underlying mechanisms of action.
Caption: A streamlined workflow for assessing the cancer cell selectivity of a novel compound.
Phase 1: Foundational Cytotoxicity Profiling
The initial phase focuses on quantifying the cytotoxic effects of this compound across a diverse panel of cell lines.
2.1.1. Cell Line Selection: The Basis of a Robust Comparison
The choice of cell lines is critical for a meaningful selectivity assessment. It is recommended to use a panel that includes:
-
Multiple Cancer Cell Lines: Representing different tumor types to assess the breadth of anti-cancer activity. Examples include:
-
MCF-7: Breast adenocarcinoma (estrogen receptor-positive)
-
MDA-MB-231: Breast adenocarcinoma (triple-negative)
-
A549: Lung carcinoma
-
HeLa: Cervical carcinoma
-
HepG2: Hepatocellular carcinoma
-
-
Non-Cancerous Control Cell Lines: To serve as a baseline for toxicity against healthy cells.[2] It is ideal to use cell lines from the same tissue of origin as the cancer cell lines, where possible. Examples include:
2.1.2. Experimental Protocol: MTT or SRB Cytotoxicity Assays
Cytotoxicity assays are fundamental to determining the concentration at which a compound inhibits cell growth or induces cell death.[1][11][12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays are reliable and widely used colorimetric methods.[6]
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO). Include a known chemotherapeutic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for a defined period, typically 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).[6]
2.1.3. Data Presentation and Interpretation
The IC50 values for each cell line should be tabulated for clear comparison. The Selectivity Index (SI) is then calculated for each cancer cell line relative to a non-cancerous control.
| Compound | Cancer Cell Line | IC50 (µM) | Non-Cancerous Cell Line | IC50 (µM) | Selectivity Index (SI) |
| This compound | MCF-7 | Experimental Value | MCF-10A | Experimental Value | Calculated Value |
| This compound | A549 | Experimental Value | BEAS-2B | Experimental Value | Calculated Value |
| Doxorubicin (Control) | MCF-7 | Literature/Experimental Value | MCF-10A | Literature/Experimental Value | Calculated Value |
| Doxorubicin (Control) | A549 | Literature/Experimental Value | BEAS-2B | Literature/Experimental Value | Calculated Value |
A high SI for this compound, particularly when compared to a standard chemotherapeutic like Doxorubicin, would be a strong indicator of promising selectivity.
Phase 2: Delving into the Mechanism of Action
Understanding how a compound exerts its cytotoxic effects provides deeper insight into its potential for selective action.
Apoptosis Induction: A Hallmark of Effective Anti-Cancer Agents
Many effective anti-cancer drugs induce programmed cell death, or apoptosis.[13] Assays that quantify apoptosis can differentiate between a specific, targeted cell-killing mechanism and non-specific toxicity.[14][15]
3.1.1. Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for detecting apoptosis.
-
Cell Treatment: Treat both cancer and non-cancerous cells with this compound at concentrations around their respective IC50 values.
-
Staining: Harvest the cells and stain them with Annexin V-FITC (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (which enters and stains the DNA of necrotic or late-stage apoptotic cells).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
A significant increase in the apoptotic population in cancer cells compared to non-cancerous cells at a given concentration would further support the selectivity of the compound.
Caption: Hypothesized selective induction of apoptosis in cancer cells by the test compound.
Cell Cycle Analysis: Uncovering Effects on Proliferation
Cancer is characterized by uncontrolled cell proliferation, which is a direct result of a dysregulated cell cycle.[16][17] Many chemotherapeutic agents exert their effects by arresting the cell cycle at specific checkpoints.[18]
3.2.1. Experimental Protocol: Propidium Iodide Staining and Flow Cytometry
Cell cycle analysis is commonly performed by measuring the DNA content of cells.[16][19][20]
-
Cell Treatment: Treat cancer and non-cancerous cells with this compound for a duration appropriate to observe cell cycle changes (e.g., 24 hours).
-
Cell Fixation: Harvest and fix the cells in cold ethanol.
-
Staining: Treat the cells with RNase and stain with Propidium Iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cell population. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
A selective arrest of cancer cells in a specific phase of the cell cycle (e.g., G2/M arrest) with minimal perturbation of the cell cycle in non-cancerous cells would be a strong indicator of a targeted mechanism of action.
Conclusion and Future Directions
This guide outlines a robust and systematic approach to evaluating the cancer cell selectivity of this compound. By combining quantitative cytotoxicity profiling with mechanistic assays, researchers can generate a comprehensive data package that will be invaluable for making informed decisions about the future development of this compound. Positive results from these in vitro studies, particularly a high Selectivity Index and evidence of selective apoptosis induction or cell cycle arrest, would provide a strong rationale for advancing the compound to more complex pre-clinical models.
References
- 1. opentrons.com [opentrons.com]
- 2. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Selective cytotoxic activity of the marine-derived batzelline compounds against pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Cytotoxic Activity of the Marine Derived Batzelline Compounds against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 16. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]
- 17. pnas.org [pnas.org]
- 18. agilent.com [agilent.com]
- 19. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 20. mdpi.com [mdpi.com]
An Investigator's Guide to the In Vivo Validation of 3-Deoxy-11,13-dihydroisosecotanapartholide's Therapeutic Potential in Inflammatory Arthritis
Abstract
Sesquiterpene lactones (SLs) represent a vast class of plant-derived secondary metabolites with significant therapeutic potential, particularly in the realm of inflammatory diseases.[1][2] 3-Deoxy-11,13-dihydroisosecotanapartholide (DDIT), a member of this class, has demonstrated promising anti-inflammatory properties in preliminary in vitro screens. This guide provides a comprehensive framework for the in vivo validation of DDIT's therapeutic potential, specifically focusing on a preclinical model of rheumatoid arthritis. We offer a comparative analysis against Methotrexate, the current gold-standard therapy, and present detailed experimental protocols for efficacy, mechanism of action, and preliminary safety assessment. The objective is to equip researchers and drug development professionals with a robust, scientifically-grounded strategy to rigorously evaluate DDIT as a potential clinical candidate for inflammatory arthritis.
Introduction: The Case for a Novel Anti-Inflammatory Agent
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by synovial inflammation, leading to progressive joint destruction. While current therapies, dominated by disease-modifying antirheumatic drugs (DMARDs) like Methotrexate (MTX) and various biologic agents, have revolutionized patient outcomes, significant unmet needs remain. A substantial portion of patients exhibit an inadequate response, lose responsiveness over time, or suffer from significant side effects.[3]
This therapeutic gap drives the search for novel agents with distinct mechanisms of action. Sesquiterpene lactones (SLs), a diverse group of natural products, are compelling candidates.[1][2] Many SLs exert their anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways, most notably the Nuclear Factor-κB (NF-κB) pathway.[1][4] The α-methylene-γ-lactone moiety, a common feature in many active SLs, is crucial for this activity, often acting via covalent modification of target proteins.[5][6] DDIT, as a modified SL, warrants investigation to determine if it retains this potent anti-inflammatory capacity with an improved safety profile.
This guide will compare DDIT's projected therapeutic profile against MTX and outline a definitive in vivo study plan using the Adjuvant-Induced Arthritis (AIA) rat model, a well-established and highly reproducible model for preclinical anti-arthritic agent testing.[7][8]
Comparative Analysis: DDIT vs. Methotrexate (MTX)
To establish a benchmark for success, it is crucial to compare the theoretical attributes of DDIT with the well-characterized profile of MTX, the first-line therapy for RA.[9]
| Feature | This compound (DDIT) (Hypothesized) | Methotrexate (MTX) (Established) |
| Drug Class | Sesquiterpene Lactone (Natural Product Derivative) | Antimetabolite, Folate Pathway Antagonist[10] |
| Primary Mechanism | Covalent inhibition of upstream signaling proteins (e.g., IKK), leading to suppression of NF-κB activation.[1] | Multifactorial: Inhibition of dihydrofolate reductase (DHFR), promotion of anti-inflammatory adenosine release, and modulation of various cytokine and signaling pathways (JAK-STAT, NF-κB).[11] |
| Molecular Target | Likely targets sulfhydryl groups on proteins like IKKβ within the NF-κB pathway. | Primarily DHFR and AICAR transformylase (ATIC). |
| Cellular Effect | Broad anti-inflammatory effects by blocking transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules. | Antiproliferative effects on rapidly dividing immune cells (lymphocytes) and broad anti-inflammatory actions.[12] |
| Administration | Oral (predicted based on class)[13] | Oral or Subcutaneous, typically once weekly.[3] |
| Potential Advantages | Novel mechanism of action may be effective in MTX-resistant patients. Potentially more targeted to inflammatory signaling than broad metabolic inhibition. | Decades of clinical data, well-understood efficacy and safety profile. |
| Potential Liabilities | Pharmacokinetics can be variable for SLs (absorption, metabolism).[14][15] Potential for off-target effects due to reactive moieties. | Significant side effects (GI distress, hepatotoxicity, myelosuppression) requiring monitoring.[3] |
Proposed Mechanism of Action: NF-κB Signaling
The primary hypothesized mechanism for DDIT's anti-inflammatory action is the inhibition of the NF-κB signaling cascade, a central regulator of the inflammatory response.
References
- 1. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. inotiv.com [inotiv.com]
- 8. inotiv.com [inotiv.com]
- 9. Methotrexate and its mechanisms of action in inflammatory arthritis | Semantic Scholar [semanticscholar.org]
- 10. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Methotrexate: mechanism of action in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
A Comparative Guide to the Mechanisms of Action of Sesquiterpene Lactones: Featuring 3-Deoxy-11,13-dihydroisosecotanapartholide
This guide provides a detailed comparison of the mechanism of action of the sesquiterpene lactone 3-Deoxy-11,13-dihydroisosecotanapartholide with other well-characterized members of this class, namely parthenolide, thapsigargin, and artemisinin. We will delve into the molecular targets and signaling pathways affected by these compounds, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive understanding of their diverse biological activities.
Introduction to Sesquiterpene Lactones
Sesquiterpene lactones (SLs) are a large and diverse group of naturally occurring compounds, predominantly found in plants of the Asteraceae family.[1][2] Structurally, they are characterized by a 15-carbon backbone and a lactone ring. The presence of reactive chemical moieties, such as α-methylene-γ-lactone groups, epoxides, and α,β-unsaturated carbonyls, allows them to interact with biological macromolecules, leading to a wide array of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-malarial activities.[3][4] The biological activity of SLs is often attributed to their ability to alkylate nucleophilic sites on proteins, particularly cysteine residues, thereby modulating protein function and downstream signaling pathways.[3]
The Postulated Mechanism of Action of this compound
While this compound itself has not been extensively studied, its close structural relatives, the iso-seco-tanapartholides, have been identified as inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] Isosecotanapartholide has also been shown to inhibit nitric oxide synthase.[7] Based on this evidence, it is highly probable that this compound exerts its biological effects primarily through the modulation of NF-κB signaling.
The NF-κB family of transcription factors plays a pivotal role in regulating inflammatory responses, cell survival, and proliferation.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.[10]
Research on iso-seco-tanapartholides suggests that they act late in the NF-κB signaling pathway.[5] This could involve direct interaction with components of the NF-κB complex, preventing its binding to DNA, a mechanism observed for other sesquiterpene lactones.
Comparative Analysis with Other Sesquiterpenes
To better understand the potential mechanism of this compound, we will compare it to three well-studied sesquiterpenes with distinct mechanisms of action.
Parthenolide: A Multi-Targeting Agent
Parthenolide, isolated from the feverfew plant (Tanacetum parthenium), is a well-known inhibitor of NF-κB. Its primary mechanism involves the direct alkylation of the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity. Additionally, parthenolide can inhibit the IKK complex, preventing the degradation of IκBα and subsequent NF-κB activation.
Beyond NF-κB, parthenolide has been shown to modulate other signaling pathways. It can inhibit the signal transducer and activator of transcription 3 (STAT3) and mitogen-activated protein kinase (MAPK) pathways.[4][10] Parthenolide also induces the production of reactive oxygen species (ROS) and can deplete cellular glutathione (GSH) levels, leading to oxidative stress and apoptosis in cancer cells. More recently, it has been found to covalently target and inhibit focal adhesion kinase 1 (FAK1), impacting cell proliferation, survival, and motility in breast cancer cells.
Thapsigargin: A Specific Inhibitor of SERCA Pumps
Thapsigargin, derived from the plant Thapsia garganica, has a very specific mechanism of action. It is a potent and selective inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps.[7] These pumps are responsible for transporting calcium ions from the cytosol into the lumen of the endoplasmic reticulum (ER), maintaining a low cytosolic calcium concentration.
By inhibiting SERCA, thapsigargin leads to the depletion of ER calcium stores and a sustained increase in cytosolic calcium levels.[6] This disruption of calcium homeostasis triggers ER stress and activates the unfolded protein response (UPR).[6] Prolonged ER stress can ultimately lead to apoptosis.
Artemisinin: A Heme-Activated Antimalarial
Artemisinin and its derivatives are frontline antimalarial drugs.[8] Their mechanism of action is unique among sesquiterpene lactones and relies on the presence of an endoperoxide bridge. In the malaria parasite, which resides in red blood cells, artemisinin is activated by heme, a product of hemoglobin digestion.[5][8]
This interaction with heme iron cleaves the endoperoxide bridge, generating carbon-centered free radicals.[5] These highly reactive radicals then damage parasite proteins and other macromolecules, leading to parasite death.[9] Artemisinin has also been shown to disrupt calcium homeostasis in the parasite by inhibiting a Plasmodium falciparum SERCA-type ATPase (PfATP6).[9]
Summary of Mechanistic Comparison
| Feature | This compound (postulated) | Parthenolide | Thapsigargin | Artemisinin |
| Primary Molecular Target(s) | Components of the NF-κB pathway | NF-κB (p65), IKK, STAT3, FAK1 | Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) | Heme, PfATP6 |
| Key Signaling Pathway(s) Affected | NF-κB | NF-κB, STAT3, MAPK, FAK signaling | Calcium homeostasis, ER stress, Unfolded Protein Response | Oxidative stress, Calcium homeostasis |
| Primary Cellular Outcome | Anti-inflammatory effects | Anti-inflammatory, pro-apoptotic, anti-proliferative | Apoptosis via ER stress | Parasite death |
| Key Structural Feature for Activity | α,β-unsaturated carbonyl | α-methylene-γ-lactone, epoxide | Guaianolide skeleton | Endoperoxide bridge |
Experimental Protocols for Mechanistic Elucidation
The mechanisms of action described above have been elucidated through a variety of experimental techniques. Below are representative protocols for investigating the key pathways affected by these sesquiterpene lactones.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
-
Nuclear Extract Preparation: Culture cells of interest and treat with the sesquiterpene lactone for the desired time. Isolate nuclei and prepare nuclear extracts containing transcription factors.
-
Probe Labeling: Synthesize a double-stranded DNA oligonucleotide containing the NF-κB consensus binding site and label it with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A decrease in the intensity of the shifted band in the presence of the compound indicates inhibition of NF-κB DNA binding.
Fluorescent Measurement of Intracellular Calcium
-
Cell Loading: Culture adherent or suspension cells and load them with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope or a plate reader.
-
Compound Addition: Add the sesquiterpene lactone (e.g., thapsigargin) to the cells.
-
Time-Lapse Imaging/Reading: Record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: Quantify the changes in fluorescence to determine the kinetics and magnitude of the calcium response.
Detection of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Culture cells and treat them with the sesquiterpene lactone (e.g., parthenolide, artemisinin) for the desired duration.
-
Probe Incubation: Incubate the treated cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is non-fluorescent until it is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity of the cells using a flow cytometer, fluorescence microscope, or a microplate reader.
-
Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated control cells to determine the level of ROS production.
Conclusion
The world of sesquiterpene lactones offers a fascinating landscape of diverse chemical structures and biological activities. While this compound is likely to exert its effects through the inhibition of the NF-κB pathway, as suggested by the activity of its close relatives, this stands in contrast to the highly specific SERCA inhibition by thapsigargin and the unique heme-activated radical generation by artemisinin. Parthenolide serves as an example of a more promiscuous sesquiterpene lactone, targeting multiple pro-survival pathways. Understanding these distinct mechanisms is crucial for the rational design and development of novel therapeutic agents derived from this versatile class of natural products. Further investigation into the specific molecular targets of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. [PDF] The Compound 13‐D Selectively Induces Apoptosis in White Blood Cancers versus Other Cancer Cell Types | Semantic Scholar [semanticscholar.org]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Isosecotanapartholide | C15H18O5 | CID 13918473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Growth-inhibiting effects of seco-tanapartholides identified in Artemisia princeps var. orientalis whole plant on human intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Section 1: The Molecular Landscape: Sesquiterpene Lactones and the NF-κB Signaling Axis
An In-Depth Technical Guide to the Statistical Analysis of 3-Deoxy-11,13-dihydroisosecotanapartholide Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the statistical analysis of bioactivity data for this compound, a member of the sesquiterpene lactone class of natural products. As Senior Application Scientist, this document moves beyond a simple recitation of protocols to explain the causal links between molecular mechanism, experimental design, and robust data interpretation. We will establish a self-validating system for assessing the compound's efficacy, comparing it to relevant alternatives, and ensuring the statistical significance of the findings.
Sesquiterpene lactones (SLs) are a diverse group of over 5,000 natural compounds, predominantly found in the Asteraceae family of plants.[1] Their wide-ranging biological activities—including anti-inflammatory, anti-tumor, and antiviral effects—are of significant interest in drug discovery.[1][2][3] The bioactivity of many SLs is attributed to the presence of an α-methylene-γ-lactone group, which can interact with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins, via Michael addition.[2][4]
A primary target for the anti-inflammatory action of many SLs is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a pivotal transcription factor that orchestrates the expression of genes involved in inflammation, immunity, and cell survival.[6][7] In an unstimulated state, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα.[5][6] This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Different sesquiterpene lactones can interrupt this pathway at various points:
-
Inhibition of IκB Degradation : Some SLs prevent the degradation of IκBα and IκBβ, thus keeping NF-κB sequestered in the cytoplasm.[5]
-
Targeting the IKK Complex : The well-studied SL parthenolide has been shown to directly inhibit the IκB kinase (IKK) complex, preventing the initial phosphorylation of IκB.[6][7]
-
Direct Alkylation of NF-κB : Helenalin, another potent anti-inflammatory SL, has been found to directly alkylate the p65 subunit of NF-κB, thereby inhibiting its ability to bind DNA.[8]
Given its structure, it is hypothesized that this compound exerts its primary bioactivity through the modulation of this critical inflammatory pathway.
Caption: The NF-κB signaling pathway and points of inhibition by sesquiterpene lactones.
Section 2: A Self-Validating Framework for Comparative Bioactivity Assessment
To rigorously evaluate this compound, a multi-faceted approach is required, comparing its activity against both a known active compound and a negative control. This triangulation ensures that observed effects are specific and potent.
Alternative Compounds for Comparison:
-
Positive Control: Parthenolide. A well-characterized sesquiterpene lactone known to inhibit the IKK complex.[6][7] This provides a benchmark for potency.
-
Negative Control: A structurally related sesquiterpene lactone lacking the α-methylene-γ-lactone moiety, which is critical for the alkylating mechanism and subsequent bioactivity.[5] This control validates that the activity is linked to this specific chemical feature.
Data Presentation: Key In Vitro Assays for Anti-inflammatory Bioactivity
The following table summarizes key assays for quantifying the anti-inflammatory effects of our target compound. A robust analysis should incorporate multiple, mechanistically distinct assays.[9][10]
| Assay Type | Principle | Endpoint Measured | Typical Reference Drug |
| NF-κB Reporter Assay | Measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing a reporter gene (e.g., Luciferase) under the control of an NF-κB response element. | Luminescence or colorimetric signal proportional to NF-κB activity. | Parthenolide, Bay 11-7082 |
| IκBα Degradation Assay (Western Blot) | Quantifies the amount of IκBα protein remaining in the cytoplasm after stimulation (e.g., with TNF-α). Effective inhibitors will prevent its degradation. | Band intensity of IκBα protein relative to a loading control (e.g., GAPDH). | MG-132 (Proteasome Inhibitor) |
| Inhibition of Protein Denaturation | Inflammation can cause protein denaturation. This assay measures the ability of a compound to prevent heat- or chemically-induced denaturation of a protein like bovine serum albumin (BSA).[10][11] | Change in turbidity or absorbance, indicating the percentage of protein denaturation inhibited. | Diclofenac Sodium[11] |
| Membrane Stabilization | Measures the ability of a compound to stabilize red blood cell (RBC) membranes against hypotonicity-induced lysis, a process analogous to the stabilization of lysosomal membranes in inflammatory conditions.[11][12] | Amount of hemoglobin released, measured spectrophotometrically. | Indomethacin, Diclofenac[10] |
| Cytotoxicity Assay (e.g., MTT, MTS) | Determines the concentration at which the compound becomes toxic to cells. This is crucial for establishing a therapeutic window and ensuring that observed effects are not due to cell death. | Colorimetric signal proportional to the number of viable cells. | Doxorubicin |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol provides a detailed workflow for assessing the inhibition of NF-κB transcriptional activity.
References
- 1. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring sesquiterpene lactones: structural diversity and antiviral therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08125K [pubs.rsc.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. mdpi.com [mdpi.com]
- 5. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journalajrb.com [journalajrb.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
- 12. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal Procedures for 3-Deoxy-11,13-dihydroisosecotanapartholide: A Guide for Laboratory Professionals
This document provides a comprehensive guide for the safe handling and disposal of 3-Deoxy-11,13-dihydroisosecotanapartholide. As a member of the sesquiterpene lactone class of compounds, this substance requires careful management due to the potential hazards inherent to this chemical family, including cytotoxicity and irritant properties.[1][2][3] The procedures outlined herein are grounded in established safety protocols and regulatory requirements to ensure the protection of laboratory personnel and the environment.
The disposal of any laboratory chemical is governed by the Resource Conservation and Recovery Act (RCRA), which grants the U.S. Environmental Protection Agency (EPA) the authority to control hazardous waste from its generation to its final disposal—a "cradle-to-grave" responsibility.[4][5][6][7] This guide is designed to align with RCRA principles and promote best practices in your facility.
Hazard Identification and Risk Assessment
This compound belongs to the sesquiterpene lactone family. While specific toxicological data for this exact compound is not widely available, the general class is known for a range of biological activities. Bioassay-directed studies of similar compounds have demonstrated potent cytotoxicity against various cancer cell lines.[1] The α-methylene-γ-lactone moiety, a common feature in many sesquiterpene lactones, is often associated with this activity.[1]
Key Potential Hazards:
-
Cytotoxicity: Sesquiterpene lactones can be toxic to cells.[1] Assume the compound is cytotoxic and handle it with appropriate precautions to prevent exposure.
-
Irritation: These compounds can be irritating to the skin, eyes, and respiratory tract.[2]
-
Sensitization: Some individuals may develop allergic reactions upon exposure.
Due to these potential hazards, this compound waste must be treated as hazardous chemical waste . Under RCRA, it is the generator's responsibility to characterize their waste, and given the cytotoxic potential, it is prudent to manage it under the most stringent applicable guidelines.[6][8]
Personal Protective Equipment (PPE) and Handling
When handling this compound in either pure form or as waste, a comprehensive PPE strategy is mandatory to minimize exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemotherapy-rated nitrile gloves, double-gloved | Provides a robust barrier against cytotoxic compounds. Double-gloving is a best practice when handling highly potent substances.[9][10] |
| Eye Protection | Chemical safety goggles or a full-face shield | Protects against splashes and aerosols.[9][11] |
| Lab Coat | Disposable, solid-front gown with tight cuffs | Prevents contamination of personal clothing. Disposable gowns ensure contaminated items are not reused.[9] |
| Respiratory | Use within a certified chemical fume hood or biological safety cabinet (BSC) | Engineering controls are the primary method for preventing inhalation exposure.[9][12] |
All handling of the compound, including weighing, preparing solutions, and packaging waste, should be performed within a designated containment area, such as a chemical fume hood, to prevent the generation of airborne particles.[9][12] Use a disposable, plastic-backed absorbent pad on the work surface to contain any potential spills.[9][13]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation at the point of generation is the most critical step in a compliant waste management program.[8][14] Never mix hazardous waste with non-hazardous trash.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Establish an SAA in the laboratory at or near the point where the waste is generated.[8][15]
-
This area must be under the control of laboratory personnel.[8]
-
The SAA must be clearly marked.
Step 2: Use Appropriate Waste Containers
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, pipette tips, absorbent pads) must be placed in a dedicated, closable, and leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" with the appropriate hazard symbols.[9]
-
Liquid Waste: Collect all liquid waste containing the compound, including unused solutions and solvent rinses, in a chemically compatible, shatter-proof container with a secure, screw-top lid.[8] Do not overfill containers.
-
Sharps Waste: Needles, syringes, or contaminated glassware must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.
Step 3: Labeling
-
All waste containers must be properly labeled as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"[14]
-
The full chemical name: "this compound" and any other chemical constituents (e.g., solvents).
-
The specific hazard characteristics (e.g., "Toxic," "Cytotoxic").
-
The date of accumulation.
-
The following diagram illustrates the decision process for waste segregation at the point of generation.
Spill and Decontamination Procedures
Accidental spills must be managed immediately by trained personnel. A cytotoxic spill kit should be readily available wherever the compound is handled or stored.[9]
Spill Management Protocol:
-
Alert Personnel: Immediately notify others in the area.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Put on a full set of PPE, including double gloves, a disposable gown, and eye/face protection.
-
Contain the Spill:
-
Liquids: Cover with absorbent material from the spill kit.
-
Solids: Gently cover with damp absorbent pads to avoid raising dust.
-
-
Clean the Area: Working from the outside in, carefully collect all contaminated materials and place them into the cytotoxic solid waste container.
-
Decontaminate Surfaces: There is no universal deactivating agent for all cytotoxic compounds.[16] The decontamination process involves a two-step cleaning procedure:
-
Dispose of Waste: All cleaning materials must be disposed of as cytotoxic hazardous waste.
-
Doff PPE: Remove PPE carefully to avoid self-contamination and dispose of it as cytotoxic waste. Wash hands thoroughly with soap and water.
Final Disposal Workflow
The final disposal of hazardous waste is a regulated process that must be handled by your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste vendor.[8][17]
The overall workflow for proper disposal is as follows:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 3. Sesquiterpene lactone - Wikipedia [en.wikipedia.org]
- 4. epa.gov [epa.gov]
- 5. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. blog.oshaonlinecenter.com [blog.oshaonlinecenter.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kingstonhsc.ca [kingstonhsc.ca]
- 11. safework.nsw.gov.au [safework.nsw.gov.au]
- 12. hse.gov.uk [hse.gov.uk]
- 13. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. gerpac.eu [gerpac.eu]
- 17. epa.gov [epa.gov]
Personal protective equipment for handling 3-Deoxy-11,13-dihydroisosecotanapartholide
Comprehensive Safety and Handling Guide: 3-Deoxy-11,13-dihydroisosecotanapartholide
A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Procedural Integrity
Hazard Assessment: Understanding the Risk Profile of Sesquiterpene Lactones
Sesquiterpene lactones (STLs) are a diverse group of naturally occurring plant compounds known for a wide range of biological activities.[1] Their therapeutic potential, often linked to their ability to alkylate biological molecules, is also the source of their toxicity.[2][3] The primary hazards associated with this class of compounds must be fully understood before any handling occurs.
Key toxicological concerns include:
-
Cytotoxicity: Many STLs are cytotoxic, meaning they are toxic to cells. This property is being investigated for applications like cancer clinical trials, but it presents a significant handling risk to researchers.[2]
-
Dermal Toxicity and Sensitization: STLs are well-documented to cause contact dermatitis.[2][3] Repeated exposure can lead to allergic sensitization, where subsequent contact with even minute amounts can provoke a severe skin reaction.[4][5]
-
Genotoxicity: There are growing concerns and evidence that some STLs may be mutagenic or cause oxidative DNA damage.[2][3] Due to this potential, they should be handled as if they are carcinogenic and reproductive hazards.
-
Irritation: STLs are known irritants to the eyes, nose, and gastrointestinal tract.[1] Inhalation of powdered compound can cause respiratory irritation, and ingestion can lead to severe gastrointestinal distress.[1]
Table 1: Hazard and Risk Summary for this compound (based on STL class)
| Potential Hazard | Associated Risk to Laboratory Personnel |
|---|---|
| Cytotoxicity | Accidental exposure via inhalation, ingestion, or skin contact could lead to cellular damage. |
| Genotoxicity | Potential for long-term health effects, including mutagenic or carcinogenic outcomes, from chronic or acute exposure. |
| Dermal Sensitizer | High risk of developing allergic contact dermatitis upon skin contact. |
| Ocular/Respiratory Irritant | Inhalation of aerosolized powder or direct eye contact can cause significant irritation. |
Core Directive: Personal Protective Equipment (PPE)
The selection and consistent use of appropriate PPE is the most critical barrier between the researcher and the chemical.[6] Operations should be designed to minimize exposure first through engineering controls, with PPE providing the essential final layer of protection.[7]
Primary Engineering Controls: The First Line of Defense
All handling of powdered this compound and its concentrated solutions must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to contain powders and aerosols.
Mandatory PPE Ensemble
The following table outlines the minimum PPE required for handling this compound.
Table 2: PPE Requirements by Task
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing Powder | Double nitrile gloves | Disposable, solid-front lab coat with knit cuffs | Chemical splash goggles AND face shield | N95 respirator (minimum) |
| Reconstituting | Double nitrile gloves | Disposable, solid-front lab coat with knit cuffs | Chemical splash goggles | Not required if performed within a certified fume hood/BSC |
| Handling Solutions | Single pair nitrile gloves | Standard lab coat | Safety glasses with side shields | Not required |
| Spill Cleanup | Double heavy-duty nitrile gloves | Disposable coveralls | Chemical splash goggles AND face shield | N95 respirator or higher |
-
Hand Protection: Always wear two pairs of chemical-resistant nitrile gloves when handling the solid compound or concentrated solutions.[8] This provides a buffer; if the outer glove is contaminated, it can be safely removed without exposing the skin. Always inspect gloves for tears or holes before use.
-
Body Protection: A disposable, solid-front lab coat with knit cuffs is required to protect against spills and prevent contamination of personal clothing. For large-scale operations or spill cleanup, disposable coveralls are recommended.[9]
-
Eye and Face Protection: At a minimum, safety glasses with side shields are required for all laboratory work.[10] When weighing the powder or when there is any risk of splashing, chemical splash goggles must be worn.[11] A full-face shield should be worn over goggles when handling the powder outside of a containment system.[7]
-
Respiratory Protection: Due to the potential for aerosolization of fine powder, an N95-rated respirator or higher is mandatory when weighing or transferring the solid compound.[11] All personnel using respirators must be properly fit-tested as per institutional guidelines.
Operational Plan: Safe Reconstitution Protocol
This protocol details the step-by-step process for safely preparing a stock solution from the powdered compound. The workflow is designed to minimize contamination and exposure at every stage.
Step-by-Step Methodology
-
Preparation:
-
Assemble all necessary materials: vial of this compound, required solvent (e.g., DMSO), sterile syringes and needles or calibrated micropipettes with filtered tips, a designated cytotoxic sharps container, and a cytotoxic waste bag.[12]
-
Cover the work surface inside the chemical fume hood or BSC with a disposable, absorbent bench liner.[12]
-
-
Donning PPE:
-
Put on all required PPE as specified in Table 2 for "Weighing Powder" or "Reconstituting."
-
-
Reconstitution:
-
Before placing in the hood, carefully wipe the exterior of the chemical vial with a wipe lightly dampened with 70% ethanol to remove any external particulate contamination.
-
Carefully uncap the vial inside the hood.
-
Slowly add the required volume of solvent to the vial, dispensing it down the inner wall to avoid splashing or aerosol generation.
-
Recap the vial securely and mix gently by inversion or vortexing until the solid is completely dissolved.
-
-
Post-Reconstitution:
-
Wipe the exterior of the now-sealed vial with 70% ethanol.
-
Label the vial clearly with the compound name, concentration, solvent, and date.
-
Dispose of all contaminated materials (e.g., pipette tips, needles, bench liner) directly into the designated cytotoxic waste containers within the hood.[13]
-
-
Doffing PPE:
-
Remove PPE in the correct order (outer gloves, lab coat, inner gloves) to prevent cross-contamination. Wash hands thoroughly with soap and water.
-
Caption: Workflow for Safe Reconstitution of Potent Compounds.
Logistical Plan: Spill and Waste Management
Proper management of spills and waste is crucial to prevent secondary contamination and environmental release.[12] All waste generated from handling this compound must be treated as cytotoxic waste.[14][15]
Spill Management Protocol (Small Spill < 5 mL or < 1 g)
-
Alert & Evacuate: Alert personnel in the immediate area. Evacuate if the spill is large or you are not trained to handle it.
-
Secure Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate spill cleanup PPE (see Table 2).
-
Containment:
-
For Powders: Gently cover the spill with absorbent pads to prevent further aerosolization. DO NOT dry sweep.
-
For Liquids: Cover the spill with absorbent pads or granules, working from the outside in.
-
-
Decontamination:
-
Carefully collect all contaminated absorbent materials using forceps and place them into a designated cytotoxic waste bag.
-
Decontaminate the spill surface with a suitable agent, such as a 2% sodium hypochlorite solution, allowing for a 15-20 minute contact time.[12]
-
Wipe the area clean with fresh paper towels, disposing of them as cytotoxic waste.
-
Perform a final rinse of the area with 70% ethanol.
-
-
Dispose and Doff: Dispose of all contaminated materials and PPE as cytotoxic waste. Wash hands thoroughly.
Waste Disposal Plan
All materials that come into contact with this compound must be segregated and disposed of according to institutional and local regulations for cytotoxic or hazardous chemical waste.[16]
-
Sharps: All contaminated needles, syringes, and glass vials must be placed directly into a puncture-resistant, clearly labeled cytotoxic (purple-lidded) sharps container.[13][14]
-
Solid Waste: Contaminated gloves, lab coats, bench liners, and wipes must be placed in a designated, leak-proof cytotoxic waste bag (often red or purple).[14][15]
-
Liquid Waste: Unused solutions or rinsates should be collected in a sealed, labeled hazardous waste container. Chemical deactivation may be an option, but incineration is the most common final disposal method.[12][13]
Caption: Cytotoxic Waste Segregation and Disposal Pathway.
References
- 1. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 2. Sesquiterpene lactones: adverse health effects and toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cutaneousallergy.org [cutaneousallergy.org]
- 5. escd.org [escd.org]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. chemotechnique.se [chemotechnique.se]
- 9. newreachglobal.com [newreachglobal.com]
- 10. hazmatschool.com [hazmatschool.com]
- 11. realsafety.org [realsafety.org]
- 12. benchchem.com [benchchem.com]
- 13. documents.uow.edu.au [documents.uow.edu.au]
- 14. danielshealth.ca [danielshealth.ca]
- 15. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 16. sharpsmart.co.uk [sharpsmart.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
